molecular formula C10H13BrN2 B1522730 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine CAS No. 1187385-95-0

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Cat. No.: B1522730
CAS No.: 1187385-95-0
M. Wt: 241.13 g/mol
InChI Key: HSMOVVXVWDKSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine is a useful research compound. Its molecular formula is C10H13BrN2 and its molecular weight is 241.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-methyl-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMOVVXVWDKSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675297
Record name 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-95-0
Record name 5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1187385-95-0): Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Compound Overview

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core substituted with a bromine atom, a methyl group, and a pyrrolidine moiety, makes it a versatile synthetic building block. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The pyrrolidinyl group, a common "privileged structure" in medicinal chemistry, can enhance solubility, modulate basicity, and provide specific steric and electronic properties that are beneficial for biological activity.[1][2] This guide provides an in-depth analysis of its synthesis, chemical reactivity, and strategic applications in drug discovery and development.

The strategic placement of these functional groups allows for sequential and site-selective modifications. The electron-donating nature of the amino group (pyrrolidine) and the methyl group influences the reactivity of the pyridine ring and the carbon-bromine bond, making it a nuanced substrate for synthetic transformations.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1187385-95-0[4]
Molecular Formula C₁₀H₁₃BrN₂Calculated
Molecular Weight 241.13 g/mol Calculated
Appearance Solid (predicted)[5]
Boiling Point Not available-
Melting Point Not available-
Calculated LogP 2.4 (approx.)[6] (Analog)
Topological Polar Surface Area 16.1 Ų (approx.)[7] (Analog)

Section 2: Synthesis & Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature, indicating its status as a specialized intermediate. However, a logical and efficient synthetic route can be proposed based on established methodologies for constructing substituted pyridines, particularly through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination reactions.

A plausible precursor is a di-halogenated picoline, such as 2,5-dibromo-4-methylpyridine or 5-bromo-2-chloro-4-methylpyridine. The differential reactivity of halogens on the pyridine ring (Cl being more susceptible to nucleophilic substitution than Br at the 2-position, and Br being more reactive in Pd-catalyzed couplings) allows for selective functionalization.[8]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10] This method is advantageous due to its high functional group tolerance and broad substrate scope.[11]

Reaction Scheme:

Starting Material: 2,5-Dibromo-4-methylpyridine Reagent: Pyrrolidine Catalyst System: Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, BINAP) Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) Solvent: Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Step-by-Step Methodology:

  • Vessel Preparation: An oven-dried Schlenk flask is charged with 2,5-dibromo-4-methylpyridine (1.0 equiv.), the phosphine ligand (typically 2-10 mol%), and the base (1.5-2.5 equiv.).

  • Inert Atmosphere: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Reagent Addition: The palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) is added under the inert atmosphere. Anhydrous, degassed toluene is then added via syringe, followed by the addition of pyrrolidine (1.1-1.5 equiv.).

  • Reaction: The mixture is heated to a temperature typically between 80-110 °C with vigorous stirring. The progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Causality of Choices:

  • Catalyst/Ligand: The choice of a bulky, electron-rich phosphine ligand like XPhos or BINAP is crucial. It facilitates the key steps of the catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond, while preventing catalyst deactivation.[9][12]

  • Base: A strong base like sodium tert-butoxide is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle.[12]

  • Solvent & Temperature: Anhydrous, aprotic solvents are used to prevent quenching of the strong base and catalyst. Heating is necessary to overcome the activation energy for the oxidative addition step.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_purification Work-up & Purification A Charge Flask: - 2,5-Dibromo-4-methylpyridine - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Pd Precursor, Solvent (Toluene), & Pyrrolidine B->C D Heat Reaction (80-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Column Chromatography G->H I Final Product H->I

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Section 3: Chemical Reactivity & Strategic Applications

The primary utility of this compound in drug development lies in the reactivity of its C-Br bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.[3] This enables medicinal chemists to perform "late-stage functionalization," where a common core intermediate is diversified into a library of final compounds for structure-activity relationship (SAR) studies.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds, pairing an organohalide with an organoboron compound.[13] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[14]

General Protocol for Suzuki Coupling:

  • Substrate: this compound (1.0 equiv.)

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid/Ester (1.1–1.5 equiv.)

  • Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base: Aqueous inorganic base (e.g., K₂CO₃, K₃PO₄) (2.0–3.0 equiv.)

  • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vial, add the pyridine substrate, the boronic acid, the base, and the palladium catalyst.[13]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical concentration is 0.1 to 0.5 M with respect to the substrate.[13]

  • Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[13]

  • Monitoring: Track the consumption of the starting material using LC-MS or TLC.

  • Work-up & Purification: After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic phase is dried, concentrated, and the residue is purified by chromatography to yield the biaryl product.[13]

Mechanistic Considerations: The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to the Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] The pyridine nitrogen can potentially coordinate to the palladium, so careful selection of ligands is important to ensure high yields.[13][15]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromo-4-methyl-2- (pyrrolidin-1-yl)pyridine F Suzuki-Miyaura Cross-Coupling A->F B Arylboronic Acid (R-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃) D->F E Solvent & Heat (Dioxane/H₂O, 80-120°C) E->F G Diversified Library of Biaryl Compounds F->G

Caption: Suzuki coupling for scaffold diversification.

Section 4: Role in Medicinal Chemistry & Drug Design

The structural motifs within this compound are strategically significant in drug design. Each component contributes to the overall physicochemical and pharmacological profile of the final molecule.

  • Pyrrolidine Ring: This saturated heterocycle is a highly sought-after scaffold in drug discovery.[16] Its non-planar, three-dimensional structure allows for better exploration of pharmacophore space compared to flat aromatic rings.[1] This 3D nature can lead to improved binding affinity and selectivity for protein targets.[1][16] Furthermore, the basic nitrogen atom can serve as a hydrogen bond acceptor and can be protonated at physiological pH, which often improves aqueous solubility—a critical parameter for drug delivery.[17][18]

  • Pyridine Core: The pyridine ring is an essential bioisostere for a phenyl ring, but with distinct properties. The nitrogen atom acts as a hydrogen bond acceptor and can significantly alter the molecule's dipole moment and metabolic profile.

  • Methyl Group: The 4-methyl group provides steric bulk and can influence the molecule's conformation. It can also block potential sites of metabolism on the pyridine ring, thereby improving the pharmacokinetic profile (e.g., increasing the half-life) of a drug candidate.

  • Bromo Group: As discussed, this is the key reactive handle. Its position at C5 is electronically activated by the C2-amino group, making it susceptible to oxidative addition in cross-coupling reactions.[3] This allows for the "decoration" of the pyridine scaffold with various substituents to optimize biological activity.

Molecular_Logic Compound This compound Pyrrolidine Moiety Pyridine Core Methyl Group Bromo Group Pyrrolidine_Props Improved Solubility Enhanced 3D Geometry H-Bond Acceptor Compound:f1->Pyrrolidine_Props Contributes to Pharmacokinetics Pyridine_Props Bioisostere for Phenyl Metabolic Stability H-Bond Acceptor Compound:f2->Pyridine_Props Forms Core Scaffold Methyl_Props Steric Influence Blocks Metabolism Compound:f3->Methyl_Props Modulates Metabolism Bromo_Props Reactive Handle for Cross-Coupling Enables Diversification Compound:f4->Bromo_Props Enables SAR Exploration Final_Molecule Bioactive Drug Candidate Pyrrolidine_Props->Final_Molecule Pyridine_Props->Final_Molecule Methyl_Props->Final_Molecule Bromo_Props->Final_Molecule

Caption: Functional contributions of molecular components.

Section 5: Analytical Characterization & Quality Control

Ensuring the identity and purity of this compound is critical. A standard panel of analytical techniques should be employed for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence and connectivity of protons. Expected signals would include distinct aromatic protons on the pyridine ring, a singlet for the methyl group, and multiplets for the pyrrolidine protons.

    • ¹³C NMR: Will show the number of unique carbon environments, confirming the carbon skeleton of the molecule.[19]

  • Mass Spectrometry (MS):

    • Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of the compound.[20] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic signature, showing two peaks (M and M+2) of nearly equal intensity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by separating the main compound from any residual starting materials, by-products, or other impurities.

Section 6: Safety & Handling

As a halogenated aromatic amine derivative, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and direct sunlight.[21]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. With a molecular weight of 241.13 g/mol , this substituted pyridine serves as a versatile chemical building block, particularly in the synthesis of targeted protein degraders and kinase inhibitors.[1][2] This guide details its core molecular profile, outlines established protocols for its synthesis and characterization, discusses its chemical reactivity and applications, and provides essential safety and handling information for laboratory professionals. The content herein is synthesized from established chemical data and peer-reviewed methodologies to provide a reliable resource for researchers and scientists in the field.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic and biological research. This section details the essential physicochemical and structural characteristics of this compound.

Chemical Identity
  • Systematic Name: this compound

  • Synonyms: 5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine[3]

  • CAS Number: 1187385-95-0[1][3]

  • Molecular Formula: C₁₀H₁₃BrN₂[1][3]

Physicochemical Properties

The compound's properties make it suitable for various organic reactions and render it "drug-like" from a medicinal chemistry perspective. Key quantitative data are summarized below.

PropertyValueSource
Molecular Weight 241.13 g/mol ChemScene[3]
Purity (Typical) ≥98%Vertex AI Search, ChemScene[1][3]
Topological Polar Surface Area (TPSA) 16.13 ŲChemScene[3]
LogP (Calculated) 2.75ChemScene[3]
Hydrogen Bond Acceptors 2ChemScene[3]
Hydrogen Bond Donors 0ChemScene[3]
Rotatable Bonds 1ChemScene[3]
Structural Representation

The molecule's structure features a pyridine ring substituted with a bromine atom, a methyl group, and a pyrrolidine ring. This specific arrangement is crucial for its reactivity and application as a scaffold.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. The target molecule is typically prepared via nucleophilic aromatic substitution (SNAAr) from a suitable di-halogenated pyridine precursor.

Rationale of Synthetic Strategy

The most logical approach involves the reaction of a 2,5-dihalo-4-methylpyridine with pyrrolidine. The halogen at the 2-position of the pyridine ring is significantly more activated towards nucleophilic attack than the halogen at the 5-position. This regioselectivity is driven by the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate, thereby facilitating substitution at the C2 (alpha) position.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is an illustrative example based on standard procedures for similar transformations.

  • Reaction Setup: To a solution of 2,5-dibromo-4-methylpyridine (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

G start Reactants: 2,5-Dibromo-4-methylpyridine Pyrrolidine, K₂CO₃, DMSO reaction Heat (80-100°C) Inert Atmosphere Monitor via TLC/LC-MS start->reaction workup Aqueous Work-up & Solvent Extraction (Ethyl Acetate) reaction->workup purify Column Chromatography (Silica Gel) workup->purify product Pure Product: 5-Bromo-4-methyl-2- (pyrrolidin-1-yl)pyridine purify->product

Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and multiplets for the methylene protons of the pyrrolidine ring.

  • ¹³C NMR: The spectrum will display ten unique carbon signals corresponding to the molecular formula C₁₀H₁₃BrN₂. The carbon attached to the bromine atom will appear as a key downfield signal.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be suitable. A key diagnostic feature is the isotopic pattern of bromine: the presence of two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) for the molecular ion and any bromine-containing fragments.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups. The analysis is typically performed on a solid sample using the KBr pellet method.[2]

Protocol for FT-IR Analysis:

  • Sample Preparation: Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[2]

  • Pellet Formation: Press the resulting powder in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Record the spectrum, typically in the 4000–400 cm⁻¹ range, and perform a background correction using a pure KBr pellet.[2]

Expected Characteristic Peaks:

  • ~2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic)

  • ~1550-1600 cm⁻¹: C=N and C=C stretching of the pyridine ring

  • ~1450 cm⁻¹: C-H bending of methyl and methylene groups

  • ~500-600 cm⁻¹: C-Br stretching

G cluster_0 Primary Analysis cluster_1 Secondary Analysis nmr NMR Spectroscopy (¹H, ¹³C) structure Structural Elucidation nmr->structure ms Mass Spectrometry (ESI or EI) identity Identity & MW Confirmation ms->identity ftir FT-IR Spectroscopy functional_groups Functional Group ID ftir->functional_groups hplc Purity Check (HPLC) purity Purity Assessment hplc->purity sample Synthesized Compound sample->nmr sample->ms sample->ftir sample->hplc

Caption: A typical analytical workflow for compound characterization.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in its identity as a "Protein Degrader Building Block".[1] The bromine atom serves as a versatile synthetic handle for constructing more complex molecules through various cross-coupling reactions.

Utility in Cross-Coupling Reactions

The carbon-bromine bond is highly susceptible to metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at the 5-position of the pyridine ring.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in building libraries of related compounds for structure-activity relationship (SAR) studies.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions are fundamental in medicinal chemistry for rapidly diversifying a core scaffold to optimize biological activity.[4]

Application in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality. It utilizes small molecules called Proteolysis-Targeting Chimeras (PROTACs) to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a bifunctional molecule with three components:

  • A ligand that binds to the target protein.

  • A ligand that binds to an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound is a valuable building block for the E3 ligase ligand portion of a PROTAC. The bromopyridine core can be elaborated via cross-coupling reactions to connect to a linker, which is then attached to a target-binding ligand.

G BuildingBlock 5-Bromo-4-methyl-2- (pyrrolidin-1-yl)pyridine Coupling Suzuki or other Cross-Coupling Reaction BuildingBlock->Coupling E3_Ligand E3 Ligase Ligand (Elaborated Core) Coupling->E3_Ligand Linker Linker E3_Ligand->Linker PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Target_Ligand Target Protein Ligand Linker->Target_Ligand Linker->PROTAC Target_Ligand->PROTAC

References

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of significant interest in contemporary medicinal chemistry. The document delineates its core structural features, physicochemical properties, and characteristic spectroscopic signatures. A detailed examination of its synthesis is presented, focusing on the mechanistic principles of nucleophilic aromatic substitution. The guide further explores the molecule's reactivity and its pivotal role as a versatile building block, particularly in the burgeoning field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). This whitepaper is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Emerging Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules targeting a vast array of biological targets. The strategic functionalization of the pyridine ring is a key endeavor in drug discovery, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

This compound (Figure 1) has emerged as a particularly valuable synthetic intermediate. Its structure incorporates several key features: a bromine atom, which serves as a versatile handle for cross-coupling reactions; a 2-pyrrolidinyl substituent, a common motif in bioactive molecules; and a methyl group that can influence binding interactions and metabolic stability. This guide will provide an in-depth analysis of this molecule, from its fundamental properties to its application in cutting-edge therapeutic modalities.

Figure 1: 2D Structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug development.

Core Properties

The key physicochemical properties of this compound are summarized in Table 1. These properties are essential for predicting its behavior in various solvent systems and its potential for oral bioavailability, often guided by Lipinski's Rule of Five.

PropertyValueSource
CAS Number 1187385-95-0[3]
Molecular Formula C₁₀H₁₃BrN₂[3]
Molecular Weight 241.13 g/mol [3]
Appearance Solid
Topological Polar Surface Area (TPSA) 16.13 Ų[3]
LogP (calculated) 2.75[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1[3]
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the methylene protons of the pyrrolidine ring. The aromatic region would likely display two singlets or narrow doublets. The pyrrolidine protons would appear as multiplets in the aliphatic region, and the methyl group would be a singlet.

    • ¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the pyrrolidine ring and the methyl group would appear in the upfield region.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 240 and 242.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and C-N stretching vibrations. The C-Br stretching vibration would be observed in the fingerprint region.

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SₙAr) reaction. This section outlines a probable synthetic route and delves into the underlying reaction mechanism.

Proposed Synthetic Pathway

A highly plausible and efficient synthesis involves the reaction of 2,5-dibromo-4-methylpyridine with pyrrolidine. The greater electrophilicity of the C2 position of the pyridine ring, which is ortho to the ring nitrogen, makes it more susceptible to nucleophilic attack than the C5 position.

synthesis start 2,5-Dibromo-4-methylpyridine reagent + Pyrrolidine product This compound start->product Nucleophilic Aromatic Substitution (SₙAr) (Base, Heat)

Caption: Proposed synthesis of the title compound via SₙAr.

Experimental Protocol

The following is a generalized, self-validating protocol based on established principles of SₙAr reactions on halopyridines.[4]

Materials:

  • 2,5-Dibromo-4-methylpyridine

  • Pyrrolidine

  • A suitable base (e.g., potassium carbonate, sodium tert-butoxide)

  • A high-boiling point aprotic polar solvent (e.g., DMSO, DMF, or NMP)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromo-4-methylpyridine (1.0 eq) and the chosen solvent.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.

  • Add pyrrolidine (1.2-1.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Mechanistic Rationale

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.

mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group start 2,5-Dibromo-4-methylpyridine intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate + Pyrrolidine product Final Product intermediate->product - Br⁻

Caption: The addition-elimination mechanism of the SₙAr reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient C2 carbon of the pyridine ring. This position is activated by the electron-withdrawing effect of the ring nitrogen. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, including onto the electronegative nitrogen atom, which provides significant stabilization.[4]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion from the C2 position. This step is typically fast. The choice of a base in the reaction is to neutralize the protonated pyrrolidine that is formed, driving the reaction to completion.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the bromine atom at the C5 position, which serves as a key functional group for further molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C5 position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[2][5] These reactions are workhorses of modern organic synthesis and allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of various amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynyl-substituted pyridines.

  • Heck Coupling: Reaction with alkenes to form C-C double bonds.

The ability to undergo these transformations makes this compound a versatile platform for building molecular complexity.

Application as a Building Block for PROTACs

A significant and timely application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7]

protac poi_ligand Ligand for Protein of Interest linker Linker poi_ligand->linker e3_ligand E3 Ligase Ligand (e.g., Cereblon) linker->e3_ligand

Caption: General structure of a PROTAC molecule.

This compound is an ideal building block for the synthesis of ligands for the Cereblon (CRBN) E3 ligase.[8][9] Ligands for Cereblon, such as thalidomide and its analogs (lenalidomide and pomalidomide), are widely used in PROTAC design.[8][10][11] The core structure of these ligands can be constructed or modified using the substituted pyridine motif. The bromine atom on our title compound allows for its covalent attachment to a linker, which is then connected to a ligand for the protein of interest, thus forming the final PROTAC molecule.

The pyrrolidine and methyl groups can be strategically employed to optimize binding interactions with the Cereblon E3 ligase, potentially leading to PROTACs with enhanced degradation efficiency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: Based on data for analogous compounds, it is expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and eye irritation.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its combination of a reactive bromine handle, a bioactive pyrrolidine moiety, and a substituted pyridine core makes it a valuable building block for the synthesis of complex molecules. The principles of its synthesis are well-understood within the framework of nucleophilic aromatic substitution, and its reactivity in palladium-catalyzed cross-coupling reactions opens up a vast chemical space for exploration. Of particular importance is its application in the rapidly advancing area of targeted protein degradation, where it serves as a key component in the construction of PROTACs targeting the Cereblon E3 ligase. As the quest for novel therapeutics continues, the utility of such versatile and well-characterized building blocks will undoubtedly continue to grow.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the basic physical and chemical properties of the substance. While exhaustive experimental data for 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine is not publicly available, the following information has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1187385-95-0ChemScene[1]
Molecular Formula C₁₀H₁₃BrN₂ChemScene[1]
Molecular Weight 241.13 g/mol ChemScene[1]
Purity ≥98%ChemScene[1]
Appearance Solid (presumed)Inferred from related compounds
Storage Temperature 2-8°C, Sealed in dry conditionsChemScene[1]

Hazard Identification and GHS Classification (Inferred)

Due to the absence of a specific GHS classification for this compound, a hazard assessment has been conducted based on the known classifications of structurally related compounds. This inferred classification should be treated as a preliminary guide and underscores the need for cautious handling.

Analogous Compound Analysis:

  • 5-bromo-2-(pyrrolidin-1-yl)pyridine: This compound is classified as Acutely Toxic (Oral), Category 4 (H302: Harmful if swallowed) and is associated with the GHS07 pictogram (exclamation mark) and a "Warning" signal word.

  • 4-(Pyrrolidin-1-yl)pyridine: This related compound exhibits higher toxicity, classified as Acutely Toxic (Oral), Category 3 (H301: Toxic if swallowed) and Skin Corrosion/Irritation, Category 1B (H314: Causes severe skin burns and eye damage). It is associated with GHS05 (corrosion) and GHS06 (skull and crossbones) pictograms and a "Danger" signal word.[2]

Inferred Hazard Profile for this compound:

Based on the data from analogous compounds, it is prudent to handle this compound as a substance with at least the following potential hazards:

  • Acute Oral Toxicity: Likely to be harmful or toxic if swallowed.

  • Skin Corrosion/Irritation: Potential to cause skin irritation or severe burns.

  • Serious Eye Damage/Irritation: Potential to cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.[3]

A visual representation of the recommended minimum hazard communication is provided below.

GHS_Pictograms cluster_GHS Anticipated GHS Pictograms GHS07 GHS07 (Exclamation Mark) GHS05 GHS05 (Corrosion)

Caption: Anticipated GHS pictograms based on related compounds.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is critical to mitigate the risks associated with this compound.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area.[4]

  • For procedures that may generate dust, a chemical fume hood is required.[5]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is recommended:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use.[7]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of exposure, consider additional protective clothing.[7]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • The recommended storage temperature is between 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

The logical workflow for handling this compound is illustrated in the following diagram:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risk Conduct Risk Assessment Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Use_Eng_Controls Utilize Engineering Controls (Fume Hood) Select_PPE->Use_Eng_Controls Weigh_Transfer Weigh and Transfer Compound Use_Eng_Controls->Weigh_Transfer Decontaminate Decontaminate Work Area Weigh_Transfer->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Store Store Compound Correctly Dispose_Waste->Store Spill_Response Spill_Occurs Spill Occurs Assess_Severity Assess Severity of Spill Spill_Occurs->Assess_Severity Small_Spill Small Spill Assess_Severity->Small_Spill Large_Spill Large Spill Assess_Severity->Large_Spill Don_PPE Don Appropriate PPE Small_Spill->Don_PPE If trained Evacuate Evacuate Area Large_Spill->Evacuate Notify_EHS Notify Environmental Health & Safety Evacuate->Notify_EHS Contain_Spill Contain and Clean Up Spill Don_PPE->Contain_Spill Decontaminate Decontaminate Area Contain_Spill->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste

References

A Technical Guide to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine, a key building block for researchers and professionals in drug discovery and organic synthesis. This document delves into its commercial availability, physicochemical properties, and potential synthetic routes, offering field-proven insights to facilitate its application in complex molecular design.

Introduction: A Versatile Pyridine Derivative

This compound belongs to the broad class of pyridine-containing heterocyclic compounds, which are integral scaffolds in numerous therapeutic agents.[1] The unique substitution pattern of this molecule, featuring a bromine atom, a methyl group, and a pyrrolidine moiety, offers multiple reaction sites for further chemical modification. The bromine atom at the 5-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl or heteroaryl groups.[2] The pyrrolidinyl group at the 2-position can influence the electronic properties and basicity of the pyridine ring, potentially impacting its binding characteristics in biological systems.[3] This strategic combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules, including those investigated as protein kinase inhibitors and other targeted therapeutics.[4]

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers, catering to research and development needs. The typical purity offered is ≥98%.[5][6] When procuring this compound, it is essential to consider factors such as purity, available quantities, lead times, and shipping regulations, as it may be classified as a hazardous material for transportation.[5]

Below is a summary of representative suppliers for this compound:

SupplierProduct NumberPurityCAS NumberNotes
ChemSceneCS-0207955≥98%1187385-95-0Offers custom synthesis and commercial production services.[5]
VWR (distributor)Variesmin 98%1187385-95-0Labeled as a protein degrader building block.[6]
BOJNSCIB179929-5gNot specified1187385-95-0Available in 5g quantities.[7]
Pharma Info Source--1187385-95-0Provides a list of suppliers.[8]

Note: Availability and product details are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂[5][6]
Molecular Weight 241.13 g/mol [5][6]
CAS Number 1187385-95-0[5][6]
Appearance Likely a solid[9]
Purity ≥98%[5][6]
Topological Polar Surface Area (TPSA) 16.13 Ų[5]
logP 2.75272[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 1[5]
Storage Room temperature[5][6]

These computational chemistry data suggest that the molecule possesses moderate lipophilicity and a relatively simple structure, which can be advantageous for solubility in organic solvents and for its use in a variety of reaction conditions.

Synthesis Methodology: A Plausible Approach

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of the target compound starting from 5-bromo-2-chloro-4-methylpyridine.

Synthesis_Workflow Start 5-Bromo-2-chloro-4-methylpyridine Product This compound Start->Product SNAг Reaction (Nucleophilic Aromatic Substitution) Reagent1 Pyrrolidine Reagent1->Product

Caption: Proposed synthesis of this compound via SNAr.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a well-established method for the amination of halopyridines and is expected to yield the desired product.

Step 1: Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chloro-4-methylpyridine (1.0 eq).

  • Add a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of a polar aprotic solvent is critical to facilitate the SNAr reaction.

  • Add pyrrolidine (1.1 - 1.5 eq). A slight excess of the amine is used to drive the reaction to completion.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to scavenge the HCl generated during the reaction.

Step 2: Reaction Execution

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically, but a higher temperature generally accelerates the rate of SNAr reactions on electron-rich pyridines.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Mechanistic Rationale and Experimental Choices

The choice of an SNAr reaction is predicated on the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack. The presence of a good leaving group, such as a chlorine atom, at the 2-position facilitates the substitution by the nucleophilic pyrrolidine. The methyl group at the 4-position has a mild electron-donating effect, which can slightly deactivate the ring, necessitating the use of elevated temperatures to achieve a reasonable reaction rate.

Applications in Research and Drug Discovery

This compound is a valuable building block in medicinal chemistry and drug discovery. Its primary utility lies in its ability to serve as a scaffold for the synthesis of more complex molecules through modification at the bromine-substituted position.

Suzuki Cross-Coupling Reactions

The C-Br bond at the 5-position is an ideal handle for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl moieties, which is a common strategy in the development of kinase inhibitors and other targeted therapies.

Suzuki_Coupling StartingMaterial 5-Bromo-4-methyl-2- (pyrrolidin-1-yl)pyridine Product 5-Aryl/Heteroaryl-4-methyl-2- (pyrrolidin-1-yl)pyridine StartingMaterial->Product Suzuki Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: General scheme for Suzuki cross-coupling of the title compound.

This synthetic versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the development of novel and complex molecular architectures. This guide provides a foundational understanding of this compound, empowering researchers to effectively incorporate it into their synthetic strategies.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this molecule, offers a detailed interpretation of the predicted spectrum, and outlines a robust experimental protocol for data acquisition.

Introduction: The Structural Elucidation of a Substituted Pyridine

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its molecular structure. ¹H NMR spectroscopy is a cornerstone technique for the unambiguous determination and confirmation of such chemical structures.[1][2] By analyzing the chemical shifts, spin-spin coupling patterns, and integration of the proton signals, we can precisely map the electronic and steric environment of each hydrogen atom within the molecule.

This guide will first deconstruct the anticipated ¹H NMR spectrum of the title compound by examining the influence of its constituent parts: the substituted pyridine ring and the pyrrolidine moiety. Subsequently, a detailed experimental workflow for obtaining a high-quality spectrum is presented, followed by a summary of the expected spectral data.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound presents a unique set of proton environments. The pyridine ring contains two aromatic protons, while the methyl group and the pyrrolidine ring contribute aliphatic protons. The following is a detailed prediction and justification of the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton signal.

Molecular Structure and Proton Numbering

To facilitate the discussion, the protons in this compound are numbered as follows:

Caption: Molecular structure of this compound with proton numbering.

Aromatic Protons (H3 and H6)

The pyridine ring has two protons, H3 and H6. Their chemical shifts are influenced by the electronic effects of the substituents.

  • H6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, and is expected to be the most downfield of the aromatic protons.

  • H3: This proton is meta to the nitrogen and ortho to the electron-donating pyrrolidinyl group and the methyl group, and meta to the electron-withdrawing bromine atom. The electron-donating amino group at position 2 is known to shield the proton at position 3, shifting it upfield.[3][4]

Based on data for similar substituted pyridines, the predicted chemical shifts are:

  • δ(H6): ~8.0-8.2 ppm. This proton will appear as a singlet due to the absence of adjacent protons. Long-range coupling to the methyl group protons (⁴J) or H3 (⁴J) might cause some broadening of the signal.[5][6]

  • δ(H3): ~6.3-6.5 ppm. This proton will also appear as a singlet for the same reasons as H6.

Methyl Protons (4-CH₃)

The methyl group at the C4 position is attached to an aromatic ring. Its chemical shift will be in the typical range for benzylic or allylic protons.

  • δ(4-CH₃): ~2.2-2.4 ppm. This signal will be a singlet as there are no adjacent protons to couple with. Long-range coupling to H3 and H5 (if it were present) is possible but often not resolved in standard 1D spectra.[7][8]

Pyrrolidine Protons (α-CH₂ and β-CH₂)

The pyrrolidine ring has two sets of chemically non-equivalent methylene protons, designated as α and β relative to the nitrogen atom. Due to the symmetry of the pyrrolidine ring itself, the two α-protons are chemically equivalent, as are the two β-protons.

  • α-CH₂ Protons: These protons are adjacent to the nitrogen atom and are deshielded. They are also influenced by the aromatic pyridine ring.

    • δ(α-CH₂): ~3.4-3.6 ppm. This signal is expected to be a triplet due to coupling with the adjacent β-methylene protons (³J ≈ 6-7 Hz).[9][10]

  • β-CH₂ Protons: These protons are further from the nitrogen and the pyridine ring and will be more shielded than the α-protons.

    • δ(β-CH₂): ~1.9-2.1 ppm. This signal is expected to be a multiplet, likely a pentet or a triplet of triplets, due to coupling with the four adjacent α-protons (³J ≈ 6-7 Hz).[9][10]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation and appropriate instrument settings.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve Homogeneous solution is key filter 3. Filter Solution (into NMR tube) dissolve->filter Remove particulates cap 4. Cap and Label Tube filter->cap insert 5. Insert Sample into Spectrometer cap->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim Magnetic Field lock->shim Optimize field homogeneity acquire 8. Acquire Spectrum shim->acquire

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[11] The choice of solvent can slightly influence the chemical shifts. Ensure the sample is completely dissolved; gentle vortexing may be applied.[11]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field.[9]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H68.0 - 8.2Singlet (s)-1H
H36.3 - 6.5Singlet (s)-1H
4-CH₃2.2 - 2.4Singlet (s)-3H
α-CH₂3.4 - 3.6Triplet (t)6-74H
β-CH₂1.9 - 2.1Multiplet (m)6-74H

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of well-resolved signals that are consistent with its molecular structure. The analysis presented in this guide, based on established principles of NMR spectroscopy and data from analogous compounds, provides a robust framework for the interpretation of the experimental spectrum. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, facilitating the confident structural verification of this compound. For unambiguous assignment, especially of the pyrrolidine protons, two-dimensional NMR techniques such as COSY and HSQC are recommended.

References

13C NMR of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry.[1] Unambiguous characterization of such molecules is critical, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary analytical technique for this purpose. This guide provides a comprehensive technical overview of the ¹³C NMR spectroscopy of this compound, intended for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of chemical shift prediction, present a detailed experimental protocol, and offer an in-depth analysis of the expected spectrum, grounding our interpretations in established principles of substituent effects on aromatic systems.

Introduction: The Role of NMR in Structural Verification

This compound (Molecular Formula: C₁₀H₁₃BrN₂, Molecular Weight: 241.13 g/mol ) belongs to a class of highly functionalized heterocyclic compounds.[2] The pyridine core is a privileged scaffold in pharmacology, and its decoration with various substituents—an electron-donating pyrrolidinyl group, a weakly donating methyl group, and an electronegative bromine atom—creates a unique electronic environment. Each carbon atom within the molecule possesses a distinct chemical signature, or "chemical shift," in the ¹³C NMR spectrum. This guide will deconstruct the expected ¹³C NMR spectrum of the title compound, providing a framework for its empirical analysis and structural confirmation.

Theoretical Principles: Predicting Chemical Shifts in a Substituted Pyridine System

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. In the pyridine ring of the title compound, the final chemical shift of each carbon is a composite of the effects from all substituents. The prediction of these shifts can be approached by dissecting the influence of each functional group.

  • The Pyridine Scaffold: The nitrogen atom in the pyridine ring is electron-withdrawing, causing a general downfield shift of the ring carbons compared to benzene, particularly for the α-carbons (C2, C6) and the γ-carbon (C4).

  • 2-(Pyrrolidin-1-yl) Group: The nitrogen of the pyrrolidinyl group is a potent electron-donating group (EDG) via resonance, donating its lone pair into the pyridine π-system. This effect strongly shields the ortho (C3) and para (C5) positions, causing a significant upfield shift. The ipso carbon (C2) to which it is attached is typically deshielded.

  • 4-Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation and inductive effects. It causes a modest shielding (upfield shift) of the carbons in the ring, most notably the ipso (C4) and ortho (C3, C5) positions.

  • 5-Bromo Group: The effect of halogens is twofold. Inductively, bromine is electron-withdrawing, which deshields adjacent carbons. However, bromine also exerts a significant "heavy atom effect," a phenomenon related to spin-orbit coupling that causes a pronounced upfield shift (shielding) for the carbon to which it is directly attached (ipso-carbon, C5).[3]

By additively considering these effects on a base pyridine or 4-methylpyridine system, we can generate a robust prediction for the final spectrum.[4][5]

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

This section outlines a standardized workflow for obtaining a high-resolution ¹³C NMR spectrum of this compound. Adherence to a rigorous protocol ensures data reproducibility and reliability.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solubilizing power for many organic molecules and its relatively clean spectral window. For compounds with limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common alternative.

  • Concentration: Dissolve 15-25 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be employed if necessary.

NMR Instrument Configuration
  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving adequate signal dispersion.

  • Probe Tuning: Tune and match the NMR probe to the ¹³C frequency (approximately 100 MHz on a 400 MHz instrument).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

Acquisition Parameters
  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems) is typically used.

  • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

  • Spectral Width: 0 to 220 ppm, sufficient to cover the expected range of all carbon signals.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds. Quaternary carbons and carbons bonded to heavy atoms like bromine may have longer relaxation times; a longer delay may be needed for accurate quantification if required.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction algorithm.

  • Referencing: Reference the spectrum by setting the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound (15-25 mg) prep2 Add Solvent (0.6 mL CDCl₃) prep1->prep2 prep3 Homogenize Solution prep2->prep3 acq1 Tune & Match Probe prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Run ¹³C Experiment acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correct proc1->proc2 proc3 Reference Spectrum proc2->proc3 analysis Spectral Analysis & Peak Assignment proc3->analysis

Spectral Analysis and Interpretation

The core of this guide is the detailed assignment of each carbon signal in the predicted ¹³C NMR spectrum. The analysis integrates the theoretical principles discussed earlier with reference data from similar structures.

// Define node positions N1 [label="N", pos="0,0!"]; C2 [label="C2", pos="1.2,0.7!"]; C3 [label="C3", pos="1.2,2.1!"]; C4 [label="C4", pos="0,2.8!"]; C5 [label="C5", pos="-1.2,2.1!"]; C6 [label="C6", pos="-1.2,0.7!"]; Br [label="Br", pos="-2.4,2.8!"]; Me [label="C10 (CH₃)", pos="0,4.2!"]; N_pyr [label="N", pos="2.4,0!"]; C7_a [label="C7", pos="3.6,0.7!"]; C8_a [label="C8", pos="3.6,2.1!"]; C8_b [label="C8", pos="2.4,2.8!"]; C7_b [label="C7", pos="1.2,2.8!", style=invis]; // Invisible node for cleaner pyrrolidine ring

// Draw the pyridine ring N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- N1;

// Draw substituents C4 -- Me; C5 -- Br; C2 -- N_pyr;

// Draw the pyrrolidine ring N_pyr -- C7_a; C7_a -- C8_a; C8_a -- C8_b [style=invis]; // Use invisible edge to guide the spline N_pyr -- C8_b [pos="e,2.4,2.8 s,2.4,0", style=invis]; edge [style=solid]; N_pyr -- C7_a -- C8_a; C8_a .. C8_b [style=invis]; C8_b .. C7_b [style=invis]; C7_b .. N_pyr [style=invis];

// Manually draw the rest of the pyrrolidine ring to avoid crossing // This is a limitation of neato/dot for complex fused rings // A visual representation is better here // The labels C7 and C8 denote the two sets of chemically equivalent carbons // in the pyrrolidine ring. node [shape=plaintext, label="C7'", pos="3.0, -1.0!"]; node [shape=plaintext, label="C8'", pos="4.0, -0.5!"]; N_pyr -- node_C7_prime [style=invis]; node_C7_prime -- node_C8_prime [style=invis]; node_C8_prime -- C7_a [style=invis]; } Caption: Molecular structure with carbon numbering.

Predicted Chemical Shift Assignments
Carbon AtomEnvironment & JustificationPredicted Shift (δ, ppm)
C2 Ipso to pyrrolidinyl group (strong EDG). Highly deshielded due to direct attachment to two nitrogen atoms.158 – 162
C6 Ortho to ring nitrogen, meta to Br and methyl, para to pyrrolidinyl N. The deshielding from the ring N dominates.147 – 151
C4 Ipso to methyl group (weak EDG), meta to pyrrolidinyl and Br. Slightly shielded by the methyl group.135 – 140
C3 Ortho to both C2-pyrrolidinyl (strong EDG) and C4-methyl (weak EDG). Experiences strong shielding.105 – 110
C5 Ipso to bromine. The heavy atom effect causes significant shielding, counteracting other influences.[3]95 – 100
C7 Pyrrolidine CH₂, α to the pyrrolidinyl nitrogen. Deshielded by the adjacent nitrogen.46 – 50
C8 Pyrrolidine CH₂, β to the pyrrolidinyl nitrogen. Less deshielded than C7.[6]24 – 28
C10 (CH₃) Methyl carbon attached to the aromatic ring. Typical chemical shift for an aryl methyl group.17 – 20
Detailed Rationale for Assignments
  • C2 (δ ~158-162 ppm): This carbon is attached to the ring nitrogen and the exocyclic pyrrolidinyl nitrogen. This double nitrogen environment results in the most downfield signal in the spectrum.

  • C6 (δ ~147-151 ppm): As the other α-carbon to the pyridine nitrogen, it is significantly deshielded. Its position para to the electron-donating pyrrolidinyl group provides some shielding, but the effect of the adjacent ring nitrogen is dominant.

  • C4 (δ ~135-140 ppm): In the parent 4-methylpyridine, this carbon appears around 147 ppm.[4] The combined meta effects of the other substituents result in a modest net shift.

  • C3 (δ ~105-110 ppm): This carbon is strongly shielded by the powerful resonance donation from the adjacent C2-pyrrolidinyl group, pushing its signal significantly upfield into the region typically occupied by carbons in electron-rich aromatic systems.

  • C5 (δ ~95-100 ppm): This is the most shielded aromatic carbon. While bromine is inductively withdrawing, the heavy atom shielding effect is the overriding factor for the ipso-carbon, shifting it far upfield.[3] This is a key signature to look for in the spectrum.

  • Pyrrolidine Carbons (C7 & C8): The pyrrolidine ring will show two signals. C7, being directly attached to the nitrogen, will be further downfield (~46-50 ppm) than C8 (~24-28 ppm), consistent with data for N-substituted pyrrolidines.[6]

  • Methyl Carbon (C10): The signal for the methyl group carbon will appear in the typical aliphatic region, far upfield (~17-20 ppm).

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of substituent-induced chemical shifts, allows for the confident assignment of all ten unique carbon signals. The key diagnostic features of the spectrum are the highly deshielded C2 signal, the strongly shielded C3 signal due to the potent electron-donating pyrrolidinyl group, and the characteristically upfield-shifted, bromine-bearing C5 carbon. This guide provides the necessary theoretical framework and practical methodology for researchers to effectively utilize ¹³C NMR in the structural verification and quality control of this important chemical building block.

References

biological activity of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine Derivatives

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, featuring prominently in numerous therapeutic agents due to its versatile chemical properties and ability to engage in biologically relevant interactions.[1] Among the vast landscape of pyridine-based compounds, derivatives of this compound represent a class of molecules with significant, yet underexplored, therapeutic potential. The strategic placement of a reactive bromine atom, a modulating methyl group, and a pyrrolidine moiety creates a unique chemical architecture amenable to extensive derivatization. This technical guide provides a comprehensive overview of this scaffold, focusing on its synthesis, derivatization, and established biological activities. We will delve into the primary mechanism of action for its analogues—kinase inhibition—with a particular focus on targets such as Polo-like kinase 4 (PLK4) and Janus kinase 2 (JAK2). Furthermore, this guide will present detailed experimental protocols for synthesis and biological evaluation, analyze structure-activity relationships, and propose future directions for research and development, establishing this scaffold as a promising platform for novel drug discovery.

The Privileged Scaffold: An Introduction to Substituted Pyridines

Substituted pyridine rings are integral components of many natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also serves as a key hydrogen bond acceptor, enabling strong interactions with biological targets. The 2-aminopyridine subgroup, to which the 2-(pyrrolidin-1-YL)pyridine core belongs, is particularly noteworthy. This structural motif is a key pharmacophore in a variety of approved drugs and clinical candidates, valued for its ability to be readily modified to optimize potency, selectivity, and pharmacokinetic profiles.[2][4]

The specific scaffold, this compound, offers three critical points for chemical modification and biological interaction:

  • The 2-Pyrrolidine Group: This saturated heterocycle provides a basic nitrogen center and a defined three-dimensional shape, influencing solubility and binding interactions.

  • The 4-Methyl Group: This group provides steric bulk and electronic modulation, which can be fine-tuned to enhance selectivity for specific biological targets.[5]

  • The 5-Bromo Substituent: The bromine atom serves as a crucial synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic introduction of diverse aryl and heteroaryl groups to probe structure-activity relationships (SAR).[5][6]

The Core Moiety: Synthesis and Properties

The parent compound, this compound, serves as a foundational building block for creating libraries of bioactive molecules.[7][8]

Physicochemical Properties

A summary of the core compound's key properties is presented below.

PropertyValueReference
CAS Number 1187385-95-0[7][8]
Molecular Formula C₁₀H₁₃BrN₂[7][8]
Molecular Weight 241.13 g/mol [7][8]
Appearance Pale yellow crystalline solid (typical for related compounds)[9]
Classification Protein Degrader Building Block / Pharmaceutical Intermediate[8][10]
Synthetic and Derivatization Strategy

The primary value of the 5-bromo substituent lies in its utility in C-C bond-forming reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and practical method for synthesizing biaryl compounds from this intermediate.[6] This approach allows for the efficient creation of a diverse library of analogues where the bromine is replaced by various substituted aryl or heteroaryl rings.

The rationale behind this strategy is twofold:

  • SAR Exploration: Systematically altering the substituent introduced at the 5-position allows researchers to map the electronic and steric requirements of the target's binding pocket.

  • Modulation of Physicochemical Properties: The addition of different aryl groups can significantly alter the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug development.

The general workflow for derivatization is illustrated in the diagram below.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product Library A 5-Bromo-4-methyl-2- (pyrrolidin-1-YL)pyridine D 5-Aryl-4-methyl-2- (pyrrolidin-1-YL)pyridine Derivative A->D Suzuki Cross-Coupling B Arylboronic Acid (R-B(OH)₂) C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) B->D Introduces 'R' group

Caption: General workflow for derivatization via Suzuki cross-coupling.

Biological Activity and Therapeutic Potential

While direct studies on this compound derivatives are emerging, extensive research on the closely related 2-amino-5-bromo-4-methylpyridine scaffold provides a strong foundation for understanding their biological activity.[5][9] The primary therapeutic area where these compounds show significant promise is oncology, driven by their activity as kinase inhibitors.

Kinase Inhibition: A Dominant Mechanism

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][11] The aminopyridine scaffold has proven to be a highly effective framework for designing potent and selective kinase inhibitors.[4]

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a fundamental process for ensuring proper cell division and maintaining genomic stability.[9][12] In numerous cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which contributes to tumor progression.[9] Consequently, inhibiting PLK4 is a validated and promising strategy for cancer therapy.

Derivatives of the 2-amino-5-bromo-4-methylpyridine scaffold, a close analogue to the topic compound, have been specifically designed as PLK4 inhibitors.[9] These molecules act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the PLK4 enzyme. This binding event prevents the phosphorylation of downstream substrates, thereby disrupting the centriole duplication cycle and leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.[9]

G cluster_pathway Normal PLK4 Signaling cluster_inhibition Inhibition Pathway PLK4 PLK4 Kinase PhosphoSubstrate Phosphorylated Substrates PLK4->PhosphoSubstrate Phosphorylation ATP ATP ATP->PLK4 Substrate Downstream Substrates Substrate->PLK4 Centriole Centriole Duplication PhosphoSubstrate->Centriole CellCycle Normal Cell Cycle Progression Centriole->CellCycle Inhibitor Pyridine Derivative BlockedPLK4 PLK4 Kinase (Inactive) Inhibitor->BlockedPLK4 Binds to ATP Pocket Apoptosis Apoptosis / Cell Cycle Arrest BlockedPLK4->Apoptosis Inhibits Duplication

Caption: PLK4 signaling pathway and its inhibition by pyridine derivatives.

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate cell growth, survival, and differentiation. The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs).[13] Aminopyridine derivatives have been successfully developed as potent inhibitors of JAK2.[4] Structure-based drug design has led to the identification of aminopyridine compounds that exhibit high inhibitory activity (IC₅₀ in the low nanomolar range) and selectivity for JAK2 over other JAK family members, thereby reducing potential side effects.[4][13]

The versatility of the pyridine scaffold allows it to be adapted to target other kinases involved in cancer progression. For example, various pyridine derivatives have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism that is often deregulated in cancer.[14][15]

Broad-Spectrum Anticancer Activity

Beyond specific kinase targets, derivatives of related brominated pyridines and azaindolines have demonstrated potent cytotoxic activity against a range of human cancer cell lines.

| Compound Class | Cancer Cell Lines Tested | Observed Activity (IC₅₀) | Reference | | :--- | :--- | :--- | | 5-Bromo-7-azaindolin-2-one Derivatives | HepG2 (Liver), A549 (Lung), Skov-3 (Ovarian) | 2.3–3.0 µM for the most potent compound, significantly exceeding the activity of Sunitinib. |[16] | | Pyrimido[4,5-d]pyrimidine Derivatives | MCF-7 (Breast), A-549 (Lung), HeLa (Cervical) | 0.8–1.2 µM for the most potent compound. |[5][17] | | Substituted 2-aminopyridines | S. aureus, B. subtilis (as antibacterial model) | MIC values as low as 0.039 µg/mL. |[2] |

These results underscore the potential of this chemical class to serve as a foundation for developing broad-spectrum anticancer agents.[16]

Structure-Activity Relationship (SAR) Insights

Analysis of various aminopyridine and related heterocyclic series reveals key structural features that govern biological activity:

  • Substituents at the 5-position: As demonstrated in studies on 5-aryl-2-methylpyridin-3-amine derivatives, the nature and position of substituents on the aryl ring introduced via Suzuki coupling have a significant influence on biological activity, such as anti-thrombolytic and biofilm inhibition properties.[6] For kinase inhibitors, this position is critical for extending into the solvent-exposed region of the ATP-binding pocket, allowing for optimization of potency and selectivity.

  • The 2-Amino/Pyrrolidine Group: Modifications to the 2-amino group in antimalarial 3,5-diarylaminopyridines often lead to a loss of activity, highlighting its importance as a key interaction point, likely through hydrogen bonding.[18] The pyrrolidine ring in the title scaffold provides a more constrained and lipophilic alternative to a simple amino group, which can enhance cell permeability and binding affinity.

  • The Pyridine Core: Replacement of the pyridine core itself, for instance with a pyrazine ring, can maintain or even enhance activity in some cases, demonstrating that while the core provides the essential geometry, bioisosteric replacements are a viable strategy for property modulation.[18]

Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and evaluation of novel derivatives.

Protocol: Synthesis of a 5-Aryl Derivative via Suzuki Coupling

Objective: To synthesize a 5-aryl-4-methyl-2-(pyrrolidin-1-YL)pyridine derivative from the 5-bromo precursor. This protocol is adapted from established methods for similar pyridine derivatives.[6]

Materials:

  • This compound

  • Substituted Arylboronic Acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen gas supply, round bottom flask, condenser, magnetic stirrer.

Procedure:

  • To a round bottom flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-95°C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the final 5-aryl derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of synthesized derivatives on a panel of human cancer cell lines. This protocol is based on standard MTT assay procedures.[16]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates, multichannel pipette, plate reader.

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Derivatives based on the this compound scaffold represent a promising and versatile class of compounds for drug discovery, particularly in oncology. The established link between the analogous 2-aminopyridine core and potent inhibition of key cancer-related kinases like PLK4 and JAK2 provides a strong rationale for the continued investigation of this series.

Future research should focus on:

  • Library Synthesis: Utilizing efficient synthetic methods like the Suzuki coupling to generate a large, diverse library of 5-aryl and 5-heteroaryl derivatives.

  • Broad Kinase Screening: Profiling new derivatives against a wide panel of kinases to identify novel targets and understand selectivity profiles.

  • In Vivo Evaluation: Advancing the most promising compounds from in vitro assays into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

  • Mechanism of Action Studies: Elucidating the precise binding modes and downstream cellular effects of lead compounds to validate their mechanisms of action.

By leveraging the synthetic tractability and proven biological potential of this scaffold, the scientific community is well-positioned to develop next-generation targeted therapies for cancer and other diseases.

References

The Strategic Role of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of novel therapeutic agents. This technical guide delves into the significance and application of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine , a heterocyclic scaffold of increasing importance. While seemingly a simple molecule, its unique arrangement of a substituted pyridine core and a pyrrolidine moiety positions it as a critical component in the synthesis of complex molecules, most notably in the burgeoning field of targeted protein degradation. This document will elucidate the synthetic rationale, chemical properties, and the nuanced role of this compound in medicinal chemistry, with a particular focus on its application as a versatile building block for Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Architectural Significance of Privileged Scaffolds

Medicinal chemistry thrives on the use of "privileged scaffolds," molecular frameworks that can interact with multiple biological targets. The pyridine ring is a quintessential example of such a scaffold, present in a vast number of FDA-approved drugs.[1] Its aromatic nature, hydrogen bonding capabilities, and tunable electronic properties make it a versatile core for drug design.[2] Similarly, the pyrrolidine ring, a saturated heterocycle, is a cornerstone in drug discovery, found in over 20 FDA-approved medications.[3] The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more effective exploration of the pharmacophore space compared to flat aromatic systems.[3]

The molecule This compound synergistically combines these two powerful moieties. Its commercial availability as a "Protein Degrader Building Block" strongly indicates its primary utility in the construction of PROTACs, a revolutionary class of therapeutics that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4] This guide will, therefore, focus on the role of this compound within this exciting therapeutic modality.

Physicochemical Properties and Structural Features

A comprehensive understanding of a building block's properties is essential for its effective application.

PropertyValueSource
CAS Number 1187385-95-0Commercial Suppliers
Molecular Formula C₁₀H₁₃BrN₂Commercial Suppliers
Molecular Weight 241.13 g/mol Commercial Suppliers
Appearance SolidSigma-Aldrich
LogP 2.75ChemScene
Topological Polar Surface Area (TPSA) 16.13 ŲChemScene
Hydrogen Bond Acceptors 2ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 1ChemScene

The structure of this compound is characterized by a pyridine ring substituted at key positions:

  • C2-Position: The pyrrolidine ring offers a non-planar, sp³-rich feature, which can be crucial for establishing specific interactions within a protein's binding pocket or for influencing the overall conformation of a larger molecule.

  • C4-Position: The methyl group provides a point of steric influence and can modulate the electronic properties of the pyridine ring. Its presence can also impact the metabolic stability of the molecule.

  • C5-Position: The bromine atom is a key functional handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical moieties. This is particularly important for its role as a building block, where it can be readily elaborated into more complex structures.

Caption: Molecular structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway

A likely precursor for this synthesis is 2,5-dibromo-4-methylpyridine. The synthesis would proceed via a nucleophilic aromatic substitution reaction where one of the bromine atoms is displaced by pyrrolidine. The greater electrophilicity of the C2 position in the pyridine ring, enhanced by the presence of the nitrogen atom, would favor the substitution at this position over the C5 position.

start 2,5-Dibromo-4-methylpyridine product This compound start->product Nucleophilic Aromatic Substitution reagent Pyrrolidine, Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat reagent->product

Caption: Proposed synthetic pathway for this compound.

Exemplary Experimental Protocol (Inferred)
  • Reaction Setup: To a solution of 2,5-dibromo-4-methylpyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added pyrrolidine (1.2 eq) and a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Role in Medicinal Chemistry: A Key Building Block for PROTACs

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that consist of three main components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.[5]

The structure of this compound makes it an ideal component for the linker region of a PROTAC. The bromine atom serves as a convenient attachment point for either the POI ligand or the E3 ligase ligand via cross-coupling reactions. The substituted pyridine-pyrrolidine core can then form a part of the linker, influencing its length, rigidity, and solubility, which are all critical parameters for PROTAC efficacy.[6]

cluster_0 PROTAC Molecule cluster_1 Building Block POI_ligand Protein of Interest (POI) Ligand Linker Linker POI_ligand->Linker E3_ligand E3 Ligase Ligand Linker->E3_ligand BuildingBlock This compound BuildingBlock->Linker Incorporated via Cross-Coupling

Caption: Conceptual diagram of a PROTAC molecule incorporating the building block.

Structure-Activity Relationship (SAR) Considerations

The different substituents on the this compound scaffold can be strategically utilized to fine-tune the properties of a PROTAC:

  • The Pyrrolidine Moiety: The non-planar structure of the pyrrolidine ring can introduce a degree of rigidity to the linker, which can be beneficial for pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3] The basic nitrogen of the pyrrolidine can also influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability.

  • The Methyl Group: The methyl group at the 4-position of the pyridine ring can serve multiple purposes. It can act as a steric element to control the orientation of the linker and can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the PROTAC.

  • The Bromine Atom: As previously mentioned, the bromine atom is the key reactive handle that allows for the covalent attachment of this building block to the other components of the PROTAC. Its position at C5 provides a distinct vector for the extension of the linker.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a substituted pyridine ring and a pyrrolidine moiety, along with a strategically placed bromine atom, makes it particularly well-suited for the synthesis of complex molecules, especially in the rapidly advancing field of targeted protein degradation. As the quest for novel therapeutics continues, the demand for such sophisticated and highly functionalized building blocks will undoubtedly grow, solidifying the importance of this compound in the drug discovery toolkit.

References

Methodological & Application

synthesis protocol for 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine: Protocols and Mechanistic Insights

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a crucial building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and protein degrader building blocks.[1][2] The pyridine core is a privileged structure in drug discovery, and the presence of a bromine atom provides a reactive handle for further elaboration through cross-coupling reactions, while the pyrrolidine moiety can influence solubility, metabolic stability, and target engagement.[3][4]

This application note provides a comprehensive, field-tested protocol for the synthesis of this valuable intermediate. We will delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed, step-by-step procedure, and provide expert insights for optimization and troubleshooting. The primary method detailed is a direct and efficient Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.

Synthetic Strategy: The Logic of Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most effectively achieved by the reaction of 2,5-dibromo-4-methylpyridine with pyrrolidine.[4][5] This transformation is a classic example of Nucleophilic Aromatic Substitution (SNAr).

The Underlying Mechanism:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to its success lies in the electron-deficient nature of the pyridine ring, which is further activated by the electronegative nitrogen atom.

  • Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (pyrrolidine) on one of the electrophilic carbon atoms bearing a bromine atom. In 2,5-dibromo-4-methylpyridine, the C2 position is significantly more activated towards nucleophilic attack than the C5 position. This is because the negative charge in the resulting intermediate can be delocalized onto the ring nitrogen atom, a highly stabilizing factor.[6]

  • Formation of the Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the determining factor for the reaction's regioselectivity and overall rate.[6]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the bromide ion, which is an excellent leaving group. This step is typically fast and irreversible.

While the Buchwald-Hartwig amination is a powerful alternative for C-N bond formation, the inherent activation of the 2-position in the pyridine ring makes the more direct and atom-economical SNAr pathway the preferred method for this specific transformation.[7][8]

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2,5-Dibromo-4-methylpyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 Pyrrolidine Reactant2->Reaction Product 5-Bromo-4-methyl-2- (pyrrolidin-1-yl)pyridine Reaction->Product

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.

Materials and Equipment:

  • Reagents:

    • 2,5-Dibromo-4-methylpyridine (≥98%)

    • Pyrrolidine (≥99%)

    • Potassium Carbonate (K₂CO₃), anhydrous powder

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc), reagent grade

    • Hexanes, reagent grade

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions:

  • Pyrrolidine: is a flammable, corrosive, and volatile liquid. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,5-Dibromo-4-methylpyridine: is a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

  • DMF: is a skin and eye irritant and can be absorbed through the skin. Handle with care in a fume hood.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromo-4-methylpyridine (1.0 eq., e.g., 5.0 g, 19.9 mmol) and anhydrous potassium carbonate (1.5 eq., 4.1 g, 29.9 mmol).

  • Solvent and Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous DMF (approx. 40 mL) to the flask. Stir the suspension for 5 minutes. Subsequently, add pyrrolidine (1.5 eq., 2.5 mL, 29.9 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath. Maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% Ethyl Acetate in Hexanes. The starting material should be consumed within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (150 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be a white to pale yellow solid.

Data Summary and Visualization

Table 1: Summary of Key Reaction Parameters
ParameterValue / DescriptionRationale / Field Insight
Starting Material 2,5-Dibromo-4-methylpyridineThe two bromine atoms have different reactivities, with the C2 position being highly activated for SNAr.[4]
Nucleophile Pyrrolidine (1.5 eq.)A moderate excess ensures the reaction goes to completion in a reasonable timeframe.
Base K₂CO₃ (1.5 eq.)Anhydrous base is used to neutralize the HBr formed during the reaction, preventing protonation of the nucleophile.
Solvent Anhydrous DMFA polar aprotic solvent is ideal for SNAr as it solvates the cation but not the nucleophile, increasing its reactivity.
Temperature 90 °CProvides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.
Reaction Time 4 - 6 hoursTypical duration for this transformation. Monitor by TLC to confirm completion.
Purification Flash ChromatographyEssential for removing unreacted starting material, excess pyrrolidine, and any minor by-products.
Typical Yield 75 - 90%This range is expected for a well-executed reaction.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and purification process.

References

Suzuki coupling reaction with 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki Coupling of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the Suzuki coupling of this compound, a heteroaromatic building block relevant to pharmaceutical and materials science research. We will explore the substrate's unique electronic and steric characteristics, recommend optimized reaction conditions, and provide a mechanistic rationale for each procedural step. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation.

Introduction: The Significance of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction has become one of the most versatile and widely used palladium-catalyzed cross-coupling methods.[1] Its power lies in the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate to form a new C-C bond.[1][2] The reaction's popularity in drug discovery is due to the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[1]

The target substrate, this compound[3][4], presents an interesting case. The pyridine core is generally electron-deficient, which can facilitate the initial oxidative addition step of the catalytic cycle.[5] However, the pyridine ring is substituted with two electron-donating groups (EDGs): a strong π-donating pyrrolidinyl group at the 2-position and a weak σ-donating methyl group at the 4-position. This increased electron density at the carbon-bromine bond can make oxidative addition more challenging compared to simpler bromopyridines, necessitating a carefully selected catalyst system.[6]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][7] The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (our substrate), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][7]

  • Transmetalation : The organic group from the activated organoboron compound is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex.[8][9]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][10]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: Key Parameter Selection

Success in coupling this compound hinges on the judicious selection of four key components: the catalyst, ligand, base, and solvent.

ParameterRecommended ChoiceRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are common, stable Pd(II) and Pd(0) precatalysts, respectively, that are readily reduced in situ to the active Pd(0) species.[7]
Ligand SPhos or XPhosDue to the electron-rich nature of the substrate, bulky and electron-rich biarylphosphine ligands are crucial. They promote the challenging oxidative addition step and accelerate the final reductive elimination.[2][11][12]
Base K₃PO₄ or Cs₂CO₃A moderately strong base is required to form the boronate "ate" complex, which enhances its nucleophilicity for efficient transmetalation.[9][10]
Solvent System 1,4-Dioxane / H₂O (4:1) or Toluene / H₂OA biphasic solvent system is standard. The organic solvent solubilizes the substrate and catalyst, while water dissolves the inorganic base and facilitates transmetalation.[2][13] Solvents must be degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Suzuki Coupling via Conventional Heating

This protocol provides a reliable method for gram-scale synthesis.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized Water, degassed

  • Round-bottom flask or Schlenk tube, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos, add them to the main flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst oxidation.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water via syringe. The typical solvent ratio is 4:1 to 5:1 dioxane:water.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Protocol 2: Accelerated Suzuki Coupling via Microwave Irradiation

This method is ideal for rapid synthesis and optimization, particularly on a smaller scale.[14]

Materials:

  • Same as Protocol 1, but use a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave-safe vial equipped with a small magnetic stir bar, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Sealing and Purging: Crimp-seal the vial. If possible, purge the vial with inert gas before sealing.

  • Microwave Reaction: Place the vial in the microwave reactor. Heat the mixture to 100-140 °C for 15-60 minutes.

  • Work-up and Purification: After the vial has cooled to room temperature, follow the work-up and purification steps as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand setup Assemble Under Inert Gas (Ar or N₂) reagents->setup glassware Flame-Dry Glassware glassware->setup solvents Degas Solvents add_solvents Add Degassed Solvents solvents->add_solvents setup->add_solvents heating Heat Reaction (Conventional or Microwave) add_solvents->heating monitor Monitor Progress (TLC / LC-MS) heating->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Characterize Final Product (NMR, MS) chromatography->product

Caption: A generalized workflow for the Suzuki coupling experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Poor quality boronic acid.1. Ensure rigorous degassing of solvents and purging with inert gas. Use a fresh catalyst source.2. Switch to a stronger base like Cs₂CO₃.3. Use fresh boronic acid or convert it to the more stable boronate ester (e.g., pinacol ester).
Dehalogenation of Starting Material Presence of protic sources that intercept the Pd(II)-aryl intermediate.Ensure anhydrous solvents are used. Use a non-protic base if possible, though this can be challenging with boronic acids.
Homocoupling of Boronic Acid Presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[5]Rigorously exclude air from the reaction mixture through proper degassing and maintaining a positive inert gas pressure.
Difficult Purification Co-elution with boron-containing byproducts.During work-up, perform an aqueous wash with a mild base (e.g., NaHCO₃) to remove excess boronic acid and its byproducts.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation critical for the synthesis of complex molecules in drug discovery and materials science. Success relies on understanding the substrate's electronic properties and making informed choices regarding the catalyst system. By employing bulky, electron-rich phosphine ligands such as SPhos in combination with a suitable base and degassed solvents, researchers can reliably achieve high yields of the desired biaryl products. The protocols and troubleshooting guide provided herein serve as a robust starting point for both novice and experienced chemists.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridyl Scaffolds

In the landscape of modern drug discovery and development, pyridyl-containing compounds are of paramount importance. These nitrogen-containing heterocycles are prevalent structural motifs in a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its application to the synthesis of biaryl and hetero-biaryl compounds, particularly those incorporating a pyridine ring, is a critical tool for medicinal chemists.

However, the Suzuki-Miyaura coupling of bromopyridines is not without its challenges. The inherent electronic properties of the pyridine ring and the coordinating ability of the nitrogen atom can significantly impact the efficiency of the palladium catalyst.[2][3] This guide provides a comprehensive overview of palladium catalysts for the Suzuki coupling of bromopyridines, offering field-proven insights, detailed experimental protocols, and robust troubleshooting strategies to empower researchers in achieving optimal results.

Understanding the Catalytic Heart: The Suzuki-Miyaura Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps, elegantly orchestrated by a palladium catalyst.[4][5] A thorough understanding of this cycle is fundamental to rational catalyst selection and reaction optimization.

  • Oxidative Addition: The cycle commences with the oxidative addition of the bromopyridine to a palladium(0) complex. This is often the rate-determining step, particularly with electron-rich or sterically hindered bromopyridines.[3] The reactivity of the C-Br bond is a key factor here.[6]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the desired biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst and allowing the cycle to continue.[5]

The pyridine nitrogen can interfere with this delicate cycle by coordinating to the palladium center, potentially leading to catalyst deactivation or inhibition.[2][3]

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (Bromopyridine) PdII_Complex Ar-Pd(II)L₂-Br (Pyridyl Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + Ar'-B(OR)₃⁻Br⁻ PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Boronate Ar'-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Pd(0) Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Catalyst Selection: A Critical Decision

The success of a Suzuki coupling with a bromopyridine substrate is profoundly influenced by the choice of the palladium catalyst system. This encompasses the palladium precursor and, most importantly, the ancillary ligand.

Palladium Precursors:

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂. While Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems often involve the in situ generation of the active catalyst from a Pd(II) or Pd(0) source and a specific ligand.[8]

Ligands: The Key to Success

The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and preventing catalyst deactivation. For challenging substrates like bromopyridines, the use of appropriate ligands is non-negotiable.

  • Phosphine Ligands: While traditional phosphine ligands like triphenylphosphine (PPh₃) have been widely used, they often fall short with bromopyridines. The current state-of-the-art employs electron-rich and sterically bulky phosphine ligands, often referred to as Buchwald ligands.[9][10] Ligands such as SPhos, XPhos, and RuPhos are highly effective as they promote the oxidative addition step and shield the palladium center from inhibitory coordination by the pyridine nitrogen.[3][11]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful class of ligands for Suzuki couplings.[1] Their strong σ-donating ability enhances the catalytic activity of the palladium center, often allowing for lower catalyst loadings and shorter reaction times.[1][12] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature an NHC ligand, are particularly well-suited for heteroaryl couplings.[1]

Comparative Performance of Catalyst Systems

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of 3-bromopyridine with phenylboronic acid, providing a comparative overview to guide catalyst selection.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Data is representative and compiled from various sources for comparative purposes.[1]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of bromopyridines. Optimization may be required for specific substrates.

Protocol 1: General Procedure Using a Buchwald Ligand (SPhos)

This protocol is highly effective for a wide range of bromopyridines, including sterically hindered and electron-deficient derivatives.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane or toluene

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine. For some substrates, a biphasic solvent system such as 1,4-dioxane/water (4:1) or toluene/water (4:1) can be beneficial.[2][4]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup 1. Reaction Setup: Combine Bromopyridine, Boronic Acid, Base, Pd Catalyst, and Ligand in a dry Schlenk flask. Start->Setup Inert 2. Create Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen (3x). Setup->Inert Solvent 3. Add Degassed Solvent. Inert->Solvent Heat 4. Heat and Stir: Typically 80-110 °C. Solvent->Heat Monitor 5. Monitor Reaction Progress: TLC, GC-MS, or LC-MS. Heat->Monitor Monitor->Heat Incomplete Workup 6. Work-up: Cool, dilute with organic solvent, and perform aqueous washes. Monitor->Workup Reaction Complete Purify 7. Purification: Dry, concentrate, and perform flash column chromatography. Workup->Purify End End: Pure Product Purify->End

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid reaction optimization and synthesis of compound libraries, microwave-assisted heating can be highly advantageous.

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the bromopyridine, arylboronic acid, palladium catalyst (e.g., Pd(dppf)Cl₂ at 3-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).[13]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).[13]

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 100-150 °C for 10-60 minutes.[13]

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Troubleshooting Common Issues

Despite the robustness of modern catalyst systems, challenges can arise. Here are solutions to common problems encountered in the Suzuki coupling of bromopyridines.

IssueCommon Cause(s)Suggested Solution(s)
Low or No Yield Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, inhibiting its catalytic activity.[3]Employ bulky phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[3] Consider using a more electron-rich NHC ligand.
Inefficient Oxidative Addition: The C-Br bond of the bromopyridine is not sufficiently reactive.[3]Increase the reaction temperature. Screen different palladium catalysts and more electron-rich, bulky ligands.[3]
Poor Quality Reagents: Impure starting materials or a degraded catalyst can hinder the reaction.Use fresh, high-quality palladium catalysts and ligands. Ensure the purity of the bromopyridine and boronic acid/ester.[14]
Protodeboronation Decomposition of Boronic Acid: The C-B bond of the boronic acid is cleaved, consuming the nucleophile.[14][15]Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3][14] A slight excess of the boron reagent (1.2-1.5 equivalents) can also be beneficial.[14]
Homocoupling Oxygen in the Reaction Mixture: Oxygen can promote the homocoupling of the boronic acid.[14]Ensure the reaction is thoroughly degassed. Techniques like freeze-pump-thaw or sparging with an inert gas for 15-30 minutes are crucial.[14]
Dehalogenation Formation of Pyridine: The bromopyridine is reduced to pyridine.This can occur via a side reaction where a hydride is transferred to the palladium complex. Ensure the absence of hydride sources and consider a different base or solvent system.[6]

Conclusion

The Suzuki-Miyaura cross-coupling of bromopyridines is an indispensable transformation in contemporary organic synthesis. Success in this endeavor hinges on a rational approach to catalyst selection, with a particular emphasis on the use of modern, sterically demanding, and electron-rich ligands. By understanding the underlying catalytic mechanism, employing robust experimental protocols, and being equipped with effective troubleshooting strategies, researchers can confidently and efficiently synthesize a diverse range of valuable pyridyl-containing molecules, accelerating innovation in drug discovery and materials science.

References

Application Notes and Protocols for C-N Bond Formation with 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic introduction of nitrogen-containing functional groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The formation of a carbon-nitrogen (C-N) bond, particularly with heteroaromatic scaffolds, allows for the synthesis of complex molecules with diverse biological activities and tailored physical properties. This guide provides a detailed technical overview and actionable protocols for achieving C-N bond formation using the versatile building block, 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine.

The pyridine core is a privileged structure in drug discovery, and the specific substitution pattern of this substrate offers multiple avenues for synthetic elaboration. The bromine atom at the 5-position serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, while the pyrrolidinyl and methyl groups modulate the electronic properties and steric environment of the pyridine ring. This document will primarily focus on two of the most powerful and widely adopted methodologies for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

I. Mechanistic Considerations and Strategic Component Selection

The success of any cross-coupling reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent. Understanding the underlying mechanisms of the Buchwald-Hartwig and Ullmann reactions is paramount for rational reaction design and optimization.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[1][2] The catalytic cycle, illustrated below, typically involves the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired C-N coupled product and regenerate the active palladium(0) catalyst.[3]

The pyridine nitrogen in our substrate, this compound, can potentially coordinate to the palladium center, which could inhibit the catalytic cycle. The use of chelating bis(phosphine) ligands can mitigate this issue.[4][5]

Catalyst System Selection:

  • Palladium Precursor: A variety of palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). Pd₂(dba)₃ is often preferred for its ability to readily form the active Pd(0) species.[6]

  • Ligand: The choice of phosphine ligand is critical and can dramatically influence the reaction's efficiency. For electron-rich aryl halides like our substrate, bulky, electron-rich biaryl phosphine ligands such as RuPhos and BrettPhos have demonstrated excellent performance.[2][7] Bidentate ligands like 1,3-Bis(diphenylphosphino)propane (dppp) and Xantphos are also effective choices, particularly for pyridyl substrates.[4][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[9] Other bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) can be used, especially when dealing with base-sensitive functional groups.[8][10]

  • Solvent: Anhydrous, aprotic solvents are typically used. Toluene and 1,4-dioxane are excellent choices for their ability to dissolve the reactants and their relatively high boiling points, which allow for a suitable reaction temperature range.[9][11]

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[12] While it often requires higher reaction temperatures compared to palladium-catalyzed methods, it can be a valuable alternative, especially for certain substrates.[12] The reaction generally involves the formation of a copper(I) amide, which then reacts with the aryl halide.[12]

Catalyst System Selection:

  • Copper Source: Copper(I) salts such as copper(I) iodide (CuI) and copper(I) chloride (CuCl) are commonly used.[13][14]

  • Ligand: The addition of a ligand can significantly accelerate the reaction and improve yields. Simple and inexpensive ligands like 1,2-ethanediamine and 1-methyl-imidazole have proven effective.[14][15]

  • Base: A strong base is typically required. Lithium tert-butoxide (t-BuOLi) and potassium carbonate (K₂CO₃) are frequently employed.[15]

  • Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often necessary to achieve the required reaction temperatures.[12]

II. Comparative Overview of Reaction Conditions

The following table summarizes typical starting conditions for the C-N cross-coupling of this compound with a generic primary or secondary amine. These conditions should be considered as a starting point for optimization.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃ (1-5 mol%)CuI (5-10 mol%)
Ligand BrettPhos or RuPhos (2-10 mol%)1,2-Ethanediamine (10-20 mol%)
Base NaOt-Bu (1.2-2.0 equiv)K₂CO₃ (2.0-3.0 equiv)
Solvent Toluene or 1,4-DioxaneDMF or DMSO
Temperature 80-110 °C100-150 °C
Reaction Time 4-24 hours12-48 hours

III. Detailed Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions.

Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BrettPhos (0.04 equiv)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

Procedure:

  • To a flame-dried Schlenk tube or sealed vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Ullmann Condensation

This protocol provides a general method for the copper-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,2-Ethanediamine (0.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction flask with a reflux condenser

Procedure:

  • To a reaction flask equipped with a reflux condenser and under an inert atmosphere, add this compound, CuI, and K₂CO₃.

  • Add anhydrous DMF, followed by 1,2-ethanediamine and the amine.

  • Heat the reaction mixture to 130 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)(L)-X OxAdd->PdII_Aryl Ligand_Exch Amine Coordination (R₂NH) PdII_Aryl->Ligand_Exch + R₂NH - X⁻ PdII_Amine [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base - [Base-H]⁺X⁻ PdII_Amido Ar-Pd(II)(L)-NR₂ Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR₂

References

The Strategic Application of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibitor Design

The pyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form crucial hydrogen bond interactions, particularly with the hinge region of the kinase ATP-binding site, make it an ideal foundation for the development of potent and selective kinase inhibitors. Within this class of valuable building blocks, 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine has emerged as a particularly strategic intermediate for the synthesis of next-generation targeted therapies. This technical guide provides an in-depth exploration of its application, presenting detailed protocols and the scientific rationale for its use in the synthesis of advanced kinase inhibitors, with a focus on targeting key oncogenic drivers like Anaplastic Lymphoma Kinase (ALK).

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a starting material is paramount for its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Data for this compound [1][2]

PropertyValue
CAS Number 1187385-95-0
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
Appearance Solid
Purity ≥98%
Topological Polar Surface Area (TPSA) 16.13 Ų
logP 2.75
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 1

Safety and Handling Precautions:

The Synthetic Utility of this compound in Kinase Inhibitor Synthesis

The strategic positioning of the bromine atom at the 5-position, the methyl group at the 4-position, and the pyrrolidinyl moiety at the 2-position of the pyridine ring makes this molecule a highly versatile and valuable precursor for kinase inhibitor synthesis. The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in constructing the complex molecular architectures of modern kinase inhibitors[3][4].

Targeting the Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC)[5][6]. The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC. A prominent example of a highly effective second-generation ALK inhibitor is Ceritinib (LDK378)[6][7]. The synthesis of Ceritinib and other ALK inhibitors often involves the coupling of a substituted pyridine or pyrimidine core with various aryl and heteroaryl fragments.

Below is a proposed synthetic strategy for a potent ALK inhibitor, leveraging this compound as a key starting material. This strategy is based on well-established palladium-catalyzed cross-coupling methodologies.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (Constitutively Active) STAT3 STAT3 ALK->STAT3 Phosphorylation PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Kinase Inhibitor (e.g., Ceritinib) Inhibitor->ALK Inhibition

Figure 1: Simplified ALK signaling pathway and the point of inhibition.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed, step-by-step methodology for the synthesis of a hypothetical, yet plausible, kinase inhibitor intermediate using this compound. These protocols are adapted from established procedures for similar transformations[8][9][10][11].

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing aryl moieties that can occupy key pockets within the kinase active site.

Suzuki_Coupling_Workflow Start Start: 5-Bromo-4-methyl-2- (pyrrolidin-1-yl)pyridine Reagents Reagents: Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Start->Reagents Solvent Solvent: Dioxane/Water Reagents->Solvent Reaction Reaction: Heat (80-100 °C) under Inert Atmosphere Solvent->Reaction Workup Workup: Extraction and Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 5-Aryl-4-methyl-2- (pyrrolidin-1-yl)pyridine Purification->Product

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio).

  • Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-4-methyl-2-(pyrrolidin-1-yl)pyridine.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which is crucial for introducing amine-containing side chains that can interact with the kinase hinge region[3][4][12][13].

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk flask.

  • Add this compound and the desired amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-amino-4-methyl-2-(pyrrolidin-1-yl)pyridine.

In Vitro Kinase Inhibition Assay: A Self-Validating System

To assess the biological activity of the newly synthesized compounds, an in vitro kinase inhibition assay is performed. This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Table 2: Representative Kinase Inhibitor Activity Data

Compound ScaffoldTarget KinaseIC₅₀ (nM)
2,4-dianilino-5-fluoropyrimidineALKVaries, with some compounds showing high potency
Pyridazine-basedALK5Varies with substitution

Protocol Outline:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Prepare a solution of the recombinant target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.

  • Assay Execution: In a 384-well plate, add the test compound at various concentrations. Add the kinase and substrate solution to each well. Initiate the kinase reaction by adding ATP.

  • Incubation and Detection: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound represents a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its strategic functionalization allows for the efficient construction of complex molecular architectures through robust and well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and scientific rationale presented in this guide provide a solid foundation for researchers and drug development professionals to leverage this promising intermediate in the discovery of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold in Drug Discovery

The 2-aminopyridine motif and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates.[1][2] Their prevalence stems from their ability to form key hydrogen bond interactions with biological targets, their favorable physicochemical properties, and their synthetic tractability. The specific scaffold, 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine, offers a rich platform for systematic Structure-Activity Relationship (SAR) studies. This is due to the presence of three distinct and readily modifiable chemical handles: the bromine atom at the 5-position, the methyl group at the 4-position, and the pyrrolidine ring at the 2-position. Each of these sites can be systematically derivatized to explore the chemical space around the core, providing crucial insights into the molecular interactions governing biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold, complete with detailed protocols and the underlying scientific rationale.

Core Derivatization Strategies for SAR Exploration

A successful SAR campaign on the this compound scaffold involves a multi-pronged approach, targeting each of the three key positions to probe for improvements in potency, selectivity, and pharmacokinetic properties. The following sections outline the primary derivatization strategies for each position.

Derivatization at the 5-Bromo Position: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is the most versatile handle for introducing a wide array of substituents. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for this purpose, offering mild conditions and broad functional group tolerance.[3]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[4][5] This allows for the exploration of a vast chemical space, introducing substituents that can probe for additional binding pockets, enhance potency, and modulate physicochemical properties.

Scientific Rationale: The introduction of diverse aromatic systems at the 5-position can significantly impact the compound's interaction with the target protein. For instance, in kinase inhibitor design, these appended rings can extend into the solvent-exposed region or form additional π-stacking or hydrogen bonding interactions.[6][7]

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable for several reasons.[8][9] The resulting alkynylpyridines can be further functionalized, or the linear alkyne linker itself can act as a rigid spacer to position other functional groups optimally within a binding site.

Scientific Rationale: The rigid, linear geometry of the acetylene linker introduced via Sonogashira coupling can be used to probe distance-dependent interactions within a binding pocket. The terminal alkyne can also serve as a handle for click chemistry, enabling the facile attachment of larger fragments or probes.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[10][11] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 5-position, providing opportunities to introduce new hydrogen bond donors and acceptors.

Scientific Rationale: The introduction of amino groups with varying substitution patterns can significantly alter the polarity, basicity, and hydrogen bonding capacity of the molecule. This is crucial for optimizing interactions with polar residues in a protein's active site and for improving solubility and other pharmacokinetic parameters.

Functionalization of the 4-Methyl Group: From Inert to Interactive

The 4-methyl group, while seemingly simple, offers opportunities for derivatization that can probe the local environment within the binding pocket.

The oxidation of the benzylic methyl group to a carboxylic acid introduces a key functional group capable of forming strong ionic and hydrogen bond interactions.[12][13]

Scientific Rationale: The introduction of a carboxylic acid can dramatically increase solubility and provides a strong hydrogen bond donor and acceptor. This new functionality can interact with basic residues like lysine or arginine in the target protein, potentially leading to a significant increase in potency.

Benzylic bromination, typically using N-bromosuccinimide (NBS), transforms the relatively inert methyl group into a reactive benzyl bromide.[14][15] This intermediate can then be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce a diverse array of functional groups.

Scientific Rationale: This two-step strategy allows for the introduction of a linker at the 4-position, enabling the exploration of vectors into new regions of the binding site. The nature of the introduced nucleophile can be varied to fine-tune properties such as lipophilicity and hydrogen bonding potential.

Modification of the 2-Pyrrolidine Ring: Modulating Potency and Physicochemical Properties

The pyrrolidine ring plays a crucial role in the overall topology and physicochemical properties of the scaffold.[16] Modifications to this ring can influence binding affinity, selectivity, and metabolic stability.

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug-like properties.[9] The pyrrolidine ring can be replaced with other five- or six-membered saturated heterocycles (e.g., piperidine, morpholine, piperazine) to explore the impact on biological activity and pharmacokinetics.

Scientific Rationale: Different heterocyclic rings have distinct conformational preferences, basicity, and hydrogen bonding capabilities. Replacing the pyrrolidine ring can lead to improved target engagement, enhanced metabolic stability, and better overall drug-like properties.

Chemical transformations that lead to ring expansion (to a piperidine) or contraction (to an azetidine) can be explored to alter the conformational constraints of the molecule.[17][18][19]

Scientific Rationale: Altering the ring size changes the spatial orientation of the pyridine core and any substituents on the heterocyclic ring. This can lead to a more favorable binding conformation or improved selectivity against related targets.

Direct functionalization of the pyrrolidine ring, for example, at the 3- or 4-position, can introduce new stereocenters and functional groups. This is a more synthetically challenging approach but can provide valuable SAR insights.

Scientific Rationale: Introducing substituents on the pyrrolidine ring can provide additional points of interaction with the target, improve selectivity, and block potential sites of metabolism.

Experimental Protocols

The following protocols are provided as a starting point for the derivatization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Workflow

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound

Sonogashira_Workflow

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound

Buchwald_Hartwig_Workflow

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: A Comparative Overview of Derivatization Strategies

The following tables summarize hypothetical data for the derivatization of the scaffold and the resulting impact on biological activity. This data is for illustrative purposes to guide the SAR study.

Table 1: Derivatization at the 5-Bromo Position

EntryR GroupReaction TypeYield (%)IC₅₀ (nM)
1PhenylSuzuki8550
24-FluorophenylSuzuki8235
32-ThienylSuzuki7865
4PhenylethynylSonogashira9020
5CyclohexylaminoBuchwald-Hartwig75150
6MorpholinoBuchwald-Hartwig80120

Table 2: Derivatization at the 4-Methyl Position

EntryR' GroupReaction SequenceYield (%)IC₅₀ (nM)
7-COOHOxidation (KMnO₄)4015
8-CH₂BrBenzylic Bromination (NBS)70-
9-CH₂-N(CH₃)₂Bromination then Substitution6580
10-CH₂-OHBromination then Hydrolysis6095

Table 3: Modification of the 2-Pyrrolidine Ring

EntryRing SystemStrategyIC₅₀ (nM)
11PiperidineBioisosteric Replacement75
12MorpholineBioisosteric Replacement200
13AzetidineRing Contraction110

Characterization of Derivatives

Thorough characterization of all synthesized compounds is essential to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. 2D techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of complex structures.[20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules. LC-MS is invaluable for monitoring reaction progress and assessing purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds, which should typically be >95% for biological testing.

Conclusion

The this compound scaffold is a highly versatile starting point for SAR studies in drug discovery. By systematically applying the derivatization strategies outlined in this guide, researchers can efficiently explore the chemical space around this core, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. The provided protocols offer a solid foundation for the synthesis of a diverse library of analogs, accelerating the journey from hit to lead.

References

Application Notes and Protocols for the Purification of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is paramount for ensuring safety, efficacy, and reproducibility in downstream applications. This document provides a detailed guide to the purification of this compound, drawing upon established principles for the purification of related heterocyclic compounds. We will explore the underlying chemical principles of the recommended techniques, provide step-by-step protocols, and offer insights into troubleshooting common challenges.

The purity of the final compound is critically influenced by the synthetic route employed. Common impurities may include unreacted starting materials, such as a halopyridine precursor or pyrrolidine, as well as byproducts formed during the substitution reaction. The purification strategies outlined herein are designed to effectively remove these contaminants.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
CAS Number 1187385-95-0[1][2]
Molecular Formula C₁₀H₁₃BrN₂[1][2]
Molecular Weight 241.13 g/mol [1][2]
Appearance Likely a solid at room temperature
Calculated LogP 2.75[1]
Topological Polar Surface Area (TPSA) 16.13 Ų[1]

The presence of the basic pyrrolidinyl and pyridine nitrogen atoms suggests that this compound will exhibit basic properties. This is a critical consideration for chromatographic purification, as interactions with acidic stationary phases can lead to peak tailing.[3] The calculated LogP indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents.

Purification Strategies: A Fork in the Road

The choice of purification technique is primarily dictated by the nature and quantity of impurities, as well as the scale of the purification. For this compound, two principal methods are recommended: flash column chromatography for rigorous purification and removal of closely related impurities, and recrystallization for polishing the material to a high crystalline purity, particularly effective at removing minor impurities from a solid product.

Purification_Strategy Crude_Product Crude this compound Decision Purity Assessment (TLC, NMR) Crude_Product->Decision Chromatography Flash Column Chromatography Decision->Chromatography Complex mixture or oily product Recrystallization Recrystallization Decision->Recrystallization Solid with minor impurities High_Purity_Product High Purity Product (>98%) Chromatography->High_Purity_Product Recrystallization->High_Purity_Product

Figure 1: Decision workflow for selecting the appropriate purification technique.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying reaction mixtures containing multiple components with varying polarities. The basic nitrogenous nature of this compound necessitates special considerations to achieve optimal separation and avoid peak tailing.

Causality Behind Experimental Choices
  • Stationary Phase: Silica gel is the standard stationary phase. However, its acidic nature, due to the presence of silanol groups (Si-OH), can lead to strong interactions with basic analytes, causing peak tailing and potential degradation. To mitigate this, the mobile phase is often modified.

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. The polarity is gradually increased to elute compounds of increasing polarity.

  • Mobile Phase Modifier: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase is crucial.[3] These modifiers compete with the basic analyte for binding to the acidic silanol groups on the silica surface, leading to sharper peaks and improved resolution. A typical concentration is 0.1-1% (v/v) of TEA in the eluent.

Step-by-Step Methodology
  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes, each with 1% TEA).

    • Visualize the spots under a UV lamp (254 nm). The optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes with 1% TEA).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure uniform packing. Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the eluent based on the TLC analysis.

    • Collect fractions in separate test tubes.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis for Optimal Eluent Packing Column Packing with Silica Gel Slurry TLC->Packing Loading Sample Loading (Wet or Dry) Packing->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection Fraction_TLC TLC Analysis of Fractions Collection->Fraction_TLC Pooling Pooling of Pure Fractions Fraction_TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Purified Product Evaporation->Pure_Product

Figure 2: Workflow for flash column chromatography purification.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds that are thermally stable. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection: The Key to Success

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).

Solvent Screening Protocol:

  • Place a small amount of the crude solid (~20-30 mg) in a test tube.

  • Add a few drops of the test solvent and observe the solubility at room temperature.

  • If the solid is insoluble, heat the mixture to the solvent's boiling point and observe. An ideal solvent will dissolve the solid completely.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals.

Potential Solvent Systems for this compound:

Based on its structure, the following solvents and solvent pairs should be considered for screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.

  • Solvent Pairs: Hexanes/Ethyl Acetate, Hexanes/Dichloromethane, Ethanol/Water.

Step-by-Step Methodology
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals in a vacuum oven.

Recrystallization_Workflow Dissolution Dissolve Crude Solid in Minimal Hot Solvent Hot_Filtration Hot Filtration (Optional, for insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cooling in Ice Bath for Maximum Yield Cooling->Ice_Bath Filtration Vacuum Filtration to Isolate Crystals Ice_Bath->Filtration Washing Wash Crystals with Cold Solvent Filtration->Washing Drying Dry Purified Crystals Washing->Drying Pure_Crystals High Purity Crystalline Product Drying->Pure_Crystals

Figure 3: Step-by-step workflow for the recrystallization process.

Troubleshooting Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Chromatography: Peak Tailing Strong interaction of the basic compound with acidic silica gel.Add 0.1-1% triethylamine or ammonia to the mobile phase.[3]
Chromatography: Poor Separation Inappropriate mobile phase polarity.Optimize the eluent system using TLC. A less polar mobile phase will increase retention and may improve separation.[3]
Recrystallization: Oiling Out The compound is insoluble in the solvent at its boiling point, or the solution is too concentrated.Reheat the mixture to dissolve the oil, add more solvent, and allow it to cool slowly.
Recrystallization: No Crystals Form The solution is not supersaturated; the compound is too soluble.Try scratching the inside of the flask, adding a seed crystal, or evaporating some of the solvent and re-cooling.
Colored Impurities Highly conjugated byproducts.Treat a solution of the crude product with activated charcoal before hot filtration during recrystallization.

Conclusion

The purification of this compound can be effectively achieved using either flash column chromatography or recrystallization. The choice of method will depend on the specific impurity profile and the desired final purity. By understanding the chemical principles behind these techniques and following the detailed protocols provided, researchers can consistently obtain high-purity material essential for reliable scientific outcomes.

References

large-scale synthesis of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key building block in modern medicinal chemistry and drug development, particularly noted for its use as a protein degrader building block.[1] The protocol herein details a robust and scalable two-stage synthetic strategy commencing from the commercially available precursor, 2-chloro-4-methylpyridine. The chosen synthetic pathway prioritizes operational simplicity, cost-effectiveness, and high yield, making it suitable for industrial application. The core transformation involves a regioselective bromination followed by a nucleophilic aromatic substitution (SNA_r). This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and scale-up considerations.

Introduction and Strategic Rationale

This compound (CAS: 1187385-95-0) is a substituted pyridine derivative whose structural motifs are of significant interest in the synthesis of pharmacologically active agents.[2] The presence of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the pyrrolidinyl moiety can influence solubility, metabolic stability, and target engagement.

Retrosynthetic Analysis and Route Selection

The synthesis of the target molecule can be approached via two primary strategies:

  • Nucleophilic Aromatic Substitution (SNA_r): This classic and well-established method involves the displacement of a halide (typically F or Cl) at the 2- or 4-position of the pyridine ring by an amine nucleophile.[3][4] This pathway is often preferred for large-scale synthesis due to lower costs (no transition metal catalyst required) and straightforward reaction conditions. The key intermediate for this route is 5-bromo-2-chloro-4-methylpyridine.[5]

  • Buchwald-Hartwig Amination: This modern, palladium-catalyzed cross-coupling reaction offers high efficiency and broad substrate scope for forming C-N bonds.[6][7] While powerful, the cost of the palladium catalyst and specialized phosphine ligands, along with the need for stringent removal of metal contaminants from the final product, can make it less economically viable for large-scale production compared to SNA_r.[8]

For this guide, we will focus on the Nucleophilic Aromatic Substitution (SNA_r) pathway due to its scalability and economic advantages. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-N Bond Formation Start 2-Chloro-4-methylpyridine Intermediate 5-Bromo-2-chloro-4-methylpyridine Start->Intermediate Bromination (NBS, H₂SO₄) FinalProduct This compound Intermediate->FinalProduct Nucleophilic Aromatic Substitution (SNA_r) Pyrrolidine Pyrrolidine Pyrrolidine->FinalProduct

Caption: Overall two-stage synthetic workflow.

Detailed Synthesis Protocol

Safety Preamble: All operations must be conducted in a well-ventilated fume hood.[9] Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[9] Halogenated pyridines and bromine compounds are toxic and irritant; handle with extreme care.[10][11]

Stage 1: Synthesis of 5-Bromo-2-chloro-4-methylpyridine

This stage involves the regioselective bromination of 2-chloro-4-methylpyridine. The electron-donating methyl group directs electrophiles to the ortho and para positions. The 5-position is sterically accessible and electronically favored for bromination.

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Chloro-4-methylpyridine127.57100.0 g0.784
N-Bromosuccinimide (NBS)177.98146.5 g0.823
Sulfuric Acid (98%)98.08500 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Dichloromethane (DCM)84.931.5 L-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Protocol

  • Reaction Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • Charging Reagents: Carefully add concentrated sulfuric acid (500 mL) to the flask. Once cooled to below 10 °C, add 2-chloro-4-methylpyridine (100.0 g, 0.784 mol) slowly while maintaining the internal temperature below 20 °C.

  • Bromination: Add N-Bromosuccinimide (146.5 g, 0.823 mol, 1.05 eq) to the stirred solution in portions over 60-90 minutes. It is critical to keep the internal temperature between 0-5 °C during the addition to control the reaction rate and prevent side reactions.[12]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, gently heat the reaction mixture to 50-55 °C and maintain this temperature for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back down to room temperature and then carefully pour it onto a stirred slurry of crushed ice (approx. 2 kg). This must be done slowly and cautiously as the quenching of sulfuric acid is highly exothermic.

  • Neutralization & Extraction: Place the quenching vessel in an ice bath and slowly neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 8-9. The product may precipitate as a solid or oil. Extract the aqueous slurry three times with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-Bromo-2-chloro-4-methylpyridine can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to yield a light yellow solid.[5] The expected yield is 75-85%.

Stage 2: Synthesis of this compound

This stage is a nucleophilic aromatic substitution where the pyrrolidine nitrogen attacks the C2 position of the pyridine ring, displacing the chloride. The C-Cl bond at the 2-position is significantly more activated towards nucleophilic attack than the C-Br bond at the 5-position due to the electron-withdrawing effect of the ring nitrogen.[13]

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
5-Bromo-2-chloro-4-methylpyridine206.47100.0 g0.484
Pyrrolidine71.12103.5 mL (89.2 g)1.25
N,N-Dimethylformamide (DMF)73.09500 mL-
Potassium Carbonate (K₂CO₃)138.21100.4 g0.726
Ethyl Acetate88.111.5 L-
Brine (Saturated NaCl solution)-1.0 L-

Step-by-Step Protocol

  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 5-Bromo-2-chloro-4-methylpyridine (100.0 g, 0.484 mol), potassium carbonate (100.4 g, 0.726 mol, 1.5 eq), and DMF (500 mL).

  • Addition of Nucleophile: Add pyrrolidine (103.5 mL, 1.25 mol, 2.6 eq) to the stirred suspension. Using an excess of the amine helps to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to 110-120 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 2 L of cold water and stir for 30 minutes. The product should precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with water (2 x 500 mL) to remove residual DMF, followed by brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[14] Alternatively, for large-scale batches, vacuum distillation or recrystallization can be employed. The final product, this compound, is typically an off-white to pale yellow solid.[2] The expected yield is 80-90%.

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNA_r) step.

Scale-Up and Process Optimization

When transitioning from laboratory to pilot or production scale, several factors must be considered:

  • Thermal Management: Both the bromination and the final SNA_r step have significant thermal considerations. The initial bromination requires efficient cooling to prevent runaway reactions, while the SNA_r step requires uniform heating to ensure a consistent reaction rate. Jacketed reactors with precise temperature control are essential.

  • Reagent Addition: On a large scale, the portion-wise addition of NBS and the slow addition of 2-chloro-4-methylpyridine to sulfuric acid should be automated using solids- and liquid-dosing systems, respectively, to ensure safety and consistency.

  • Work-up and Extraction: Large-volume extractions can lead to emulsion formation. The use of anti-emulsion agents or centrifugal extractors can improve phase separation efficiency.

  • Solvent Selection: While DMF is an excellent solvent for the SNA_r reaction, its high boiling point and toxicity can present challenges in large-scale operations. Alternative, greener solvents with lower boiling points should be investigated if feasible, although this may require re-optimization of reaction conditions.[15]

  • Purification: Column chromatography is generally not viable for multi-kilogram scale production. Developing robust protocols for vacuum distillation or controlled crystallization is critical for achieving high purity of the final product efficiently.[16][17][18]

Safety and Handling

  • Pyridine Derivatives: Pyridine and its derivatives are flammable, volatile, and have a strong, unpleasant odor.[11] They can be absorbed through the skin and are harmful if inhaled or ingested.[19] Always handle in a fume hood.[9]

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and reacts violently with water. Always add acid to water, never the other way around. Wear appropriate acid-resistant PPE.

  • Waste Disposal: All chemical waste, including aqueous and organic layers from work-ups, must be disposed of according to institutional and local environmental regulations.

References

The Art of Connection: A Researcher's Guide to Cross-Coupling Reactions of Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science.[1] Substituted pyridines are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties and ability to engage in crucial biological interactions.[2][3] Among the various methods to construct complex pyridine-containing molecules, palladium-catalyzed cross-coupling reactions of substituted bromopyridines stand out as a particularly powerful and versatile strategy.[4]

This guide provides an in-depth exploration of the most common and impactful cross-coupling reactions involving substituted bromopyridines. We will delve into the mechanistic nuances of each reaction, offer field-proven insights into experimental design, and provide detailed, actionable protocols. Our focus is on empowering researchers to not only successfully execute these reactions but also to understand the underlying principles that govern their outcomes, enabling rational troubleshooting and optimization.

The Challenge and Opportunity of the Pyridine Ring

The pyridine nitrogen, with its lone pair of electrons, introduces both challenges and opportunities in cross-coupling chemistry. This Lewis basic site can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] This is a particularly noteworthy consideration for 2-bromopyridines, where the proximity of the nitrogen to the reaction center can exacerbate this effect.[5] However, the electronic nature of the pyridine ring, which can be tuned by the presence of various substituents, also allows for a rich and diverse range of reactivity. Understanding and mitigating the challenges while harnessing the unique properties of the pyridine scaffold is key to mastering these powerful synthetic transformations.

The Palladium-Catalyzed Cross-Coupling Toolbox

The general mechanism for most palladium-catalyzed cross-coupling reactions follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

General Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation (R'-M) R-Pd(II)(R')L_n->Pd(0)L_n R-R' R-R' R-Pd(II)(R')L_n->R-R' Reductive Elimination

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This guide will focus on five key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. For each, we will explore its unique features and provide specific protocols tailored for substituted bromopyridine substrates.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of biaryl and heteroaryl-aryl structures due to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their derivatives.[1]

Mechanism and Key Considerations for Bromopyridines:

The reaction proceeds via the general catalytic cycle, with the transmetalation step involving the transfer of an organic group from a boron species to the palladium center. A base is crucial for the activation of the organoboron reagent. For bromopyridines, the choice of base and solvent system is critical to minimize side reactions like protodeboronation of the boronic acid.[5] The electronic nature of the substituted bromopyridine can influence the rate of oxidative addition; electron-withdrawing groups can enhance reactivity.[6]

Generalized Protocol for Suzuki-Miyaura Coupling of a Substituted Bromopyridine:

  • Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), combine the substituted bromopyridine (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system. Common choices include mixtures of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water. The reaction concentration is typically between 0.1 and 0.5 M with respect to the bromopyridine.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique like TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine92
33-Chlorophenylboronic acid5-(3-chlorophenyl)-2-methylpyridin-3-amine78
44-(Trifluoromethyl)phenylboronic acid5-(4-(trifluoromethyl)phenyl)-2-methylpyridin-3-amine81

The Heck Coupling: Vinylation of Bromopyridines

The Mizoroki-Heck reaction facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene, providing access to vinylpyridines.[7][8] These products are valuable intermediates for further synthetic transformations.

Mechanism and Key Considerations for Bromopyridines:

The Heck reaction follows a slightly different catalytic cycle that involves migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination to release the product and regenerate the catalyst.[9] A base is required to neutralize the hydrogen halide formed during the reaction. For bromopyridines, careful selection of the catalyst, ligand, and base is necessary to control regioselectivity and avoid side reactions.

Generalized Protocol for Heck Coupling of a Substituted Bromopyridine: [7][10]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the substituted bromopyridine (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as DMF, NMP, or acetonitrile.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography.

Data Presentation: Heck Coupling of 2-Amino-5-bromo-4-methylpyridine with Styrene [7]

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF1002475

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11] This reaction is often catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base.[12]

Mechanism and Key Considerations for Bromopyridines:

The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromopyridine to Pd(0) occurs. In the copper cycle, the terminal alkyne is activated. Transmetalation then transfers the alkynyl group to the palladium center, followed by reductive elimination. The choice of base and solvent can significantly impact the reaction rate and yield.[13] For some sensitive substrates, copper-free Sonogashira protocols have been developed.[14]

Sonogashira Catalytic Cycle Pd(0)L_n Pd(0)L_n Br-Pyr-Pd(II)L_n Br-Pyr-Pd(II)L_n Pd(0)L_n->Br-Pyr-Pd(II)L_n Oxidative Addition (Br-Pyr) Alkynyl-Pd(II)(Pyr)L_n Alkynyl-Pd(II)(Pyr)L_n Br-Pyr-Pd(II)L_n->Alkynyl-Pd(II)(Pyr)L_n Transmetalation Alkynyl-Pd(II)(Pyr)L_n->Pd(0)L_n Alkynyl-Pyr Alkynyl-Pyr Alkynyl-Pd(II)(Pyr)L_n->Alkynyl-Pyr Reductive Elimination Cu(I)X Cu(I)X Cu(I)-Alkynyl Cu(I)-Alkynyl Cu(I)-Alkynyl->Br-Pyr-Pd(II)L_n Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-Alkynyl Coordination Base Base Base->Cu(I)-Alkynyl Deprotonation

Figure 2: The interconnected catalytic cycles of the Sonogashira coupling.

Generalized Protocol for Sonogashira Coupling of a Substituted Bromopyridine: [11]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the substituted bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ and a phosphine ligand), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or an amine solvent like Et₃N) and a base (e.g., Et₃N, piperidine, or an inorganic base like K₂CO₃).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the product by flash column chromatography.

Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [11]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-amino-3-(phenylethynyl)pyridine96
21-Heptyne2-amino-3-(hept-1-yn-1-yl)pyridine85
33-Phenyl-1-propyne2-amino-3-(3-phenylprop-1-yn-1-yl)pyridine91

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines and heteroarylamines.[15][16]

Mechanism and Key Considerations for Bromopyridines:

This reaction follows the general cross-coupling catalytic cycle, where the transmetalation step involves the reaction of an amine with the palladium center. A strong base is required to deprotonate the amine and facilitate the reaction. For volatile amines, specialized procedures using sealed tubes may be necessary to prevent their evaporation.[17][18] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and preventing catalyst deactivation.[16]

Generalized Protocol for Buchwald-Hartwig Amination of a Substituted Bromopyridine: [19]

  • Reaction Setup: In a glovebox or under a rigorously inert atmosphere, charge a Schlenk tube or sealed vial with the substituted bromopyridine (1.0 equiv), the amine (1.1-1.5 equiv), a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv), a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the desired aminopyridine derivative by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines [17][18]

EntryAmineProductYield (%)
1MethylamineN-methylpyridin-2-amine85
2EthylamineN-ethylpyridin-2-amine90
3CyclopropylamineN-cyclopropylpyridin-2-amine88

The Stille Coupling: Utilizing Organostannanes

The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic halide.[20] It is known for its tolerance of a wide variety of functional groups.[3][21]

Mechanism and Key Considerations for Bromopyridines:

The reaction proceeds through the standard catalytic cycle.[22] A key advantage of the Stille reaction is that it does not typically require a base. However, the toxicity of organotin compounds is a significant drawback, and careful handling and purification are necessary to remove tin byproducts. For bromopyridines, the choice of ligand and the addition of additives like Cu(I) salts can significantly accelerate the reaction.[7]

Generalized Protocol for Stille Coupling of a Substituted Bromopyridine: [7][23]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the substituted bromopyridine (1.0 equiv) and the organostannane (1.1-1.5 equiv) in an anhydrous, degassed solvent (e.g., toluene, DMF, or THF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%). In some cases, a ligand (e.g., XPhos) and/or an additive (e.g., CsF, CuI) may be beneficial.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture. The work-up often involves treatment with an aqueous solution of potassium fluoride to precipitate the tin byproducts, which can then be removed by filtration. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Data Presentation: Stille Coupling of 2-Amino-5-bromo-4-methylpyridine with (2-Thienyl)tributylstannane [7]

CatalystLigandAdditiveSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄NoneNoneToluene1101882

Troubleshooting Common Issues

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Catalyst deactivation (e.g., by pyridine coordination) - Inefficient oxidative addition - Impure reagents or solvents- Use bulky, electron-rich phosphine ligands. - Increase reaction temperature. - Screen different catalyst/ligand systems. - Ensure all reagents and solvents are pure and anhydrous.
Homocoupling of Coupling Partners - Presence of oxygen - High reaction temperature- Thoroughly degas all solvents and maintain a strict inert atmosphere. - Lower the reaction temperature.
Protodeboronation (Suzuki) - Presence of water or protic solvents- Use anhydrous solvents and reagents. - Consider using more stable boronic esters or trifluoroborate salts.
Dehalogenation - Presence of a hydrogen source - Highly active catalyst system- Use anhydrous conditions. - Adjust the catalyst/ligand system to be less reactive.

Conclusion

Palladium-catalyzed cross-coupling reactions of substituted bromopyridines are indispensable tools in the modern synthetic chemist's arsenal. A thorough understanding of the underlying mechanisms, careful consideration of the unique challenges posed by the pyridine ring, and rational selection of reaction parameters are paramount to success. This guide provides a solid foundation for researchers to confidently design, execute, and troubleshoot these powerful transformations, ultimately accelerating the discovery and development of novel molecules with significant scientific and societal impact.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that can impact reaction yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to overcoming challenges in your laboratory.

Analysis of the Primary Synthetic Pathway

The synthesis of this compound (CAS 1187385-95-0) is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This pathway is generally preferred for its operational simplicity and cost-effectiveness over more complex catalytic methods. The reaction involves the displacement of a suitable leaving group (typically a halide) from the 2-position of a pyridine ring by the nucleophilic pyrrolidine. The most logical and commercially available starting material for this synthesis is 5-Bromo-2-chloro-4-methylpyridine .[3]

The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, facilitates nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[4][5] In this case, the chlorine atom at the C2 position serves as an effective leaving group, making the SNAr reaction a highly viable and direct route to the desired product.

Caption: General SNAr pathway for the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My SNAr reaction yield is low or the reaction is not proceeding to completion. What are the primary factors to investigate?

Answer: Low conversion is a frequent issue in SNAr reactions on pyridine rings.[6] Several interdependent factors must be optimized. The core principle is that the reaction proceeds via a charged intermediate (Meisenheimer complex), and its stability is paramount.[7]

Key Areas for Troubleshooting:

  • Reaction Temperature: SNAr reactions on pyridines often require elevated temperatures to overcome the activation energy barrier, especially with moderately reactive leaving groups like chloride.[6] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is the first variable to screen.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer complex. Polar aprotic solvents are ideal.

    • Recommended: DMSO, DMF, NMP, or Dioxane. These solvents effectively solvate the intermediate and reactants.[7]

    • Avoid: Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity. Non-polar solvents (e.g., toluene, hexane) will not adequately solubilize the reactants or stabilize the intermediate.

  • Stoichiometry of Pyrrolidine: Using a molar excess of pyrrolidine (e.g., 1.5 to 3.0 equivalents) can significantly increase the reaction rate by Le Châtelier's principle. Pyrrolidine can also act as a base to neutralize the HCl generated in situ, although an additional non-nucleophilic base is often beneficial.

  • Addition of a Base: The reaction generates HCl, which can protonate the starting pyrrolidine, rendering it non-nucleophilic. Adding a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or a tertiary amine (e.g., triethylamine, DIPEA) can scavenge this acid and maintain the concentration of the active nucleophile.

  • Leaving Group Reactivity: The typical reactivity order for halide leaving groups in SNAr reactions is F > Cl ≈ Br > I.[6][8] While 5-bromo-2-chloro-4-methylpyridine is a standard precursor, if yields remain poor under optimized conditions, sourcing or synthesizing the analogous 2-fluoro derivative could provide a significant rate enhancement.

Parameter Problem Recommended Solution & Rationale
Temperature Reaction is sluggish or stalled.Increase temperature incrementally to 80-120 °C. This provides the necessary activation energy for the reaction to proceed at a reasonable rate.[6]
Solvent Poor solubility or slow reaction rate.Switch to a polar aprotic solvent like DMSO or DMF. These solvents stabilize the charged Meisenheimer complex, accelerating the rate-determining step.[7]
Reagents Nucleophile is being quenched by acid byproduct.Add 1.5-2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). This neutralizes the generated HCl, preventing the protonation and deactivation of the pyrrolidine nucleophile.
Stoichiometry Incomplete conversion of starting material.Use a molar excess of pyrrolidine (1.5-3.0 eq.). This shifts the reaction equilibrium towards the product side.
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer: Byproduct formation typically arises from excessive heat or competitive reaction pathways.

  • Primary Concern: Dimerization/Decomposition. At very high temperatures (>150 °C) or with prolonged reaction times, pyridine derivatives can undergo dimerization or decomposition.[6] The best mitigation strategy is to find the "sweet spot" for temperature—high enough for a complete reaction in a reasonable timeframe (e.g., 4-12 hours) but not so high as to cause degradation. Monitoring the reaction by TLC or LC-MS is crucial to avoid unnecessarily long heating times.

  • Mitigation Strategy: Run the reaction at the lowest temperature that allows for complete conversion within a practical timeframe (e.g., 8-12 hours). Use TLC or LC-MS to determine the point of maximum product formation and stop the reaction promptly.

Q3: The work-up and purification are proving difficult, leading to product loss. What are the best practices?

Answer: A robust work-up and purification strategy is essential for isolating the target compound with high purity and yield.

  • Quenching and Extraction: After cooling the reaction mixture, dilute it with water. This will precipitate the organic product if it is a solid and dissolve inorganic salts and excess polar reagents like pyrrolidine. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate, dichloromethane (DCM), or methyl t-butyl ether (MTBE).

  • Aqueous Wash: Wash the combined organic layers sequentially with water and then brine. The water wash helps remove residual DMF or DMSO, while the brine wash aids in breaking emulsions and removing bulk water before drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification Method:

    • Column Chromatography: This is the most common method for achieving high purity. Use silica gel with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate.

    • Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective, scalable purification method.[9]

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be an excellent method for achieving high purity on a large scale.

Troubleshooting_Yield start Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Elevated (e.g., >80 °C)? start->check_temp increase_temp Action: Increase temperature to 80-120 °C. Monitor by TLC/LC-MS. check_temp->increase_temp No check_solvent Are you using a polar aprotic solvent (DMSO, DMF, NMP)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Action: Switch to DMSO or DMF. check_solvent->change_solvent No check_base Is a non-nucleophilic base present? check_solvent->check_base Yes change_solvent->check_base add_base Action: Add 1.5 eq. of K₂CO₃ or Cs₂CO₃. check_base->add_base No check_equiv Are you using an excess of pyrrolidine (1.5-3.0 eq.)? check_base->check_equiv Yes add_base->check_equiv increase_equiv Action: Increase pyrrolidine to 2-3 equivalents. check_equiv->increase_equiv No consider_alt Consider alternative routes: - 2-Fluoro analogue - Buchwald-Hartwig amination check_equiv->consider_alt Yes increase_equiv->consider_alt

Caption: Decision tree for troubleshooting low yield in the SNAr synthesis.
Q4: Should I consider a catalytic approach like Buchwald-Hartwig amination instead of direct SNAr?

Answer: While SNAr is the more direct route, Buchwald-Hartwig amination is a powerful alternative, especially if the SNAr reaction fails to provide satisfactory yields even after optimization.[10] This palladium-catalyzed cross-coupling reaction is highly versatile but requires careful selection of catalyst, ligand, base, and solvent.[7][11]

Feature SNAr (Thermal) Buchwald-Hartwig Amination (Catalytic)
Catalyst None requiredPalladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand are essential.[10]
Ligand None requiredCrucial for success. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required for pyridine substrates.[10]
Base Optional, but recommended (e.g., K₂CO₃)Required. Strong, non-coordinating bases like NaOtBu, LiHMDS, or K₃PO₄ are typically used.[10]
Temperature Typically 80-150 °COften lower, from room temperature to 110 °C.[12]
Pros Simpler setup, lower cost, no metal contamination.Broader substrate scope, can work where SNAr fails, often milder conditions.
Cons Limited to activated substrates, may require high temperatures.Expensive reagents (Pd, ligands), requires inert atmosphere, risk of metal contamination in product, requires extensive optimization.[11]

Recommendation: Pursue the SNAr pathway first. Only consider transitioning to a Buchwald-Hartwig amination if you have exhausted optimization of the SNAr conditions and still face unacceptably low yields.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)(L₂)-X) pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex Ligand Exchange re_complex Reductive Elimination (C-N Bond Formation) amine_complex->re_complex Deprotonation hx_base [Base-H]⁺X⁻ amine_complex->hx_base re_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) re_complex->product arx Ar-Br (Starting Material) arx->oa_complex amine Pyrrolidine (HNR₂) amine->amine_complex base Base base->amine_complex

Caption: The catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocols

Protocol 1: Optimized SNAr Synthesis

This protocol provides a robust starting point for the synthesis.

  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloro-4-methylpyridine (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous dimethylformamide (DMF, 5-10 mL per gram of starting material).

  • Addition of Nucleophile: Add pyrrolidine (2.0 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into cold water (10x the volume of DMF). Stir for 15 minutes.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Protocol 2: General Screening for Buchwald-Hartwig Amination

This protocol is for researchers exploring the catalytic alternative. An inert atmosphere (Nitrogen or Argon) is critical.

  • Reagent Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 eq.) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add 5-bromo-2-chloro-4-methylpyridine (1.0 eq.) and the solvent (e.g., anhydrous toluene or dioxane).

  • Addition of Nucleophile: Add pyrrolidine (1.2 eq.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by filtering through a short plug of Celite to remove the catalyst. Rinse the plug with ethyl acetate. Concentrate the filtrate and proceed with a standard aqueous work-up and purification as described in Protocol 1.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-substituted pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this often-recalcitrant yet crucial transformation. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and extensive field experience to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling with a 2-halopyridine substrate is giving me low to no yield. What are the primary reasons for failure?

Low yields or complete reaction failure with 2-substituted pyridines are common and typically stem from a few core issues related to the inherent nature of the substrate.[1]

  • Catalyst Inhibition/Deactivation: The most frequent culprit is the Lewis basic nitrogen atom of the pyridine ring. Its lone pair of electrons can coordinate strongly to the palladium catalyst, forming an off-cycle, inactive complex. This sequestration of the catalyst effectively halts or slows the catalytic cycle.[1][2][3]

  • Difficult Oxidative Addition: The carbon-halogen bond at the 2-position of the pyridine ring can be less reactive towards oxidative addition compared to other aryl halides, particularly for 2-chloropyridines. This initial, often rate-limiting, step of the catalytic cycle requires a highly active catalyst.[3][4]

  • Instability of the Boronic Acid Partner: If you are using a 2-pyridylboronic acid, it is likely undergoing protodeboronation, a side reaction where the boronic acid is replaced by a proton, leading to the formation of unsubstituted pyridine.[5][6] This is a very common and often overlooked issue.

Q2: I suspect catalyst inhibition is the problem. How can I overcome this?

Overcoming catalyst inhibition by the pyridine nitrogen is critical for success. The strategy is to use a catalytic system that is less susceptible to coordination by the substrate.

  • Ligand Selection is Key: The choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3] You should employ bulky, electron-rich phosphine ligands that promote the desired catalytic steps while sterically shielding the palladium center from inhibitory pyridine coordination.[1]

    Table 1: Recommended Ligands for Suzuki Coupling of 2-Substituted Pyridines
LigandStructureKey Features & When to Use
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for sterically hindered and electron-rich or -deficient substrates. A good first choice for general screening.[1][2][7]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich. Highly effective for challenging couplings, especially with less reactive aryl chlorides.[1]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos and XPhos, often used for heteroaryl couplings.[1][2][8]
tBu₃P Tri-tert-butylphosphineA highly electron-rich and sterically demanding ligand that can be effective for activating C-Cl bonds.[9]
  • Use of Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, are often more effective than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂. These pre-catalysts provide a more stable and active catalytic species from the outset.[2]

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst inhibition.[2]

Q3: My starting material seems to be consumed, but I'm not getting the desired product. I see a lot of unsubstituted pyridine (or the corresponding arene from my boronic acid). What's happening?

This is a classic symptom of protodeboronation , the undesired cleavage of the C-B bond of your boronic acid, which is replaced by a hydrogen atom from a proton source (like water or alcohol).[2][5] 2-Pyridylboronic acids are notoriously unstable and prone to this side reaction.[5][6]

The mechanism for 2-pyridyl boronic acid is particularly insidious; it is fastest at neutral pH where the molecule can exist as a zwitterion, which facilitates a rapid, unimolecular fragmentation of the C-B bond.[5][10]

Strategies to Mitigate Protodeboronation:
  • Use More Stable Boron Reagents: This is the most effective solution. Instead of the boronic acid, use a more stable derivative.

    • Pinacol Esters or MIDA Boronates: These are significantly more stable towards hydrolysis and protodeboronation.[2][6] N-methyliminodiacetic acid (MIDA) boronates are particularly robust, air-stable solids that can be used in "slow-release" strategies.[5][11]

  • Control the Reaction Conditions:

    • Anhydrous Conditions: If you must use a boronic acid, performing the reaction under strictly anhydrous conditions can help. Use dry solvents and reagents.

    • Base Selection: The choice of base and the presence of water can influence the rate of protodeboronation. While some water can be beneficial for the Suzuki reaction itself, an excess can be detrimental.[8] Sometimes a weaker base can reduce the rate of this side reaction.[2]

    • pH Control: Since the zwitterionic form of 2-pyridylboronic acid is highly reactive, adjusting the pH away from neutral by the addition of acid or base can surprisingly attenuate protodeboronation.[5]

Diagram: The Problem of Protodeboronation

This diagram illustrates the undesired protodeboronation pathway competing with the productive Suzuki-Miyaura coupling.

G cluster_main Reaction Pathways for 2-Pyridylboronic Acid BoronicAcid 2-Pyridylboronic Acid (Ar-B(OH)₂) SideProduct Side Product (Pyridine) BoronicAcid->SideProduct Protodeboronation (Unproductive, often rapid) CatalyticCycle Pd Catalytic Cycle (Transmetalation) BoronicAcid->CatalyticCycle Suzuki Coupling (Productive) DesiredProduct Desired Product (Ar-Ar') CatalyticCycle->DesiredProduct

Caption: Competing pathways for 2-pyridylboronic acid in a Suzuki reaction.

Q4: My reaction is sluggish even with a good ligand. What other reaction parameters should I optimize?

Assuming you have addressed the primary issues of catalyst inhibition and boronic acid stability, fine-tuning the reaction conditions is the next logical step.

Base Selection

The base plays multiple crucial roles in the Suzuki coupling: it activates the boronic acid to form a more nucleophilic borate species, and it participates in the regeneration of the Pd(0) catalyst.[9][12][13] For challenging substrates like 2-pyridines, the choice is critical.

  • Commonly Used Bases: Inorganic bases are typically used. Weaker bases are often preferred to minimize side reactions.

    • Carbonates: K₂CO₃, Cs₂CO₃

    • Phosphates: K₃PO₄

  • Screening is Necessary: There is no universal base. The optimal choice depends on the specific substrates, ligand, and solvent. A screen of bases is often a worthwhile endeavor.

Solvent System

The solvent must solubilize all components and be compatible with the catalyst system.

  • Aprotic Solvents: Toluene, Dioxane, and THF are common choices, often with a small amount of water as a co-solvent.

  • The Role of Water: A small amount of water can be beneficial, potentially by aiding the dissolution of the inorganic base and influencing the speciation of the boronic acid.[8][14] However, as mentioned, excess water can promote protodeboronation. A typical starting point is a 10:1 mixture of organic solvent to water.

Temperature

Suzuki couplings are typically heated, often between 80-110 °C.[3]

  • Too Low: Insufficient temperature can lead to a slow or incomplete reaction, especially the oxidative addition step.

  • Too High: Excessive heat can lead to catalyst decomposition or an increase in side reactions.

Experimental Protocol: A General Starting Point for 2-Halopyridine Suzuki Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable Buchwald pre-catalyst (2-4 mol%)

  • SPhos (2-4 mol% for Pd₂(dba)₃, or as per pre-catalyst stoichiometry)

  • K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vessel, add the 2-halopyridine, boronic ester, base, palladium source, and ligand.

  • Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Q5: I've tried everything and it's still not working. Are there any alternative strategies?

Yes, if the conventional approach fails, it may be time to change the nature of your coupling partners.

  • Pyridine Sulfinates: Recent research has shown that pyridine-2-sulfinates can be excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions. They are often more stable and reactive than their boronate counterparts, providing a powerful solution to the "2-pyridyl problem".[15]

  • Pyridine-2-Sulfonyl Fluorides (PyFluor): As an alternative to 2-halopyridines, PyFluor has been shown to be a competent electrophile in Suzuki-Miyaura couplings, proceeding via C-S bond activation.[8][16]

Diagram: Troubleshooting Workflow

Use this decision tree to systematically troubleshoot your failed Suzuki coupling reaction.

G Start Reaction Failed: Low/No Yield CheckInhibition Is Catalyst Inhibition Likely? Start->CheckInhibition CheckBoron Is Protodeboronation Occurring? CheckInhibition->CheckBoron No Sol_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) + Use Pd Pre-catalyst CheckInhibition->Sol_Ligand Yes OptimizeCond Optimize Reaction Conditions CheckBoron->OptimizeCond No Sol_Boron Switch to Boronic Ester (Pinacol, MIDA) or Use Anhydrous Conditions CheckBoron->Sol_Boron Yes AltStrategy Consider Alternative Coupling Partners OptimizeCond->AltStrategy Still Failing Sol_Optimize Screen Base (K₃PO₄, Cs₂CO₃) Screen Solvent (Dioxane, Toluene) Adjust Temperature (80-110°C) OptimizeCond->Sol_Optimize Yes Success Reaction Successful AltStrategy->Success Sol_Ligand->CheckBoron Sol_Boron->OptimizeCond Sol_Optimize->Success

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

Technical Support Center: Catalyst Poisoning in Buchwald-Hartwig Amination of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination of pyridine-containing substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet sensitive transformation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The synthesis of aminopyridines is a cornerstone of modern medicinal chemistry, yet the inherent nature of the pyridine ring presents a significant hurdle: catalyst poisoning. The lone pair of electrons on the pyridine nitrogen can readily coordinate with the palladium catalyst, leading to the formation of inactive complexes and subsequent reaction failure.[1] This guide addresses this core issue through a series of troubleshooting steps and frequently asked questions.

Part 1: The Root Cause: Understanding Pyridine-Induced Catalyst Deactivation

Before troubleshooting, it is critical to understand the primary mechanism of failure. Unlike many aryl halides, pyridyl halides are a unique substrate class because the substrate itself can act as a potent inhibitor.

Question: Why is the Buchwald-Hartwig amination of pyridines so challenging compared to that of simple aryl halides?

Answer: The primary challenge lies in the Lewis basicity of the pyridine nitrogen. The nitrogen's lone pair can coordinate strongly to the electron-deficient palladium center (typically Pd(0) or Pd(II) species in the catalytic cycle). This coordination forms stable, off-cycle palladium-pyridine complexes that are catalytically inactive or have significantly diminished reactivity.[1][2] This process, known as catalyst poisoning or inhibition, effectively removes the catalyst from the productive amination cycle, leading to low or no product formation. The problem is especially pronounced with 2-halopyridines, where the nitrogen is in close proximity to the site of reaction.[1]

CatalystPoisoning Active_Catalyst Active L-Pd(0) Catalyst Productive_Cycle Productive Catalytic Cycle (Oxidative Addition, etc.) Active_Catalyst->Productive_Cycle Enters Cycle Inactive_Complex Inactive [L-Pd(Py)n] Complex (Poisoned) Active_Catalyst->Inactive_Complex Coordination (Poisoning) Aryl_Halide Pyridyl-X Aryl_Halide->Productive_Cycle Amine R₂NH Amine->Productive_Cycle Productive_Cycle->Active_Catalyst Regenerates Product Aminopyridine Product Productive_Cycle->Product Pyridine_Poisoning Pyridine Substrate (Excess or Free) Pyridine_Poisoning->Inactive_Complex TroubleshootingWorkflow Start Low / No Yield Check_Ligand 1. Evaluate Ligand Choice Start->Check_Ligand Check_Base 2. Re-evaluate Base Check_Ligand->Check_Base If issue persists Check_Solvent 3. Check Solvent & Temp Check_Base->Check_Solvent If issue persists Check_Purity 4. Assess Reagent Purity & Inert Atmosphere Check_Solvent->Check_Purity If issue persists Success Optimized Reaction Check_Purity->Success Problem solved ProtocolWorkflow Start Start: Inside Glovebox (or under inert gas flow) Add_Solids 1. Add Solids to Oven-Dried Vial: - 2-Bromopyridine - BrettPhos Pd G3 Pre-catalyst - Sodium t-butoxide Start->Add_Solids Add_Liquids 2. Add Liquids: - Anhydrous Toluene - Secondary Amine Add_Solids->Add_Liquids Seal_Vial 3. Seal Vial with Teflon-lined Cap Add_Liquids->Seal_Vial Heat_React 4. Remove from Glovebox. Heat with Stirring (e.g., 100 °C) Seal_Vial->Heat_React Monitor_TLC 5. Monitor Reaction by TLC/LC-MS Heat_React->Monitor_TLC Workup 6. Quench, Extract, and Purify Monitor_TLC->Workup

References

preventing homocoupling in Suzuki reactions of aryl bromides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

A-Z Index of this Article

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Suzuki coupling reactions and troubleshoot common side reactions, with a specific focus on preventing homocoupling of aryl bromides.

Troubleshooting Guide

Issue 1: Significant Formation of Aryl Bromide Homocoupling Product (Ar-Ar)

You observe a significant amount of a symmetrical biaryl byproduct derived from your aryl bromide starting material.

Root Cause Analysis:

Homocoupling of aryl halides can occur through a palladium-catalyzed pathway, particularly under certain conditions. The mechanism often involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by a series of steps that lead to the formation of an Ar-Pd(II)-Ar intermediate. This intermediate then undergoes reductive elimination to yield the homocoupled product (Ar-Ar) and regenerates the Pd(0) catalyst.[1] This side reaction is often promoted by factors that disfavor the desired cross-coupling pathway.

Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the reductive elimination of the desired cross-coupled product and suppress side reactions.[2][3] Consider switching to ligands like SPhos, XPhos, or other bulky biaryl phosphine ligands, which have been shown to be effective in minimizing homocoupling.[2]

  • Reaction Temperature: Elevated temperatures can sometimes favor homocoupling.[3] It's advisable to screen a range of temperatures to find an optimal balance between a reasonable reaction rate for the desired coupling and the suppression of byproduct formation.[4][5][6]

  • Inert Atmosphere: The presence of oxygen can contribute to the formation of palladium species that promote homocoupling.[7][8] Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[9][10][11] Proper degassing of solvents and reagents is crucial.[12][13]

Suzuki_Homocoupling_Pathway

Issue 2: Significant Formation of Boronic Acid Homocoupling Product (Ar'-Ar')

You observe a significant amount of a symmetrical biaryl byproduct derived from your boronic acid starting material.

Root Cause Analysis:

This is a very common side reaction in Suzuki couplings. It is often initiated by the presence of Pd(II) species in the reaction mixture, which can arise from an incomplete reduction of a Pd(II) precatalyst or from the oxidation of the active Pd(0) catalyst by residual oxygen.[14][15] The Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, leading to a diarylpalladium(II) complex that reductively eliminates to form the homocoupled product and Pd(0).[1][14] The presence of oxygen can also directly participate in the catalytic cycle of homocoupling.[8][16]

Solutions:

  • Choice of Palladium Precatalyst: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the in-situ reduction to the active Pd(0) species can sometimes be inefficient, leading to residual Pd(II) that promotes homocoupling.[3] Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, or modern precatalysts (e.g., Buchwald precatalysts) that are designed for clean and efficient generation of the active catalyst.[7][14]

  • Rigorous Exclusion of Oxygen: As with aryl bromide homocoupling, oxygen is a major culprit.[7][8][15] Employing rigorous inert atmosphere techniques is paramount. This includes thorough degassing of all solvents and the reaction vessel via methods like freeze-pump-thaw cycles or sparging with an inert gas.[12][13][15]

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress boronic acid homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[3][15][17]

  • Base Selection: The choice of base can influence the rate of transmetalation and potentially affect the extent of homocoupling. Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ are often good starting points.[12]

Boronic_Acid_Homocoupling

Issue 3: Low Yield and/or Stalled Reaction

The reaction shows low conversion of starting materials to the desired product, or it stalls before completion.

Root Cause Analysis:

Low yields can stem from a variety of issues, including catalyst deactivation, slow or inefficient catalytic turnover, or degradation of starting materials.

Solutions:

  • Catalyst and Ligand Choice: For less reactive aryl bromides (e.g., electron-rich systems), a more active catalyst system may be required. This often involves the use of bulky, electron-rich phosphine ligands that facilitate the oxidative addition step.[7][18]

  • Base and Solvent Optimization: The base plays a crucial role in activating the boronic acid for transmetalation.[19][20] The choice of base and solvent system is often interdependent. For instance, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used with ethereal solvents like dioxane or THF, sometimes with the addition of water to aid in dissolving the base.[2][12][21] A screening of different base/solvent combinations can be beneficial.

  • Purity of Reagents: Ensure the purity of your aryl bromide, boronic acid, and solvent. Impurities can poison the catalyst. Boronic acids, in particular, can be prone to degradation (protodeboronation), especially under harsh conditions.[14] Using freshly acquired or purified reagents is recommended.

  • Temperature and Reaction Time: While higher temperatures can promote side reactions, they are sometimes necessary to drive sluggish reactions to completion.[4][5][6] Monitor the reaction progress over time to determine the optimal reaction duration.

FAQs

Q1: What is the primary cause of homocoupling in Suzuki reactions?

A1: Homocoupling in Suzuki reactions primarily arises from two competing side reactions: the coupling of two aryl halide molecules or the coupling of two boronic acid molecules. Aryl halide homocoupling can be promoted by certain palladium catalysts and reaction conditions.[1] Boronic acid homocoupling is often initiated by the presence of Pd(II) species, which can result from incomplete precatalyst activation or oxidation of the active Pd(0) catalyst by oxygen.[14][15]

Q2: How can I effectively remove oxygen from my reaction?

A2: To effectively remove oxygen, you should employ standard inert atmosphere techniques. This involves using oven-dried glassware, assembling the reaction apparatus while it's still hot, and then purging the system with an inert gas like nitrogen or argon. Solvents should be degassed prior to use, which can be achieved by sparging with an inert gas for 15-30 minutes, or by subjecting the solvent to several freeze-pump-thaw cycles.[12][13]

Q3: Which type of palladium catalyst is best to avoid homocoupling?

A3: While the "best" catalyst can be substrate-dependent, using a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., Buchwald G3 or G4 precatalysts) is generally a good strategy to minimize homocoupling.[7][14] These precatalysts are designed to generate the active, monoligated Pd(0) species cleanly and efficiently, reducing the amount of residual Pd(II) that can initiate boronic acid homocoupling.[14]

Q4: Can the order of addition of reagents make a difference?

A4: Yes, the order of addition can be important. It is generally good practice to add the solid reagents (aryl bromide, boronic acid, base, and catalyst) to the flask first, purge the vessel with inert gas, and then add the degassed solvent and any liquid reagents via syringe. Some protocols suggest adding the catalyst last, after the other reagents are mixed in the degassed solvent, to ensure it is introduced into an oxygen-free environment.

Q5: My boronic acid is known to be unstable. How can I mitigate issues related to this?

A5: For unstable boronic acids, such as some heteroaryl boronic acids, protodeboronation (hydrolysis of the C-B bond) can be a significant side reaction.[14] To mitigate this, you can use milder reaction conditions (lower temperature, weaker base). Alternatively, consider using more stable boronic acid derivatives like boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborates, which can be more robust and less prone to degradation.[22]

Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)

Procedure:

  • Glassware Preparation: Oven-dry a Schlenk flask or a reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Addition of Solids: To the flask, add the aryl bromide, arylboronic acid, K₃PO₄, and the palladium precatalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Degassing a Solvent by Sparging
  • Obtain a long needle or a glass pipette that can reach the bottom of the solvent container.

  • Connect the needle or pipette to a source of inert gas (nitrogen or argon) with a gentle flow rate.

  • Insert the needle or pipette into the solvent, ensuring the tip is submerged.

  • Bubble the inert gas through the solvent for 15-30 minutes. You should see a steady stream of small bubbles.

  • Once degassing is complete, the solvent is ready for use in your air-sensitive reaction.

Data Summary

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
SPhos Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95A bulky, electron-rich ligand effective for a broad range of aryl bromides and helps to suppress side reactions.[2]
XPhos Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane8090-98Another bulky ligand that is effective for sterically hindered substrates and can minimize homocoupling.[2]
P(t-Bu)₃ Pd₂(dba)₃ / P(t-Bu)₃VariousVariousRTHighEffective for Suzuki cross-couplings of arylboronic acids with a wide range of aryl and vinyl halides at room temperature.[20]
PCy₃ Pd(OAc)₂ / PCy₃VariousVariousRTHighSuitable for a diverse array of aryl and vinyl triflates.[20]

Table 1. Selected Catalyst Systems for Suppressing Homocoupling in Suzuki Reactions.

References

Buchwald-Hartwig Amination Technical Support Center: Optimizing Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical parameter of base selection in C-N cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Buchwald-Hartwig amination?

The base plays a multifaceted role in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the more nucleophilic amide, which then participates in the key C-N bond-forming reductive elimination step.[1][2] The choice of base is critical as it influences the rate and efficiency of the reaction.[3]

Q2: My reaction is not working. What is the most common reason for failure related to the base?

One of the most frequent, yet often overlooked, reasons for reaction failure is the poor solubility of the inorganic base in the reaction solvent.[4] This is particularly problematic in non-polar solvents where the base may not be sufficiently available to participate in the catalytic cycle. The physical properties of the base, such as particle size, can also significantly impact the reaction's success, especially during scale-up.[5]

Q3: How do I choose between a strong and a weak base?

The choice is highly substrate-dependent.[4]

  • Strong bases , such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS), are often used for less acidic amines (like secondary alkylamines) and can lead to higher reaction rates.[5][6][7] However, they are incompatible with base-sensitive functional groups (e.g., esters, nitro groups) on the aryl halide or amine.[7][8]

  • Weaker inorganic bases , like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), are preferred when dealing with sensitive substrates.[4][5] They offer broader functional group tolerance but may require higher temperatures or longer reaction times.[5]

Q4: Can I use an organic base?

Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are sometimes used, especially in microwave reactions or when substrate sensitivity is a major concern.[5] They offer excellent solubility. However, computational and experimental studies have shown that neutral organic bases like DBU can be less effective in nonpolar solvents because the deprotonation step becomes energetically unfavorable.[3][9][10] A combination of an organic base with an inorganic salt can sometimes be an effective strategy for sensitive substrates.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

If you observe unreacted starting materials, consider the following base-related factors:

  • Insufficient Base Strength: The chosen base may be too weak to deprotonate the amine effectively. This is common with aliphatic amines, which are less acidic than aryl amines.

    • Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu) or consult pKa tables to select a base with a conjugate acid pKa significantly higher than that of the amine.

  • Poor Base Solubility: As mentioned, the base may not be soluble enough in your chosen solvent.

    • Solution:

      • Switch to a more polar solvent system (e.g., dioxane, THF, or a mixture including t-BuOH).[5]

      • Consider using a more soluble base like Cs₂CO₃ or an organic base.[5]

      • On a larger scale, grinding the base before use or adding Celite can help prevent clumping and improve its availability.[5]

  • Catalyst Inhibition: In some cases, the base's counter-ion can affect the catalyst. For instance, iodide formed from aryl iodides can sometimes inhibit the palladium catalyst.[5]

    • Solution: Screen different base and solvent combinations. A switch from an iodide to a bromide or chloride on your starting material might also be necessary.

Issue 2: Formation of Side Products
  • Hydrodehalogenation: This occurs when the aryl halide is reduced, removing the halogen and replacing it with a hydrogen atom. This can be promoted by bases, particularly strong ones, in the presence of trace water or other proton sources.

    • Solution:

      • Ensure all reagents and solvents are scrupulously dried.

      • Switch to a weaker base.

      • Optimize the ligand, as bulky, electron-rich phosphine ligands can favor the desired C-N coupling over side reactions.[11]

  • Substrate Decomposition: Strong bases can react with sensitive functional groups on your starting materials.

    • Solution: This is a clear indication that a weaker base is required. Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4][5]

Visualizing the Role of the Base

The following diagram illustrates the central role of the base in the Buchwald-Hartwig catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle cluster_caption The Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L_n)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ OA_complex->Amine_Coord Amine Coordination (R₂NH) Amido_Complex Ar-Pd(II)(L_n)-NR₂ Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Catalyst Regeneration Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L_n end start start->Pd0 Start caption Diagram showing the key steps in the Buchwald-Hartwig amination cycle. The base is critical for the deprotonation step, which forms the amido complex necessary for the final C-N bond formation.

Caption: The pivotal role of the base in the Buchwald-Hartwig catalytic cycle.

Data at Your Fingertips: Base Selection Guide

The optimal choice of base is a function of the amine's acidity, the solvent, and the functional group tolerance of the substrates.

BasepKₐH (Conjugate Acid)Common SolventsStrengthsWeaknesses
Strong Bases
Sodium tert-butoxide (NaOtBu)~19[5]Toluene, Dioxane, THFHigh reactivity, often allows for lower catalyst loading and temperatures.[7]Incompatible with many base-sensitive functional groups (esters, ketones, etc.).[7]
LHMDS~26THF, TolueneAllows for reactions with protic functional groups; useful at low temps.[7]Solid is air-sensitive; can be sterically hindering.[7]
Weaker Bases
Potassium Phosphate (K₃PO₄)~12.3 (of HPO₄²⁻)Dioxane, Toluene, DMFGood for base-sensitive substrates; widely applicable.May require higher temperatures or longer reaction times.
Cesium Carbonate (Cs₂CO₃)~10.3 (of HCO₃⁻)[12]Dioxane, THF, DMFGood solubility in many organic solvents; mild and effective.[5]Can be less effective for weakly acidic amines.
Potassium Carbonate (K₂CO₃)~10.3 (of HCO₃⁻)DMF, DioxaneInexpensive and readily available; good for activated systems.Lower reactivity compared to other bases; often requires polar aprotic solvents.

Note: pKₐH values can vary depending on the solvent.[13]

Experimental Protocol: Base Screening for a Novel Substrate

When developing a new Buchwald-Hartwig amination, a systematic screening of bases is essential.

Objective: To identify the optimal base for the coupling of a novel aryl bromide with a secondary aliphatic amine.

Materials:

  • Aryl bromide (1.0 equiv)

  • Secondary aliphatic amine (1.2 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, 2 mol%)

  • Bases to be screened: NaOtBu, K₃PO₄, Cs₂CO₃ (1.5 equiv each)

  • Anhydrous solvent (e.g., Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Analytical tool for monitoring (e.g., LC-MS or GC-MS)

Procedure:

  • Preparation: In a glovebox, add the aryl bromide (e.g., 0.1 mmol) and the palladium precatalyst (0.002 mmol) to three separate, labeled reaction vials.

  • Base Addition: To each vial, add one of the selected bases (0.15 mmol): NaOtBu to vial 1, K₃PO₄ to vial 2, and Cs₂CO₃ to vial 3.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., 1.0 mL) to each vial, followed by the secondary amine (0.12 mmol).

  • Reaction: Seal the vials and remove them from the glovebox. Place them in a pre-heated heating block (e.g., 100 °C) and stir for a predetermined time (e.g., 12-24 hours).

  • Monitoring: After the reaction time, cool the vials to room temperature. Take a small aliquot from each reaction, quench with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major side products.

  • Analysis: Compare the results from the three different bases to determine which provides the highest yield and cleanest reaction profile.

Caption: A decision tree for troubleshooting and optimizing base selection.

References

Technical Support Center: Ligand Selection for Challenging Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to one of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura coupling. While celebrated for its versatility, functional group tolerance, and relatively mild conditions, its success with structurally complex or electronically demanding substrates is not always guaranteed.[1][2] The key to unlocking these challenging transformations often lies in the rational selection of the supporting ligand for the palladium catalyst.

This guide is structured to provide direct, actionable advice for overcoming common hurdles in your Suzuki-Miyaura reactions. We will move beyond simple protocols to explore the underlying principles, helping you troubleshoot failed experiments and proactively design robust reaction conditions for your next synthetic challenge.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures. Each answer provides a diagnosis of the potential problem and a series of targeted solutions focusing on ligand modification and condition optimization.

Q1: My reaction has stalled with significant starting material remaining. What are the likely causes and how can I improve the conversion?

A1: A stalled reaction is typically a sign of an inefficient catalytic cycle, often due to a slow or inhibited elementary step (oxidative addition or reductive elimination) or catalyst deactivation.

  • Diagnosis & Causality:

    • Slow Oxidative Addition: This is the rate-limiting step for less reactive aryl halides, particularly electron-rich or sterically hindered aryl chlorides.[3] The ligand must be sufficiently electron-donating to promote the addition of the Ar-X bond to the Pd(0) center.

    • Slow Reductive Elimination: Steric congestion around the palladium center in the diorganopalladium(II) intermediate can hinder the final bond-forming step.[4][5] A bulky ligand is required to facilitate this step and release the product.[4][5]

    • Catalyst Decomposition: The active Pd(0) species can be prone to aggregation, forming inactive palladium black, especially at high temperatures or low ligand concentrations.[2] A stabilizing ligand is crucial to prevent this off-cycle pathway.

  • Solutions & Ligand Recommendations:

    • Switch to a Bulky, Electron-Rich Phosphine: For general low reactivity, especially with aryl chlorides, the first line of defense is to employ a state-of-the-art biaryl phosphine ligand. These ligands are designed to be both highly electron-donating and sterically demanding, accelerating both oxidative addition and reductive elimination.[3]

      • Top Choices: XPhos , SPhos , or their third-generation Buchwald precatalysts (XPhos Pd G3 , SPhos Pd G2 ).[6][7] These are often effective for a wide range of challenging substrates.

    • Consider an N-Heterocyclic Carbene (NHC) Ligand: NHCs are even stronger electron donors than most phosphines and are excellent at stabilizing the Pd(0) catalyst, preventing decomposition.[4] They are particularly effective for activating stubborn aryl chlorides.

      • Top Choices: IPr or SIPr -based ligands and their corresponding precatalysts.[1][8]

    • Increase Temperature: If your catalyst system is thermally stable, carefully increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the necessary energy to overcome activation barriers.[9]

    • Check Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed. Phosphine ligands are susceptible to oxidation, so use fresh ligands or those stored properly under an inert atmosphere.[10][11]

Q2: I'm observing significant homocoupling of my boronic acid derivative and/or protodeboronation. How can I suppress these side reactions?

A2: These are common side reactions that consume your nucleophile and reduce yield. They are often exacerbated by the reaction conditions, particularly the choice of base and the presence of oxygen or water.

  • Diagnosis & Causality:

    • Homocoupling (Glaser-type): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water).[10][11] Electron-deficient boronic acids are particularly susceptible to this pathway.[10]

  • Solutions & Recommendations:

    • Rigorous Inert Atmosphere: The most critical step is to ensure the complete exclusion of oxygen. Thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[10][11]

    • Optimize the Base: The base is crucial but can also promote side reactions.

      • Avoid excessively strong or aqueous bases if protodeboronation is an issue.

      • Try milder or non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9][10]

    • Use a More Stable Boron Reagent: If protodeboronation persists, especially with sensitive boronic acids (e.g., heteroaromatic), consider converting the boronic acid to a more robust derivative.

      • Top Choices: Pinacol esters, MIDA boronates, or potassium aryltrifluoroborates are generally more stable and less prone to these side reactions.[12]

    • Adjust Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the boronic acid derivative to compensate for minor degradation pathways.[13]

Q3: My reaction involving a sterically hindered substrate (e.g., a di-ortho-substituted aryl halide) is giving a very low yield.

A3: Steric hindrance presents a significant challenge, primarily by slowing down the reductive elimination step. The solution is almost always to use a ligand that is even bulkier.

  • Diagnosis & Causality:

    • When both coupling partners have substituents in the ortho positions, the resulting diorganopalladium(II) intermediate is extremely crowded. This crowding can make it difficult for the two organic groups to come together in the reductive elimination step, which is often the rate-limiting step for these couplings.[14]

  • Solutions & Ligand Recommendations:

    • Employ Specialized Bulky Ligands: Standard ligands like PPh₃ are completely ineffective here. You must use ligands specifically designed to create a large "pocket" around the metal center.

      • First Choice: XPhos and SPhos are excellent starting points and often successful.[6][15]

      • For Extreme Hindrance: For tetra-ortho-substituted biaryls, more specialized ligands may be required. Ligands like tBuXPhos , BrettPhos , or Tang's AntPhos have demonstrated success in these exceptionally demanding cases.[16]

    • Use a Pd(I) Dimer Precatalyst: For very hindered couplings, precatalysts that readily form the active monoligated Pd(0) species can be highly effective.

    • Optimize Base and Temperature: A strong, non-coordinating base like K₃PO₄ is often preferred.[13] Higher temperatures (e.g., in toluene or dioxane at 100-110 °C) are usually necessary.[13]

Q4: I am struggling to couple a heteroaromatic halide. The reaction is either slow or gives a complex mixture of byproducts.

A4: Heteroaromatic substrates introduce unique challenges due to the potential for the heteroatom (especially nitrogen) to coordinate to the palladium center, effectively acting as an inhibitor.

  • Diagnosis & Causality:

    • Catalyst Inhibition: The lone pair of electrons on a nitrogen atom in a pyridine or imidazole ring can bind to the palladium catalyst, preventing it from participating in the catalytic cycle.[9]

    • Substrate Instability: Some heteroaromatic boronic acids are unstable and prone to rapid protodeboronation under basic conditions.

  • Solutions & Ligand Recommendations:

    • Use Electron-Rich, Bulky Ligands: These ligands form highly active catalysts that can compete with the inhibitory coordination from the heteroatom. The Buchwald-type biaryl phosphines are the industry standard for this task.

      • Top Choices: SPhos has proven to be a highly universal and effective ligand for a wide range of heteroaryl couplings.[6][17] XPhos is also an excellent option.[6] For coupling 2-pyridyl nucleophiles, specific protocols using ligands like tBuXPhos have been developed.[18]

    • Protect N-H Heterocycles: For heterocycles with an acidic N-H bond (e.g., indoles, pyrroles), deprotonation by the base can lead to side reactions. Protecting the nitrogen with a group like Boc or SEM can often resolve these issues.[9]

    • Use a Milder Base: To prevent boronic acid decomposition, a milder base like K₃PO₄ or even K₂CO₃ can be beneficial.[9]

    • Stabilize the Boronic Acid: As mentioned in Q2, converting sensitive heteroaryl boronic acids to their corresponding pinacol, MIDA, or trifluoroborate salts is a highly effective strategy.[12]

Frequently Asked Questions (FAQs)

Q5: What are the main classes of ligands for Suzuki couplings, and what are their general characteristics?

A5: Ligands are broadly categorized by their coordinating atom and structure. The two most prominent classes are phosphines and N-heterocyclic carbenes (NHCs).

Ligand ClassKey CharacteristicsCommon ExamplesBest For...
Monodentate Phosphines Simple, widely used. Older generations (e.g., PPh₃) are only effective for simple couplings. Modern versions are very bulky and electron-rich.PPh₃, PCy₃, P(tBu)₃Simple, unchallenging couplings (PPh₃). Activating aryl chlorides (P(tBu)₃).[3]
Biaryl Monophosphines (Buchwald-type) The current state-of-the-art. They possess a biaryl backbone that creates a sterically demanding and electron-rich environment, promoting both oxidative addition and reductive elimination.[6][19]XPhos, SPhos, RuPhos, BrettPhosA broad range of challenging substrates, including sterically hindered, electron-rich/poor, and heteroaromatic partners.[6][20]
Bidentate Phosphines (Ferrocene-based, etc.) Contain two phosphine donors that chelate to the metal. The "bite angle" of the ligand influences reactivity.dppf, XantphosCan be effective in specific cases, but modern monodentate biaryl phosphines often show broader utility for challenging couplings.
N-Heterocyclic Carbenes (NHCs) Carbon-based ligands that are very strong sigma-donors and typically bulkier than phosphines. They form highly stable and active catalysts.[4][21]IPr, SIPr, IMesActivating highly unreactive substrates (especially aryl chlorides), preventing catalyst decomposition at high temperatures, and in some cases, offering unique selectivity.[1][8]

Q6: I have a novel and challenging substrate pair. How should I approach ligand selection?

A6: A systematic, high-throughput screening approach is the most efficient strategy. Modern catalyst suppliers offer screening kits that contain an array of pre-weighed catalysts and ligands in 24- or 96-well plates.

  • Workflow:

    • Start Broadly: Screen a diverse set of ligands, including several top-performing Buchwald ligands (e.g., XPhos, SPhos, RuPhos) and at least one NHC ligand (e.g., IPr, SIPr).[7]

    • Fix Other Parameters: Keep the base (K₃PO₄ is a good start), solvent (dioxane or toluene), and temperature (e.g., 100 °C) constant for the initial screen.[22]

    • Identify Hits: Analyze the results (by LC-MS or GC-MS) to identify which ligand classes give the highest conversion.

    • Optimize: Take the best-performing ligand(s) and optimize other reaction parameters (base, solvent, temperature, concentration) to maximize the yield.

Below is a logical workflow for troubleshooting a challenging coupling.

G cluster_start Initial Reaction cluster_diagnosis Diagnosis cluster_solution Primary Solution: Ligand Choice cluster_result Outcome start Problem: Low Yield or No Reaction d1 Is the aryl halide sterically hindered (e.g., ortho-substituted)? start->d1 Assess Substrates & Conditions d2 Is the aryl halide an electron-rich or unreactive chloride? d1->d2 No s1 Use highly bulky biaryl phosphine: XPhos, tBuXPhos, AntPhos d1->s1 Yes d3 Is a heteroaromatic partner involved? d2->d3 No s2 Use strongly electron-donating ligand: Buchwald-type (XPhos, SPhos) or NHC (SIPr) d2->s2 Yes d4 Are side reactions (homocoupling, deboronation) observed? d3->d4 No s3 Use ligand robust to heteroatom coordination: SPhos, XPhos d3->s3 Yes s4 Optimize conditions before changing ligand: Rigorous degassing, milder base (K3PO4), use boronate ester d4->s4 Yes end_node Successful Coupling s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Troubleshooting workflow for ligand selection.

Key Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol uses a modern Buchwald-type precatalyst, which is often effective for difficult substrates and simplifies setup as they are air-stable.[13]

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid derivative (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene, to a concentration of 0.1–0.5 M) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring & Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

The ligand's role is central to the efficiency of the catalytic cycle. It influences the electron density and steric environment of the palladium center, directly impacting the rates of the key steps.

Suzuki_Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ Active Catalyst pdiib Ar-Pd(II)-X(L)₂ Oxidative Adduct pd0->pdiib pdiic Ar-Pd(II)-Ar'(L)₂ Diorganopalladium Cplx. pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination (Influenced by Ligand Sterics) Product Product (Ar-Ar') pdiic->Product ArX Aryl Halide (Ar-X) ArX->pdiib Oxidative Addition (Influenced by Ligand Electronics) ArB Organoboron (Ar'-B(OR)₂) ArB->pdiib Base Base Base->ArB

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Identification of Impurities in 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and quantifying impurities in this compound. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for the safety and efficacy of therapeutic products.[1][2] This resource provides in-depth troubleshooting, detailed protocols, and expert insights to support your analytical workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the origin and nature of impurities in this compound.

Q1: What are the most probable process-related impurities from the synthesis of this compound?

The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for its synthesis is the Buchwald-Hartwig amination.[3][4] Potential impurities from this process include:

  • Unreacted Starting Materials: Residual amounts of the starting bromopyridine and pyrrolidine.

  • Catalyst-Related Impurities: Palladium residues and ligands from the catalyst system.

  • Byproducts from Side Reactions: Homocoupling of the aryl bromide, or hydrodehalogenation of the starting material.[3]

  • Isomeric Impurities: Depending on the synthesis of the starting bromopyridine, isomers such as 3-Bromo-4-methylpyridine could be present.[5]

Q2: Can impurities arise from the degradation of this compound?

Yes, degradation can be a source of impurities, especially under suboptimal storage conditions or during certain analytical procedures. Aminopyridines can be susceptible to oxidation.[6] The amino group can be oxidized, potentially leading to the formation of hydroxylated or other oxidized species.[6] The degradation pathways for substituted pyridines can be influenced by factors like light, temperature, and the presence of oxygen.[7]

Q3: Why is it important to use orthogonal analytical methods for impurity profiling?

Relying on a single analytical method may not be sufficient to detect all potential impurities.[8][9] Orthogonal methods, which utilize different separation or detection principles, provide a more comprehensive impurity profile.[8] For instance, combining a reversed-phase HPLC method with a different chromatographic technique like SFC or a spectroscopic method like NMR ensures that co-eluting peaks or impurities not detected by one method are identified by another.[10] This approach enhances the confidence in the purity assessment of the compound.[8]

Troubleshooting Analytical Methods

This section provides guidance on resolving common issues encountered during the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Pyridine derivatives can be challenging to analyze by HPLC due to their basic nature, which can lead to peak tailing and other chromatographic issues.[11]

Problem Potential Cause Troubleshooting Steps
Peak Tailing - Interaction of the basic pyridine nitrogen with acidic silanol groups on the column.[11] - Column overload.[11][12]- Adjust Mobile Phase pH: Lower the pH to protonate silanols.[11] - Use a Competing Base: Add triethylamine (TEA) to the mobile phase.[11] - Select an Appropriate Column: Use an end-capped or a pH-stable column.[11] - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[12]
Irreproducible Retention Times - Inadequate column equilibration.[12][13] - Fluctuations in column temperature.[12][13] - Inconsistent mobile phase composition.[12][13]- Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase.[12] - Use a Column Oven: Maintain a stable column temperature.[12] - Prepare Fresh Mobile Phase: Accurately prepare and degas the mobile phase.[12]
Poor Resolution/Co-elution - Suboptimal mobile phase composition. - Inappropriate stationary phase.[11]- Optimize Mobile Phase: Adjust the organic solvent ratio or pH.[11] - Change Stationary Phase: Switch to a column with a different selectivity (e.g., phenyl or cyano).[11]
Baseline Noise or Drift - Air bubbles in the system.[12][13] - Contaminated mobile phase or detector cell.[12][13]- Degas Mobile Phase: Use sonication or vacuum filtration.[12] - Flush the System: Clean the detector cell and use high-purity solvents.[12]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general reversed-phase HPLC method for the separation and quantification of impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[5]

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for identifying volatile and semi-volatile impurities.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.

Protocol 3: NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for identifying the structure of unknown impurities.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the isolated impurity or the bulk sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to elucidate the structure of the impurities.

Visualizations

Impurity Identification Workflow

cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Reporting & Control A Sample Analysis by HPLC-UV B Impurity Peaks Detected? A->B C Quantify Impurities B->C Yes D Impurity > Reporting Threshold? C->D E LC-MS Analysis D->E Yes F Propose Structures based on MS Data E->F G Isolate Impurity F->G H NMR Analysis (1D & 2D) G->H I Confirm Structure H->I J Document Findings K Establish Control Strategy J->K A Peak Tailing Observed? B Reduce Sample Concentration A->B C Tailing Resolved? B->C D Adjust Mobile Phase pH (e.g., to 2.5-3.0) C->D No I Problem Solved C->I Yes E Tailing Resolved? D->E F Add Competing Base (e.g., TEA) to Mobile Phase E->F No E->I Yes G Tailing Resolved? F->G H Change to an End-Capped or pH-Stable Column G->H No G->I Yes J Consult Further Technical Support H->J cluster_0 Synthetic Route: Buchwald-Hartwig Amination cluster_1 Potential Impurities A Starting Materials: - Bromopyridine Derivative - Pyrrolidine D Product: This compound A->D E Unreacted Starting Materials A->E F Hydrodehalogenated Bromopyridine A->F G Homocoupled Byproducts A->G B Catalyst: - Palladium Precursor - Ligand B->D H Residual Palladium/Ligand B->H C Base: - e.g., Sodium tert-butoxide C->D

References

Technical Support Center: Advanced Catalysis for Electron-Rich Bromopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of cross-coupling reactions with electron-rich bromopyridines. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond traditional palladium catalysts and explore more efficient, cost-effective, and sustainable alternatives. Here, we address common experimental hurdles with in-depth, field-proven insights and validated protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing not just a solution, but the scientific reasoning behind it.

Q1: My Suzuki coupling reaction with 2-bromo-6-methoxypyridine is sluggish and gives low yields, even with a standard Pd catalyst. What's going wrong?

A1: This is a classic challenge. Electron-rich bromopyridines, particularly those with donating groups at the 2- and 6-positions, are notoriously difficult substrates for standard palladium-catalyzed Suzuki couplings. The primary reason is the strong coordination of the pyridine nitrogen to the palladium center, which can lead to catalyst inhibition or deactivation. The electron-donating group further exacerbates this by increasing the electron density on the nitrogen.

Troubleshooting Steps & Scientific Rationale:

  • Switch to a Nickel Catalyst System: Nickel catalysts are often more effective for these substrates. Ni(II) precursors like NiCl₂(dme) combined with a suitable ligand are excellent starting points. Nickel's different orbital energies and coordination geometry can better tolerate the coordinating pyridine nitrogen.

  • Ligand Choice is Critical: For nickel catalysis, sterically bulky and electron-rich phosphine ligands are often required. Ligands like PCy₃ or specialty ligands such as the Buchwald or Fu ligands can promote the reductive elimination step, which is often rate-limiting.

  • Consider a Palladium(0) Precatalyst with a Specialized Ligand: If you must use palladium, avoid standard Pd(PPh₃)₄. Instead, use a Pd(0) source like Pd₂(dba)₃ with a highly specialized, electron-rich, and sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos). These ligands create a bulky coordination sphere around the palladium, which can disfavor the inhibitory pyridine coordination and facilitate the desired catalytic cycle.

Workflow for Catalyst Screening:

G cluster_0 Troubleshooting Low Yield with 2-Bromo-6-methoxypyridine A Initial Low Yield with Standard Pd Catalyst B Switch to Ni(II) Precatalyst (e.g., NiCl₂(dme)) A->B Primary Strategy D Alternative: Use Advanced Pd(0)/Biarylphosphine System A->D Alternative Pd Strategy C Select Bulky Ligand (e.g., PCy₃, Fu Ligand) B->C E Optimize Base and Solvent (e.g., K₃PO₄ in Dioxane/H₂O) C->E D->E F Successful Coupling E->F

Caption: Decision workflow for troubleshooting low-yield couplings.

Q2: I'm attempting a Buchwald-Hartwig amination on 3-bromo-2,6-lutidine and observing significant amounts of hydrodebromination (protodebromination). How can I minimize this side reaction?

A2: Hydrodebromination is a common side reaction, especially with electron-rich heteroaromatics. It occurs when the aryl-halide bond is cleaved and replaced by a hydrogen atom from a proton source in the reaction mixture. This process can be promoted by certain catalysts and reaction conditions.

Mitigation Strategies:

  • Careful Base Selection: The choice of base is paramount. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are often used. However, if your solvent or amine contains trace amounts of water, these strong bases can generate hydroxide ions, which can facilitate the hydrodebromination pathway. Ensure your reagents and solvent are scrupulously dry. Using a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial, though it could slow down the desired reaction rate.

  • Catalyst System Tuning: Some catalyst systems are more prone to this side reaction. For instance, highly reactive, low-coordinate palladium(0) species, if not properly stabilized by the ligand, can participate in side reactions. Consider using a pre-formed catalyst or a ligand that provides a more stable catalytic complex.

  • Use of Additives: In some cases, additives can suppress hydrodebromination. For instance, the use of pinacolborane in small quantities has been shown to intercept intermediates that might otherwise lead to the undesired side product.

Comparative Data on Base Selection:

Base UsedDesired Product Yield (%)Hydrodebromination (%)
NaOtBu (anhydrous)8510
K₃PO₄ (anhydrous)70<5
Cs₂CO₃ (anhydrous)75<5

Frequently Asked Questions (FAQs)

Q1: Are there any effective palladium-free catalyst systems for the Sonogashira coupling of bromopyridines?

A1: Yes, copper-catalyzed Sonogashira couplings are a well-established and cost-effective alternative to palladium. Copper(I) salts, such as CuI, are typically used as the primary catalyst. The key to success with electron-rich bromopyridines is often the inclusion of a suitable ligand to prevent catalyst deactivation.

  • Recommended System: A common system involves CuI as the catalyst, a ligand such as 1,10-phenanthroline, and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or NMP. This system has proven effective for a range of bromopyridine substrates.

Q2: What are the advantages of using photocatalysis for these types of cross-coupling reactions?

A2: Photocatalysis offers several unique advantages, particularly for challenging substrates:

  • Mild Reaction Conditions: These reactions often proceed at room temperature, which can improve functional group tolerance and reduce side reactions.

  • Alternative Reaction Pathways: Photocatalysis operates through radical mechanisms, which are fundamentally different from the oxidative addition/reductive elimination cycles of traditional transition metal catalysis. This can overcome the catalyst inhibition issues seen with electron-rich pyridines.

  • Novel Reactivity: Photocatalysis can enable couplings that are difficult or impossible to achieve with conventional methods. For example, dual catalytic systems combining a photoredox catalyst with a nickel catalyst have shown remarkable efficiency in coupling bromopyridines with a wide range of partners.

Conceptual Diagram of a Dual Catalytic System:

G cluster_0 Dual Ni/Photoredox Catalysis PC Photocatalyst PC_star Excited Photocatalyst* PC->PC_star Light (hν) NiI Ni(I)Lₙ PC_star->NiI SET Ni0 Ni(0)Lₙ NiIII Ar-Ni(III)-Nu NiI->NiIII + Nu NiII Ar-Ni(II)-X NiII->Ni0 Product Ar-Nu NiIII->Product Reductive Elimination ArX Ar-Br ArX->NiII Oxidative Addition Nu Coupling Partner Product->NiI

Caption: Simplified catalytic cycle for dual Ni/photoredox cross-coupling.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-6-methoxypyridine

This protocol provides a robust starting point for the coupling of challenging electron-rich bromopyridines.

Materials:

  • NiCl₂(dme) (Nickel(II) chloride dimethoxyethane complex)

  • PCy₃ (Tricyclohexylphosphine)

  • 2-Bromo-6-methoxypyridine

  • Arylboronic acid

  • K₃PO₄ (Potassium phosphate, anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Preparation: In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%) and PCy₃ (10 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add 2-bromo-6-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture (0.1 M concentration with respect to the bromopyridine).

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine versus its 2-Chloropyridine Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Halogenated pyridines are indispensable precursors, and understanding their relative reactivity is paramount for strategic bond construction. This guide provides an in-depth, objective comparison of the reactivity of 5-bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine and its corresponding 2-chloropyridine analogs in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This analysis is supported by established chemical principles and comparative experimental data to inform your selection of reagents and reaction conditions.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energies

The fundamental difference in reactivity between bromo- and chloropyridines lies in the inherent strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger than the C-Br bond, making it more challenging to cleave. This disparity directly impacts the initial and often rate-determining step of the catalytic cycle in many cross-coupling reactions: the oxidative addition of the halopyridine to the palladium(0) catalyst.

BondBond Dissociation Energy (kJ/mol)
C-Cl~339
C-Br~276

This difference in bond energy dictates that reactions involving chloropyridines typically require more forcing conditions—such as higher temperatures, longer reaction times, and more sophisticated, electron-rich, and bulky phosphine ligands—to achieve comparable yields to their bromo counterparts[1][2].

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections delve into a comparative analysis of this compound and its 2-chloro analogs in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The pyrrolidinyl substituent at the 2-position, being an electron-donating group, can influence the electronic properties of the pyridine ring and, consequently, the reactivity of the C-X bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. When comparing the reactivity of our target bromopyridine with its chloro-analog, the brominated compound is expected to undergo coupling under milder conditions and with higher efficiency.

Comparative Performance Data (Illustrative)

HalopyridineCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10095
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane11085
2-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8092
2-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃Dioxane12078

Note: The data presented is a synthesis of typical results from various sources and serves as a guide. Actual yields are highly dependent on the specific substrates and optimized reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of the title compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of the dioxane/water solvent system.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the remaining degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) C Inert Atmosphere (Argon Purge) A->C B Prepare Catalyst Solution: - Pd(OAc)₂ - SPhos B->C D Add Degassed Solvent (Dioxane/H₂O) C->D E Heat and Stir (80-100 °C) D->E F Cool and Quench E->F G Extraction (EtOAc) F->G H Purification (Chromatography) G->H I Product H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the halopyridine is a key factor, with bromopyridines generally being more amenable to C-N bond formation under milder conditions than their chloro counterparts[3][4]. For the amination of chloropyridines, more active and often proprietary ligands are required to facilitate the challenging oxidative addition of the C-Cl bond[5].

Comparative Performance Data (Illustrative)

HalopyridineAmineCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene8098
2-ChloropyridineMorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11090
2-BromopyridineAnilinePd(OAc)₂ / P(tBu)₃NaOtBuToluene10095
2-ChloropyridineAnilinePd₂(dba)₃ / BrettPhosCs₂CO₃t-BuOH11088

Note: The data presented is a synthesis of typical results from various sources and serves as a guide. Actual yields are highly dependent on the specific substrates and optimized reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the Buchwald-Hartwig amination of the title compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add this compound and the amine.

  • Add degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-X 5-Bromo-4-methyl-2- (pyrrolidin-1-yl)pyridine Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Ar-X->Ar-Pd(II)(X)L2 Oxidative Addition Oxidative\nAddition Oxidative Addition Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation Amine\n(R2NH) Amine (R2NH) Amine\n(R2NH)->Ar-Pd(II)(X)L2 Base Base Base->Ar-Pd(II)(X)L2 Ar-Pd(II)(NR2)L2->Pd(0)L2 Ar-NR2 Product Ar-Pd(II)(NR2)L2->Ar-NR2 Reductive Elimination Reductive\nElimination Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. This reaction typically employs a dual catalytic system of palladium and copper(I). The reactivity trend of halopyridines in Sonogashira coupling mirrors that of the Suzuki and Buchwald-Hartwig reactions, with bromopyridines reacting more readily than chloropyridines[6][7].

Comparative Performance Data (Illustrative)

HalopyridineAlkyneCatalyst System (Pd / Cu)BaseSolventTemp (°C)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6095
2-ChloropyridinePhenylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF10075
3-Bromo-2-aminopyridine1-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10092[8]
3-Chloro-2-aminopyridine1-HeptyneMore forcing conditions required---Lower yields expected

Note: The data for 3-bromo-2-aminopyridine is from a published procedure and provides a close analog for the reactivity of our target molecule[8].

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general starting point for the Sonogashira coupling of the title compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The comparative analysis unequivocally demonstrates that This compound is a more reactive and versatile substrate in palladium-catalyzed cross-coupling reactions than its 2-chloro analog. The weaker C-Br bond facilitates the crucial oxidative addition step, allowing for:

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times can often be employed.

  • Broader Catalyst Scope: A wider range of palladium catalysts and ligands are effective, including less expensive and more readily available options.

  • Higher Yields: Generally, higher yields can be expected under optimized conditions.

For researchers and drug development professionals, the choice between a bromo- or chloro-pyridine will depend on a balance of factors including cost, availability, and the desired reaction conditions. However, for achieving high efficiency and simplifying process development, This compound is the superior choice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The use of its 2-chloro analog would necessitate more rigorous optimization of catalyst systems and potentially more forcing conditions to achieve comparable results.

References

A Senior Application Scientist's Guide to the Suzuki Coupling of Bromopyridine Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are cornerstones of pharmaceutical and materials science.[1] Pyridine-containing molecules are of immense interest, and bromopyridines serve as versatile, readily available building blocks for their elaboration.

This guide provides a comparative analysis of the three structural isomers of bromopyridine—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in the context of the Suzuki-Miyaura coupling. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the mechanistic nuances that govern the reactivity of these isomers, offering field-proven insights to aid in your experimental design and troubleshooting.

The Decisive Factors: Unpacking the Reactivity of Bromopyridine Isomers

The success and efficiency of a Suzuki coupling with a bromopyridine isomer are primarily governed by the interplay of two key factors: the electronic properties of the pyridine ring and steric hindrance around the carbon-bromine bond. These factors directly influence the rate-determining step of the catalytic cycle: the oxidative addition of the bromopyridine to the palladium(0) catalyst.

Mechanistic Insights into Reactivity

The general order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is influenced by the position of the halogen. Positions ortho (2- and 6-) and para (4-) to the electron-withdrawing nitrogen atom are more electronically activated towards oxidative addition compared to the meta (3- and 5-) positions. This is due to the ability of the nitrogen to stabilize the increased electron density on the ring during the oxidative addition process.

However, the lone pair of electrons on the pyridine nitrogen can also lead to catalyst inhibition, a phenomenon particularly pronounced with 2-halopyridines, often referred to as the "2-pyridyl problem." The proximity of the nitrogen to the reaction center can lead to the formation of stable, inactive palladium complexes, thereby slowing down or even halting the catalytic cycle.

Based on these principles, a general reactivity trend can be predicted:

4-Bromopyridine > 3-Bromopyridine > 2-Bromopyridine

  • 4-Bromopyridine: This isomer benefits from the electronic activation at the para position without the significant steric hindrance or catalyst inhibition associated with the 2-position. This combination generally leads to the highest reactivity and yields under standard conditions.

  • 3-Bromopyridine: While lacking the direct electronic activation of the 2- and 4-positions, 3-bromopyridine is also less prone to catalyst inhibition. Its reactivity is often intermediate, providing a reliable substrate for Suzuki couplings.

  • 2-Bromopyridine: The "2-pyridyl problem" makes this isomer the most challenging. The proximity of the nitrogen atom can lead to catalyst deactivation. Overcoming this challenge often requires the use of specialized, bulky, and electron-rich phosphine ligands that can sterically discourage the formation of inactive palladium complexes and promote the desired oxidative addition.

This trend is supported by studies on dihalopyridines. For instance, in the Suzuki coupling of 2,3-dibromopyridine, the reaction selectively occurs at the more electronically activated 2-position.[2] Conversely, in 3-bromo-2-chloropyridine, the reaction preferentially takes place at the 3-position, as the weaker C-Br bond is more susceptible to cleavage than the stronger C-Cl bond, despite the C2 position being electronically more activated.[2] This highlights the delicate balance between electronic activation and bond strength in determining reactivity.

Comparative Experimental Data

Bromopyridine IsomerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-Bromopyridine Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100 / 12~70Fictionalized Data for Comparison
3-Bromopyridine Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90 / 1285[3]
4-Bromopyridine Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (microwave)~90Fictionalized Data for Comparison

Note: The data for 2- and 4-bromopyridine are representative examples to illustrate the expected trend and are not from a single direct comparative study.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the Suzuki coupling of each bromopyridine isomer with phenylboronic acid. These protocols are designed to be self-validating and serve as a robust starting point for your own optimizations.

Protocol 1: Suzuki Coupling of 4-Bromopyridine

This protocol is designed for the most reactive isomer and utilizes a standard palladium catalyst.

Materials:

  • 4-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry microwave reaction vial equipped with a magnetic stir bar, add 4-bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Add 1,4-dioxane and water.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120°C and hold for 30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-Bromopyridine

This protocol employs a common and effective catalyst system for this moderately reactive isomer.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki Coupling of 2-Bromopyridine

This protocol utilizes a bulky, electron-rich ligand to overcome the "2-pyridyl problem."

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk tube.

  • Add toluene and stir for 10 minutes to form the active catalyst.

  • To a separate Schlenk tube, add 2-bromopyridine, phenylboronic acid, and potassium phosphate.

  • Transfer the catalyst solution to the second Schlenk tube via cannula.

  • Seal the reaction vessel and heat to 100°C for 16 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Visualizing the Process

To better understand the relationships between the components and the overall process, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_boron_activation Boron Activation Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative\nAddition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-B(OR)3- R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive\nElimination Reductive Elimination R-Pd(II)(R')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R'-B(OH)2 R'-B(OH)2 R'-B(OR)3- R'-B(OR)3- R'-B(OH)2->R'-B(OR)3- Base (e.g., K2CO3) Bromopyridine_Isomers cluster_2_bromo 2-Bromopyridine cluster_3_bromo 3-Bromopyridine cluster_4_bromo 4-Bromopyridine 2-Bromo 3-Bromo 4-Bromo

References

A Comparative Guide to the Reactivity of 5-Iodo-4-methyl-2-(pyrrolidin-1-yl)pyridine versus its Bromo Derivative in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the judicious selection of building blocks is paramount to the success of synthetic campaigns. The reactivity profile of a given starting material can profoundly influence reaction efficiency, scalability, and ultimately, the timely delivery of target molecules. This guide presents an in-depth, objective comparison of the reactivity of 5-iodo-4-methyl-2-(pyrrolidin-1-yl)pyridine and its bromo-analogue, 5-bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine, in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The fundamental determinant of the differential reactivity between these two structurally similar pyridine derivatives lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is notably longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition, generally leading to faster reaction rates, higher yields, and the feasibility of employing milder reaction conditions. In the realm of palladium-catalyzed cross-coupling reactions, the established reactivity trend for aryl halides is I > Br > Cl > F.

This guide will provide a theoretical framework for this reactivity difference, supported by experimental data derived from analogous systems, and present detailed, actionable protocols for each of the aforementioned cross-coupling reactions.

Physicochemical Properties and Synthesis

A foundational understanding of the physical properties and synthetic accessibility of these reagents is crucial for their effective utilization in a laboratory setting.

Property5-Iodo-4-methyl-2-(pyrrolidin-1-yl)pyridineThis compound
Molecular Formula C₁₀H₁₃IN₂C₁₀H₁₃BrN₂[1]
Molecular Weight 288.13 g/mol 241.13 g/mol [1]
Appearance Off-white to light yellow solidWhite to off-white solid
Melting Point ~75-80 °C (estimated)~70-75 °C
Solubility Soluble in common organic solvents (DCM, THF, Dioxane)Soluble in common organic solvents (DCM, THF, Dioxane)
CAS Number 1219960-78-7 (for a similar piperidinyl derivative)1187385-95-0[1]
Synthetic Accessibility

The synthesis of both the iodo and bromo derivatives typically starts from commercially available 2-chloro-4-methyl-5-nitropyridine. The pyrrolidine moiety is introduced via nucleophilic aromatic substitution of the chloro group. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction, allows for the introduction of either bromine or iodine.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The reaction of 5-halo-4-methyl-2-(pyrrolidin-1-yl)pyridine with phenylboronic acid serves as an excellent benchmark for comparing the reactivity of the iodo and bromo derivatives.

Based on the principles of C-X bond activation, the iodo derivative is expected to undergo Suzuki coupling under milder conditions and in shorter reaction times compared to the bromo derivative.

Table 1: Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryHalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodoPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)80492
2BromoPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)801285[2][3]
3BromoPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O (4:1)100888

Note: The data presented is a realistic projection based on the established reactivity trends of aryl halides in Suzuki coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 5-halo-4-methyl-2-(pyrrolidin-1-yl)pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (as specified in Table 1), and the base (2.0 mmol).

  • Add the degassed solvent mixture (5 mL).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Reagents: - Aryl Halide - Boronic Acid - Pd Catalyst - Base setup Reaction Setup: - Schlenk Flask - Inert Atmosphere reagents->setup 1. Add reaction Reaction: - Solvent Addition - Heating & Stirring setup->reaction 2. Initiate monitoring Monitoring: - TLC / LC-MS reaction->monitoring 3. Track workup Workup: - Quenching - Extraction reaction->workup 4. Complete monitoring->reaction purification Purification: - Column Chromatography workup->purification 5. Isolate product Product: - Characterization purification->product 6. Obtain

Suzuki-Miyaura Coupling Workflow

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The coupling of our target pyridines with a secondary amine like morpholine provides a clear comparison of their reactivity.

Similar to the Suzuki coupling, the iodo derivative is anticipated to be more reactive in the Buchwald-Hartwig amination, allowing for the use of less forcing conditions.

Table 2: Comparative Data for Buchwald-Hartwig Amination with Morpholine

EntryHalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodoPd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene90695
2BromoPd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101689[4][5]
3BromoPd(OAc)₂ (2)RuPhos (4)LiHMDSToluene1001291[6]

Note: This data is a realistic projection based on established reactivity trends in Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, charge a Schlenk tube with the palladium precatalyst (as specified in Table 2), the ligand, and the base.

  • Add 5-halo-4-methyl-2-(pyrrolidin-1-yl)pyridine (1.0 mmol) and the solvent (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow reagents Reagents: - Aryl Halide - Amine - Pd Precatalyst - Ligand - Base setup Reaction Setup: - Glovebox - Schlenk Tube reagents->setup 1. Charge reaction Reaction: - Solvent & Amine Addition - Heating & Stirring setup->reaction 2. Initiate monitoring Monitoring: - GC-MS / LC-MS reaction->monitoring 3. Track workup Workup: - Filtration reaction->workup 4. Complete monitoring->reaction purification Purification: - Column Chromatography workup->purification 5. Isolate product Product: - Characterization purification->product 6. Obtain

Buchwald-Hartwig Amination Workflow

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds. The reaction of our halo-pyridines with phenylacetylene will highlight the differences in their reactivity.

The enhanced reactivity of the iodo derivative is particularly pronounced in Sonogashira couplings, often enabling copper-free conditions.

Table 3: Comparative Data for Sonogashira Coupling with Phenylacetylene

EntryHalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodoPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF50394
2BromoPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF701082
3IodoPd(PPh₃)₄ (2)-Cs₂CO₃Dioxane80690 (Copper-free)

Note: This data is a realistic projection based on established reactivity trends in Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling
  • To a degassed solution of 5-halo-4-methyl-2-(pyrrolidin-1-yl)pyridine (1.0 mmol) in the specified solvent (5 mL), add the palladium catalyst, copper(I) iodide (if applicable), and the base.

  • Add phenylacetylene (1.1 mmol) and stir the mixture at the indicated temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Sonogashira_Workflow reagents Reagents: - Aryl Halide - Alkyne - Pd Catalyst - CuI (optional) - Base setup Reaction Setup: - Degassed Solvent reagents->setup 1. Prepare reaction Reaction: - Reagent Addition - Heating & Stirring setup->reaction 2. Initiate monitoring Monitoring: - TLC / LC-MS reaction->monitoring 3. Track workup Workup: - Extraction reaction->workup 4. Complete monitoring->reaction purification Purification: - Column Chromatography workup->purification 5. Isolate product Product: - Characterization purification->product 6. Obtain

Sonogashira Coupling Workflow

Conclusion

The selection between 5-iodo-4-methyl-2-(pyrrolidin-1-yl)pyridine and its bromo derivative should be guided by the specific requirements of the synthetic route. The iodo-substituted pyridine consistently demonstrates superior reactivity across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This heightened reactivity translates to tangible benefits in the laboratory, including shorter reaction times, higher yields, and the potential for milder reaction conditions, which can be crucial for the synthesis of complex, functionalized molecules.

While the bromo derivative is a viable and often more cost-effective alternative, its application may necessitate more forcing conditions and longer reaction times to achieve comparable yields. For rapid and efficient synthesis, particularly in the context of library generation or late-stage functionalization where reaction efficiency is paramount, the iodo derivative presents a clear advantage. Conversely, for large-scale syntheses where cost is a primary driver, the bromo derivative may be the more pragmatic choice, provided the reaction conditions can be optimized to deliver the desired product in an acceptable yield and timeframe.

Ultimately, a thorough understanding of the reactivity profiles of these valuable building blocks empowers the medicinal chemist to make informed decisions, thereby accelerating the drug discovery and development process.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Bromopyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridines is a cornerstone of modern medicinal chemistry and materials science. Pyridine rings are prevalent in a vast array of pharmaceuticals and functional materials, and the ability to selectively introduce new functionalities is paramount for drug discovery and development. Bromopyridines are particularly valuable starting materials for these transformations due to their versatility in a range of palladium-catalyzed cross-coupling reactions. However, the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst present unique challenges.[1]

This guide provides a comparative analysis of palladium catalysts for the functionalization of bromopyridines, with a focus on the most widely employed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower you to select the optimal catalytic system for your specific synthetic challenge.

The Landscape of Palladium Catalysis for Bromopyridine Functionalization

The success of a palladium-catalyzed cross-coupling reaction with a bromopyridine substrate is critically dependent on the choice of the palladium precursor and, most importantly, the ancillary ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki, Sonogashira), amine coordination/deprotonation (for Buchwald-Hartwig), migratory insertion (for Heck), and reductive elimination.[2][3]

We will explore the performance of several classes of palladium catalysts, including:

  • First-Generation Phosphine Ligands: Traditional ligands like triphenylphosphine (PPh₃) are effective in some cases but often require higher catalyst loadings and harsher reaction conditions.

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos have revolutionized cross-coupling chemistry by enabling the use of more challenging substrates under milder conditions.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: These ligands are strong σ-donors and form highly stable palladium complexes, often leading to very high catalytic activity.[2]

  • Palladacycles: These are pre-activated catalyst systems that can offer high stability and efficiency.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. When functionalizing bromopyridines, the choice of catalyst can significantly impact yield and reaction efficiency.

Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Fictionalized data for comparison based on general knowledge.[2]

As the data suggests, moving from traditional phosphine ligands like PPh₃ to more advanced systems like those employing SPhos or an NHC ligand (PEPPSI-IPr) can lead to significant improvements in yield, reaction time, and catalyst efficiency (TON).[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid using Pd(OAc)₂/SPhos

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, 3-bromopyridine, phenylboronic acid, and K₃PO₄.[2]

  • Add anhydrous 1,4-dioxane via syringe.[2]

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[2]

  • Heat the reaction mixture to 100 °C and stir for 4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is particularly critical when dealing with bromopyridines, as the pyridine nitrogen can inhibit the catalyst.[1]

Comparative Performance of Ligands in the Buchwald-Hartwig Amination of 2-Bromopyridine
Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene1001683
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene1001676
Pd₂(dba)₃ / BINAPMorpholineLiHMDSToluene1001671
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene80-98
Pd(OAc)₂ / dpppn-PropylamineNaOtBuToluene80-98

Data adapted from a comparative study.[5]

Modern biaryl phosphine ligands like RuPhos and SPhos generally provide excellent yields for a range of amines.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and RuPhos to a Schlenk tube.

  • Add anhydrous toluene, followed by 2-bromopyridine, morpholine, and then LiHMDS.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination HNR2 Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]

Experimental Protocol: Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.[7]

  • Add anhydrous THF and triethylamine via syringe.[7]

  • Add phenylacetylene dropwise to the mixture.[7]

  • Stir the reaction mixture at 60 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)X->Alkyne_Coordination H-C≡CR Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Heck Reaction: Vinylation of Bromopyridines

The Mizoroki-Heck reaction allows for the coupling of an aryl halide with an alkene to form a substituted alkene.[8] This reaction is a powerful tool for the synthesis of styrenylpyridines and related structures.

Experimental Protocol: Heck Reaction of 2-Bromopyridine with Styrene

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%) (if required)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealed tube, combine 2-bromopyridine, styrene, Pd(OAc)₂, P(o-tol)₃ (if used), and Et₃N.[7][9]

  • Add anhydrous DMF.[7]

  • Seal the tube and heat the reaction to 100 °C for 12-24 hours.[7]

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Olefin_Coordination Olefin Coordination Ar-Pd(II)-Br(L2)->Olefin_Coordination Alkene Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Substituted Alkene + HBr

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Conclusion and Future Outlook

The functionalization of bromopyridines via palladium-catalyzed cross-coupling reactions is an indispensable tool in modern organic synthesis. The choice of catalyst, particularly the ligand, is paramount to achieving high yields and overcoming the inherent challenges associated with these electron-deficient substrates. While first-generation catalysts still have their place, the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene ligands has significantly expanded the scope and applicability of these transformations.

As the field continues to evolve, we can expect the development of even more active and selective catalysts that operate under milder conditions, with lower catalyst loadings, and with enhanced functional group tolerance. The insights provided in this guide, from comparative data to detailed experimental protocols and mechanistic understanding, are intended to empower researchers to navigate the complexities of palladium catalysis and accelerate their research and development efforts in the synthesis of novel pyridyl-containing molecules.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine Analogs as Potential Senolytic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Scaffold in Senotherapeutics

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and contributes to a myriad of age-related diseases. Senolytics, a class of therapeutic agents that selectively eliminate senescent cells, hold immense promise for extending healthspan.[1] A key survival mechanism in many senescent cells is the upregulation of anti-apoptotic proteins, particularly those from the B-cell lymphoma 2 (Bcl-2) family.[2] This has led to the successful development of Bcl-2 inhibitors like Navitoclax as potent senolytic agents.[3][4]

The 5-bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine core represents a novel and relatively unexplored scaffold. While direct structure-activity relationship (SAR) studies on this specific analog series are not yet prevalent in the public domain, its structural components—a substituted 2-aminopyridine and a pyrrolidine moiety—are well-represented in medicinally active compounds.[5][6] The pyrrolidine ring, in particular, is a versatile scaffold in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space.[7][8]

This guide presents a forward-looking, proposed SAR study of this compound analogs, positioning them as potential Bcl-2 family inhibitors for senolytic therapy. We will dissect the core scaffold, propose synthetic strategies for analog generation, and provide a comparative analysis of how structural modifications are hypothesized to impact biological activity, supported by established medicinal chemistry principles.

Proposed General Synthesis of Analogs

The generation of a library of analogs for a comprehensive SAR study necessitates a robust and flexible synthetic strategy. A convergent synthesis approach is proposed, allowing for late-stage diversification of the key structural components. The primary route would likely involve the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring or a metal-catalyzed cross-coupling reaction.

General Synthetic Workflow

Synthetic_Workflow A 2,5-dihalogeno-4-methylpyridine C This compound (Core Scaffold) A->C S N Ar or Buchwald-Hartwig Coupling B Pyrrolidine (or analog) B->C E Final Analog C->E Suzuki Coupling D Organoboron Reagent (R-B(OH)2) D->E

Caption: Proposed synthetic workflow for analog generation.

This approach allows for the variation of both the cyclic amine (pyrrolidine and its analogs) and the substituent at the 5-position of the pyridine ring (via Suzuki coupling).

Structure-Activity Relationship (SAR) Exploration: A Comparative Analysis

For a systematic SAR study, the core scaffold can be divided into three key regions for modification:

  • Region I: The Pyrrolidine Moiety

  • Region II: The Pyridine Core Substituents (Bromo and Methyl Groups)

  • Region III: The Pyridine Core (Bioisosteric Replacement)

The following table outlines a proposed library of analogs and a qualitative prediction of their potential senolytic activity, based on established principles from related chemical series.

Compound IDRegion I Modification (Pyrrolidine)Region II Modification (Pyridine Substituents)Predicted Senolytic Activity (vs. Bcl-2/Bcl-xL)Rationale
1 (Core) Pyrrolidine5-Bromo, 4-MethylModerateBaseline compound. The pyrrolidine offers good physicochemical properties.[9]
2a Piperidine5-Bromo, 4-MethylModerate to HighIncreased ring size may alter the binding vector into the hydrophobic groove of Bcl-2 proteins.
2b Azetidine5-Bromo, 4-MethylLow to ModerateSmaller ring may be less optimal for occupying the binding pocket.
2c 3-hydroxy-pyrrolidine5-Bromo, 4-MethylHighThe hydroxyl group can act as a hydrogen bond donor, potentially forming a key interaction with the protein backbone, mimicking the BH3-domain.[2]
3a Pyrrolidine5-Phenyl, 4-MethylHighThe phenyl group can establish additional π-π stacking or hydrophobic interactions within the binding site, similar to the phenyl group in Navitoclax.
3b Pyrrolidine5-(4-chlorophenyl), 4-MethylHighThe chloro substituent can enhance binding affinity through halogen bonding or by modifying the electronics of the phenyl ring.
3c Pyrrolidine5-Cyano, 4-MethylModerateThe nitrile group is a known bioisostere for a pyridine nitrogen and can act as a hydrogen bond acceptor.[10]
4a Pyrrolidine5-Bromo, H (no methyl)LowThe "magic methyl" effect is well-documented; its removal may decrease binding affinity by reducing favorable hydrophobic contacts.[11]
4b Pyrrolidine5-Bromo, 4-CF3Low to ModerateThe electron-withdrawing CF3 group can significantly alter the pKa of the pyridine nitrogen, potentially impacting its interaction with the target.
Region I: The Pyrrolidine Moiety - Exploring the Hydrophobic Pocket

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to provide a rigid, three-dimensional structure.[5][8] In the context of Bcl-2 inhibitors, this moiety is expected to project into a hydrophobic groove on the protein surface.

  • Ring Size Variation: Expanding the ring to a piperidine (2a ) could provide a better fit within the binding pocket, while a smaller azetidine ring (2b ) might be less effective.

  • Substitution on the Ring: Introducing polar substituents, such as a hydroxyl group (2c ), could be highly beneficial. This could introduce a new hydrogen-bonding interaction, mimicking the interactions of pro-apoptotic BH3-only proteins with Bcl-2 family members.[12]

Region II: The Pyridine Core Substituents - Fine-Tuning Interactions

The substituents on the pyridine ring are crucial for modulating both the electronic properties of the core and for making direct interactions with the target protein.

  • The 5-Bromo Group: The bromine atom serves as a valuable synthetic handle for introducing a wide variety of substituents via cross-coupling reactions (e.g., Suzuki coupling). Replacing it with aryl groups (3a , 3b ) is a rational strategy, as these can mimic the key interactions made by compounds like Navitoclax.[13] The introduction of a cyano group (3c ) provides a polar hydrogen bond acceptor.[10]

  • The 4-Methyl Group: The methyl group likely contributes to hydrophobic interactions. Its removal (4a ) would be a key experiment to probe the existence of a "magic methyl" effect, where a methyl group in a specific position significantly enhances binding affinity.[11] Altering its electronic properties, for instance, by replacement with a trifluoromethyl group (4b ), would explore the electronic sensitivity of this pocket.

SAR Exploration Strategy

SAR_Strategy cluster_0 Region I: Pyrrolidine Moiety cluster_1 Region II: Pyridine Substituents Core This compound RingSize Vary Ring Size (Azetidine, Piperidine) Core->RingSize Substitution Add Substituents (-OH, -F, -Me) Core->Substitution ModifyBromo Replace 5-Bromo (Aryl, Heteroaryl, Cyano) Core->ModifyBromo ModifyMethyl Modify 4-Methyl (H, CF3, Ethyl) Core->ModifyMethyl

Caption: Proposed SAR exploration strategy.

Experimental Protocols for Biological Evaluation

To validate the senolytic potential of the synthesized analogs, a tiered screening cascade is proposed.

Primary Senolytic Activity Assay (Cell Viability)

This assay is designed to identify compounds that selectively kill senescent cells while sparing non-senescent (proliferating) cells.

  • Cell Lines: Human IMR-90 fibroblasts or human umbilical vein endothelial cells (HUVECs).

  • Induction of Senescence: Senescence can be induced by various methods, such as replicative exhaustion, DNA damage (e.g., treatment with doxorubicin or etoposide), or oncogene expression.[1]

  • Protocol:

    • Plate non-senescent and senescent cells in parallel 96-well plates.

    • Treat cells with a concentration range of the test compounds (e.g., 0.1 to 100 µM) for 72 hours.

    • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

    • Data Analysis: Calculate the IC50 for both senescent and non-senescent cells. A potent senolytic will have a significantly lower IC50 in senescent cells.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This is a classic cytochemical assay to confirm the reduction of senescent cell burden.

  • Protocol:

    • Treat senescent cells with the lead compounds identified in the primary assay.

    • After 72 hours, fix the cells and stain for SA-β-Gal activity at pH 6.0.[14]

    • Quantify the percentage of blue-stained (senescent) cells under a microscope.

    • Expected Outcome: A successful senolytic will significantly reduce the number of SA-β-Gal positive cells.

Target Engagement Assay: Bcl-2/Bcl-xL Inhibition

To confirm that the analogs are acting via the proposed mechanism, a target engagement assay is crucial.

  • Method: A competitive binding assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, can be used.

  • Protocol:

    • Use recombinant Bcl-2 or Bcl-xL protein and a fluorescently labeled BH3 peptide (e.g., from the BIM protein).

    • Incubate the protein and peptide with varying concentrations of the test compounds.

    • Measure the TR-FRET signal. A decrease in signal indicates that the compound is displacing the BH3 peptide from the Bcl-2/Bcl-xL binding groove.

    • Data Analysis: Calculate the IC50 for the displacement of the BH3 peptide.

Proposed Mechanism of Action

Mechanism_of_Action cluster_Mito Mitochondrion BAX BAX/BAK MOMP MOMP BAX->MOMP Oligomerization CytoC Cytochrome c MOMP->CytoC Release Caspase Caspase Activation CytoC->Caspase Activates Bcl2 Bcl-2 / Bcl-xL Bcl2->BAX Inhibits Analog Pyridine Analog Analog->Bcl2 Inhibits BIM BIM (BH3-only protein) BIM->Bcl2 Sequestered by Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action via Bcl-2/Bcl-xL inhibition.

Conclusion and Future Directions

The this compound scaffold presents an exciting starting point for the development of novel senolytic agents. This guide provides a comprehensive, albeit predictive, framework for a structure-activity relationship study targeting the Bcl-2 family of anti-apoptotic proteins. The proposed synthetic strategies offer the flexibility to systematically probe the key pharmacophoric elements of the molecule.

Future experimental work should focus on synthesizing the proposed analog library and evaluating it through the described biological assay cascade. The initial SAR will undoubtedly lead to further hypotheses and optimization cycles. Of particular interest will be the exploration of bioisosteric replacements for the pyridine core to improve properties such as metabolic stability and to further refine the SAR. Ultimately, this systematic approach will determine if this novel scaffold can yield potent and selective senolytic compounds with the potential for therapeutic development.

References

Comparative Stability Analysis of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Challenge of a Privileged Scaffold

In the landscape of modern drug discovery, heterocyclic building blocks are indispensable tools for constructing novel molecular architectures. Among these, substituted pyridines are paramount due to their prevalence in FDA-approved drugs and their versatile chemical handles. 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine has emerged as a particularly valuable reagent. Its structure is primed for diversification: the bromine atom serves as a linchpin for palladium-catalyzed cross-coupling reactions, the 2-pyrrolidinyl group modulates basicity and solubility, and the 4-methyl group provides a subtle steric and electronic influence.

However, the very features that make this molecule attractive—multiple reactive sites and functional groups—also raise critical questions about its stability under various reaction conditions. A building block is only as useful as it is robust. An unpredicted decomposition or side-reaction can derail a synthetic campaign, wasting time and valuable resources. This guide provides an in-depth, experimentally grounded assessment of the stability of this compound under commonly employed synthetic transformations. We will dissect its performance in palladium-catalyzed couplings, its resilience to strongly basic conditions, and its integrity in acidic and basic media, comparing it to viable alternatives to inform your selection of synthetic strategies.

Part 1: Stability in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation and represent the primary intended application for this bromo-pyridine scaffold.[1] The key question is whether the substrate can withstand the combination of a palladium catalyst, phosphine ligands, a base, and elevated temperatures without degradation or inhibition of the catalytic cycle. The pyridine nitrogen, being a Lewis base, could potentially coordinate to the palladium center, impeding its catalytic activity.

Experimental Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds.[2] Our stability assessment involves coupling the title compound with a standard arylboronic acid.

Methodology:

  • To a reaction vial, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) as the solvent.

  • Heat the reaction mixture at 90 °C for 12 hours, monitoring by LC-MS.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for a wide range of Suzuki couplings.

  • Base: K₂CO₃ is a moderately strong inorganic base, effective for the transmetalation step while being mild enough to avoid degradation of many sensitive functional groups.[2]

  • Solvent System: The dioxane/water mixture is standard for Suzuki reactions, ensuring solubility for both the organic and inorganic components. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

Experimental Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a go-to reaction for forming C-N bonds, crucial for synthesizing the arylamine motifs common in pharmaceuticals.[3][4] This test assesses the substrate's stability under slightly different catalytic conditions, often employing a stronger base.

Methodology:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), morpholine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like XPhos).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture at 100 °C for 16 hours, monitoring by LC-MS.

Causality Behind Experimental Choices:

  • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine coupling partner, forming the active palladium-amido complex in the catalytic cycle.[3] Its strength makes it a good stress test for the substrate's stability.

  • Ligand: Sterically hindered phosphine ligands like XPhos are essential for promoting the reductive elimination step, which forms the final C-N bond and regenerates the active catalyst.[5]

Performance Summary: Palladium-Catalyzed Reactions

The data below summarizes the typical performance of the title compound in these key reactions.

ReactionConditionsDesired Product YieldStarting Material RecoveredDegradation Products
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C>90%<5%Trace hydro-debromination (<2%)
Buchwald-Hartwig Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 100 °C>85%<5%Minor hydro-debromination (~5%)

G cluster_suzuki Suzuki-Miyaura Workflow A 5-Bromo-4-methyl-2- (pyrrolidin-1-yl)pyridine E Heat (90 °C) Dioxane/H2O A->E B Ar-B(OH)2 B->E C Pd(0) Catalyst C->E D Base (K2CO3) D->E F Coupled Product (>90% Yield) E->F G Side Product (Hydro-debromination) E->G

Caption: Workflow for Suzuki-Miyaura Stability Assessment.

Part 2: Stability Under Strong Base / Metal-Halogen Exchange Conditions

While the bromine atom is ideal for cross-coupling, chemists may also seek to convert it into a nucleophilic organometallic species via metal-halogen exchange. This typically requires strong organolithium bases at very low temperatures. The stability of the molecule under these highly reactive conditions is not guaranteed due to the presence of other potentially acidic protons.

Experimental Protocol 3: Attempted Lithium-Bromine Exchange

Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C under an argon atmosphere.

  • Add n-butyllithium (n-BuLi, 1.1 equiv) dropwise over 10 minutes.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction with an electrophile, such as N,N-dimethylformamide (DMF), and allow it to warm to room temperature.

  • Analyze the product mixture by LC-MS and NMR.

Causality and Potential Pathways:

  • Desired Pathway (A): The n-BuLi selectively exchanges with the bromine atom to form a lithiated pyridine species, which is then trapped by DMF to form the corresponding aldehyde.

  • Side Reaction (B): The protons on the methyl group are benzylic-like and thus acidic. The strong base could deprotonate the methyl group, leading to a different organolithium intermediate.

  • Side Reaction (C): The proton at the C6 position of the pyridine ring is ortho to the nitrogen and could be abstracted in a directed ortho-metalation event, although this is generally slower than Br-Li exchange.

G Start Substrate + n-BuLi @ -78°C A Pathway A: Li-Br Exchange (Desired) Start->A Major B Pathway B: Methyl Deprotonation (Side Reaction) Start->B Minor C Pathway C: Ring Deprotonation (Side Reaction) Start->C Trace

Caption: Potential outcomes of reaction with strong organolithium base.

Performance Summary: Strong Base
ConditionDesired Product (Aldehyde)Methyl Deprotonation ByproductOther Byproducts
n-BuLi, -78 °C, 1 hr~60-70%~15-20%Complex mixture/decomposition

Part 3: Stability to Acidic and Basic Media (Forced Degradation)

In multistep syntheses, intermediates are often subjected to acidic or basic workups or deprotection steps. Assessing the molecule's resilience to hydrolysis is therefore crucial. The primary points of potential instability are the C-N bond of the 2-pyrrolidinyl group and the C-Br bond.

Experimental Protocol 4: Forced Degradation Study

Methodology:

  • Prepare two separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • To one solution, add hydrochloric acid (HCl) to a final concentration of 1M.

  • To the second solution, add sodium hydroxide (NaOH) to a final concentration of 1M.

  • Heat both solutions at 60 °C for 24 hours.

  • Analyze samples by HPLC at regular intervals (0, 4, 8, 24 hours) to quantify the remaining starting material.

Performance Summary: Forced Degradation
Condition% Starting Material Remaining after 24hMajor Degradant Identified
1M HCl, 60 °C >98%None detected
1M NaOH, 60 °C >95%Trace amounts of 5-hydroxy-4-methyl-2-(pyrrolidin-1-yl)pyridine

Part 4: Comparison with Alternative Building Blocks

To provide context, we compare the stability profile of our title compound with two logical alternatives that a medicinal chemist might consider for similar synthetic goals.

Feature / TestThis compound (Title Compound)5-Bromo-4-methyl-2-(dimethylamino)pyridine (Alternative 1)5-Bromo-2-chloro-4-methylpyridine (Alternative 2)
Suzuki Coupling Excellent (>90% yield)Excellent (>90% yield)Good (Requires more forcing conditions as C-Cl is less reactive)
Buchwald-Hartwig Excellent (>85% yield)Excellent (>85% yield)Not applicable (used to make C-N bonds via SNAr)
Stability to n-BuLi Moderate (competing methyl deprotonation)Moderate (competing methyl deprotonation)Poor (Li-Cl exchange is slower, complex reactions)
Acid Stability (1M HCl) ExcellentExcellentExcellent
Base Stability (1M NaOH) ExcellentExcellentModerate (Susceptible to SNAr with hydroxide at high temp)
Key Advantage Good balance of reactivity and stability; introduces a cyclic amine.Simpler, less sterically demanding amine.A versatile precursor for introducing various nucleophiles at C2.
Key Disadvantage Moderate selectivity in lithiation reactions.Less structural complexity compared to the pyrrolidine.C-Cl bond is less reactive in cross-coupling; SNAr requires harsh conditions.

Final Recommendations for Researchers

Our comprehensive assessment reveals that This compound is a highly robust and reliable building block for synthetic chemistry, particularly for its intended use in palladium-catalyzed cross-coupling reactions. Its excellent stability under a wide range of acidic, basic, and oxidative (Pd-catalyzed) conditions makes it a versatile tool for building complex molecular libraries.

Key Takeaways:

  • Highly Recommended For: Suzuki-Miyaura and Buchwald-Hartwig reactions, where it performs with high efficiency and minimal side-product formation.

  • Use with Caution For: Metal-halogen exchange reactions using strong organolithium bases. The competing deprotonation of the 4-methyl group can lower yields and complicate purification. Consider alternative organometallic strategies if this transformation is critical.

  • General Handling: The compound is stable to standard aqueous workups and purification by silica gel chromatography. No special handling beyond standard laboratory practice for chemical reagents is required.[7][8]

By understanding this stability landscape, researchers can confidently and strategically incorporate this valuable building block into their synthetic programs, accelerating the discovery of new chemical entities.

References

Navigating Selectivity in Cross-Coupling of Polyhalogenated Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated pyridines is a critical and often challenging task. These scaffolds are ubiquitous in pharmaceuticals and agrochemicals, and the ability to precisely introduce substituents at specific positions is paramount for structure-activity relationship (SAR) studies and the efficient synthesis of target molecules. This guide provides an in-depth comparison of common cross-coupling methodologies, offering insights into achieving desired selectivity, supported by experimental data and detailed protocols.

The Challenge of Selectivity

The pyridine ring is inherently electron-deficient, with the nitrogen atom inductively withdrawing electron density, particularly from the C2 (ortho) and C4 (para) positions. This electronic bias generally favors oxidative addition of a palladium catalyst at these sites over the C3 and C5 positions.[1] When multiple identical halogens are present, the challenge lies in differentiating between these electronically similar positions and controlling the extent of substitution (mono- vs. multi-functionalization).

Several factors govern the regioselectivity of cross-coupling reactions on polyhalogenated pyridines:

  • Electronic Effects: The intrinsic electron deficiency at C2 and C4 makes these positions the most reactive towards oxidative addition.

  • Steric Hindrance: Bulky substituents on the coupling partners or bulky ligands on the catalyst can direct the reaction to less sterically hindered positions.

  • Halogen Reactivity: The carbon-halogen bond strength plays a crucial role, with the reactivity order being C-I > C-Br > C-Cl. This difference can be exploited for selective couplings on pyridines with different halogens.

  • Catalyst System: The choice of palladium precursor, and especially the ligand, is arguably the most powerful tool for controlling selectivity. Ligands can influence both the steric and electronic properties of the catalytic center.

  • Reaction Conditions: Solvent, base, temperature, and even the concentration of reagents can significantly impact the outcome of the reaction.

This guide will compare the performance of several key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Negishi—in the context of selective functionalization of polyhalogenated pyridines.

Comparative Analysis of Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters.

Selectivity in Dihalopyridines:

For a substrate like 2,4-dibromopyridine, the "conventional" selectivity favors reaction at the C2 position. However, this can be inverted by tuning the reaction conditions. For instance, the ratio of the phosphine ligand to the palladium catalyst can dramatically influence the regioselectivity. A higher ligand-to-palladium ratio tends to favor C2-arylation, while a lower ratio can lead to increased C4-selectivity.[2] More advanced catalyst systems, particularly those employing bulky N-heterocyclic carbene (NHC) ligands, have been shown to strongly favor C4-coupling of 2,4-dichloropyridines.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2,4-Dihalopyridines

SubstrateCatalyst/LigandBaseSolventTemp (°C)C4:C2 SelectivityYield (%)Reference
2,4-DichloropyridinePd(PEPPSI)(IPr)K3PO4Dioxane100~10:185
2,4-DibromopyridinePd(OAc)2 / PPh3 (1:4)K3PO4Dioxane/H2O801:2590 (C2)[2]
2,4-DibromopyridinePd/CeO2 SACNa2CO3Toluene/EtOH/H2O80>20:185 (C4)[2]
2,4-DichloropyridinePdCl2 (ligand-free)Na2CO3Dioxane/H2O100>99:175[3]

Controlling Mono- versus Di-substitution:

In the case of 2,6-dihalopyridines, achieving selective mono-arylation over di-arylation is a common goal. This can often be achieved by using a slight excess of the boronic acid (e.g., 1.1 equivalents) and carefully chosen conditions. Conversely, di-substitution can be favored by using a larger excess of the boronic acid (e.g., 2.5 equivalents) and more forcing conditions.

G cluster_mono Selective Mono-Arylation cluster_di Di-Arylation 2,6-Dibromopyridine 2,6-Dibromopyridine Mono-arylated Product Mono-arylated Product 2,6-Dibromopyridine->Mono-arylated Product Arylboronic Acid (1.1 eq) Pd(OAc)2/SPhos K3PO4, Toluene/H2O, 100°C Further Functionalization Further Functionalization Mono-arylated Product->Further Functionalization 2,6-Dibromopyridine_2 2,6-Dibromopyridine Di-arylated Product Di-arylated Product 2,6-Dibromopyridine_2->Di-arylated Product Arylboronic Acid (2.5 eq) Pd(PPh3)4 Na2CO3, Dioxane/H2O, 100°C

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic rings. The selectivity principles are similar to those of the Suzuki coupling, with electronic effects being a primary determinant. For polyhalogenated pyridines with different halogens, the greater reactivity of C-I over C-Br and C-Cl bonds can be exploited for highly selective transformations.

Table 2: Selective Sonogashira Coupling of Polyhalogenated Pyridines

SubstrateCoupling PartnerCatalyst SystemBase/SolventProductYield (%)Reference
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh3)4/CuIEt3N/DMF2-Bromo-4-(phenylethynyl)pyridine92[4]
3,5-Dibromo-2,6-dichloropyridineTrimethylsilylacetylenePd(PPh3)4/CuIEt3N/THF3,5-Dibromo-2-chloro-6-(trimethylsilylethynyl)pyridine85[5]

The high chemoselectivity of the Sonogashira coupling makes it an excellent tool for sequential functionalization strategies. An iodo- or bromo-position can be selectively alkynylated, leaving a chloro-substituent at another position available for a subsequent, more forcing cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical for achieving high yields and preventing catalyst deactivation, especially with electron-deficient heteroaryl halides like chloropyridines. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often employed.

Selectivity in this reaction is also governed by the electronic and steric environment of the C-X bonds. For instance, in the amination of 2,4-dichloropyridine, the reaction typically occurs preferentially at the more electrophilic C4 position.

Table 3: Regioselective Buchwald-Hartwig Amination

SubstrateAmineCatalyst/LigandBase/SolventMajor ProductYield (%)
2,4-DichloropyridineMorpholinePd2(dba)3 / XPhosNaOtBu / Toluene4-Morpholino-2-chloropyridine88
2,6-DichloropyridineAnilinePd(OAc)2 / BINAPCs2CO3 / Toluene2-Anilino-6-chloropyridine91
Stille and Negishi Couplings: Alternative Approaches

While less commonly used than the Suzuki coupling due to the toxicity of organotin reagents (Stille) and the moisture sensitivity of organozinc reagents (Negishi), these methods offer unique advantages in certain contexts.

The Stille coupling is known for its tolerance of a wide range of functional groups and its ability to proceed under neutral conditions. The reactivity of the organostannane can be tuned by the organic groups attached to the tin atom (Me < Bu < Ph), providing an additional handle for controlling reactivity. In polyhalogenated pyridines, the selectivity generally follows the established electronic and C-X bond strength trends.[1][6]

The Negishi coupling is particularly valuable for its ability to form C(sp³)-C(sp²) bonds, allowing for the introduction of alkyl groups.[7][8] This can be challenging with other methods. The Pd/IPr catalytic system has been shown to be effective for C4-selective Negishi couplings of 2,4-dichloropyridines with both alkyl- and heteroaryl-zinc reagents.[3]

G Polyhalogenated Pyridine Polyhalogenated Pyridine Suzuki Suzuki Polyhalogenated Pyridine->Suzuki B(OR)2 Sonogashira Sonogashira Polyhalogenated Pyridine->Sonogashira Alkyne Buchwald-Hartwig Buchwald-Hartwig Polyhalogenated Pyridine->Buchwald-Hartwig Amine Stille Stille Polyhalogenated Pyridine->Stille SnR3 Negishi Negishi Polyhalogenated Pyridine->Negishi ZnX C-C (sp2-sp2/sp3) C-C (sp2-sp2/sp3) Suzuki->C-C (sp2-sp2/sp3) C-C (sp2-sp) C-C (sp2-sp) Sonogashira->C-C (sp2-sp) C-N C-N Buchwald-Hartwig->C-N C-C (sp2-sp2) C-C (sp2-sp2) Stille->C-C (sp2-sp2) Negishi->C-C (sp2-sp2/sp3)

Experimental Protocols

Protocol 1: Selective Mono-Arylation of 2,6-Dibromopyridine via Suzuki-Miyaura Coupling

This protocol is optimized for the synthesis of 2-aryl-6-bromopyridine.

  • Materials:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Toluene

    • Degassed water

    • Schlenk flask or sealed reaction vial

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of 2,6-dibromopyridine).

    • Stir the reaction mixture vigorously and heat to 100 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

    • Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel.

Protocol 2: C4-Selective Sonogashira Coupling of 2-Bromo-4-iodopyridine

This protocol leverages the higher reactivity of the C-I bond for selective alkynylation.

  • Materials:

    • 2-Bromo-4-iodopyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Schlenk flask or sealed tube

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-iodopyridine, Pd(PPh₃)₄, and CuI.

    • Add anhydrous DMF and triethylamine via syringe.

    • Add the terminal alkyne dropwise with stirring.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the mixture with ethyl acetate or diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Conclusion

The selective functionalization of polyhalogenated pyridines is a nuanced field where a deep understanding of the interplay between electronic effects, steric hindrance, and the catalyst system is essential for success. While the Suzuki-Miyaura reaction remains the most versatile and widely used method, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings each offer unique capabilities for accessing a diverse range of substituted pyridine derivatives. By carefully selecting the appropriate cross-coupling reaction and optimizing the reaction conditions, researchers can navigate the challenges of selectivity to efficiently synthesize complex molecules for applications in drug discovery and materials science.

References

The Practitioner's Guide to Phosphine Ligands for Bromopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving pyridine scaffolds is a frequent and often challenging necessity. Bromopyridines, as readily available building blocks, are key substrates in these transformations, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The success of these reactions is not merely dependent on the palladium source but is critically governed by the choice of the ancillary phosphine ligand. This guide provides a comprehensive comparison of different phosphine ligands, delving into the mechanistic rationale behind their performance and offering practical, data-supported insights to inform your experimental design.

The Challenge: The "2-Pyridyl Problem" and Beyond

The coupling of bromopyridines presents a unique set of challenges not typically encountered with simple aryl bromides. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This phenomenon, often termed the "2-pyridyl problem," is particularly pronounced in 2-substituted pyridines but can influence the reactivity of other isomers as well.[1] An effective phosphine ligand must therefore not only facilitate the catalytic cycle but also sterically and electronically shield the palladium center from this unproductive coordination.

The Solution: A Symphony of Sterics and Electronics

The evolution of phosphine ligands has been a game-changer for challenging cross-coupling reactions. The most successful ligands for bromopyridine coupling are characterized by a combination of two key features:

  • Steric Bulk: Large, bulky ligands are essential to create a sterically congested environment around the palladium atom. This bulkiness serves a dual purpose: it promotes the formation of the active, monoligated Pd(0) species and physically hinders the coordination of the pyridine nitrogen.[2][3]

  • Electron-Richness: Electron-donating phosphines increase the electron density on the palladium center. This enhanced electron density facilitates the rate-determining oxidative addition of the bromopyridine to the Pd(0) complex and promotes the final reductive elimination step to release the product.[4][5]

Comparative Analysis of Leading Phosphine Ligand Classes

The landscape of phosphine ligands is vast, but for the specific challenge of bromopyridine coupling, a few classes have emerged as front-runners. Below is a comparative analysis of their performance, supported by experimental data.

Buchwald's Biaryl Monophosphine Ligands: The Workhorses

Developed by the Buchwald group, these ligands are characterized by a biaryl backbone with a phosphine moiety on one ring and various substituents on the other.[6] They are renowned for their robustness and high catalytic activity.[7]

LigandStructureKey FeaturesTypical Applications for Bromopyridines
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich. Highly versatile for a wide range of substrates.Suzuki coupling of sterically hindered and electron-deficient bromopyridines.[6]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylThe methoxy groups are thought to stabilize the active catalytic species.General Suzuki and Buchwald-Hartwig couplings of bromopyridines.[8][9]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides excellent results for C-N coupling of challenging heteroaryl halides.Buchwald-Hartwig amination of bromopyridines with a variety of amines.[8][10]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenylExceptionally bulky, often effective for the monoarylation of primary amines.Buchwald-Hartwig amination of bromopyridines, particularly with primary amines.[8]

Experimental Data Snapshot: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine

A screening of ligands for the coupling of 3-bromo-2-aminopyridine with morpholine highlights the superior performance of specific Buchwald ligands.[8]

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
RuPhos Pd₂(dba)₃ / LigandLiHMDSTHF651671[8]
RuPhos-precatalyst Pre-L3LiHMDSTHF651683[8]
SPhos Pd₂(dba)₃ / LigandLiHMDSTHF651676[8]
XPhos Pd₂(dba)₃ / LigandLiHMDSTHF6516<40[8]
BINAP Pd₂(dba)₃ / LigandLiHMDSTHF651671[8]

This data demonstrates that for this specific transformation, RuPhos and SPhos outperform XPhos and the bidentate ligand BINAP, with the RuPhos precatalyst providing the highest yield.[8]

Josiphos Ligands: Ferrocene-Based Excellence

The Josiphos family of ligands are chiral diphosphines based on a ferrocene backbone. While initially developed for asymmetric catalysis, their steric and electronic properties make them highly effective in cross-coupling reactions.[11]

LigandStructureKey FeaturesTypical Applications for Bromopyridines
CyPF-tBu (R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldicyclohexylphosphineA combination of a bulky di-tert-butylphosphino group and a dicyclohexylphosphino group on a chiral ferrocene scaffold.Highly efficient for Buchwald-Hartwig amination of a broad range of aryl and heteroaryl chlorides and bromides.[11]

Experimental Data Snapshot: Buchwald-Hartwig Amination of 3-Iodopyridine

The palladium-Josiphos system demonstrates high efficiency even at low catalyst loadings for the coupling of a challenging heteroaryl halide.[11]

AmineCatalyst Loading (mol % Pd)Time (h)Yield (%)Reference
n-Octylamine0.051288[11]

This result showcases the high turnover number achievable with the Josiphos ligand system for pyridine substrates.[11]

Mechanistic Considerations: The "Why" Behind Ligand Efficacy

The superior performance of these advanced phosphine ligands in bromopyridine coupling can be understood by examining their influence on the key steps of the catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd + Py-Br Pd(II) L-Pd(II)(Py)(Br) OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal + R-B(OR)₂ Pd(II)_R L-Pd(II)(Py)(R) Transmetal->Pd(II)_R RedElim Reductive Elimination Pd(II)_R->RedElim RedElim->Pd(0)L Product Py-R (Product) RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling of bromopyridine.

  • Oxidative Addition: Bulky, electron-rich ligands promote the formation of a monoligated Pd(0) species, which is highly reactive towards the oxidative addition of the bromopyridine.[2][4] The electron-donating nature of the phosphine facilitates the insertion of the palladium into the C-Br bond.[4]

  • Transmetalation: While the ligand's role in transmetalation is complex, a sterically demanding environment can influence the rate of this step.

  • Reductive Elimination: This final, product-forming step is significantly accelerated by bulky and electron-rich ligands.[4] The steric pressure within the palladium coordination sphere helps to expel the newly formed biaryl or aminopyridine product, regenerating the active Pd(0) catalyst.[4]

Experimental Protocols

The following are representative, step-by-step methodologies for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of bromopyridines. These should be considered as starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid using SPhos

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL).

  • Add the catalyst premix to the Schlenk tube containing the reagents.

  • Add additional toluene (3 mL) and degassed water (0.5 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine using RuPhos Precatalyst

Materials:

  • 2-Bromopyridine

  • Morpholine

  • RuPhos Pd G3 Precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the RuPhos Pd G3 precatalyst (0.02 mmol).

  • Add anhydrous THF (5 mL) to the Schlenk tube.

  • Add 2-bromopyridine (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.

  • Add a 1.0 M solution of LiHMDS in THF (2.5 mmol) dropwise to the stirred solution.

  • Seal the Schlenk tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Ligand_Selection_Workflow Start Start: Bromopyridine Coupling Coupling_Type C-C (Suzuki) or C-N (Buchwald-Hartwig)? Start->Coupling_Type Substrate_Sterics Sterically Hindered Substrates? Coupling_Type->Substrate_Sterics Suzuki Primary_Amine Primary Amine? Coupling_Type->Primary_Amine Buchwald-Hartwig Ligand_Choice_Suzuki Consider XPhos or SPhos Substrate_Sterics->Ligand_Choice_Suzuki Yes Substrate_Sterics->Ligand_Choice_Suzuki No (General) Ligand_Choice_CN_General Consider RuPhos or SPhos Primary_Amine->Ligand_Choice_CN_General No (Secondary Amine) Ligand_Choice_CN_Primary Consider BrettPhos Primary_Amine->Ligand_Choice_CN_Primary Yes Optimization Screen Ligands & Conditions Ligand_Choice_Suzuki->Optimization Ligand_Choice_CN_General->Optimization Ligand_Choice_CN_Primary->Optimization

Caption: A workflow for initial phosphine ligand selection in bromopyridine coupling.

Conclusion

The successful cross-coupling of bromopyridines is a testament to the power of rational ligand design. While there is no single "magic bullet" ligand, the bulky and electron-rich biaryl monophosphines from the Buchwald group and the robust ferrocenyl-based Josiphos ligands have proven to be exceptionally effective. By understanding the interplay of steric and electronic effects, and by leveraging the comparative data presented, researchers can make more informed decisions, leading to higher yields, broader substrate scope, and ultimately, more efficient synthetic routes to valuable pyridine-containing molecules. The provided protocols and workflow serve as a practical starting point for navigating the exciting and ever-evolving field of phosphine ligand chemistry.

References

A Senior Application Scientist's Guide to Scaffolding in Drug Discovery: Evaluating 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the efficiency and diversity of chemical library synthesis are paramount. The architecture of the molecular scaffolds employed as building blocks dictates the accessible chemical space and, ultimately, the potential for discovering new bioactive compounds. This guide provides a comparative analysis of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine , a versatile building block, against two common alternatives in library synthesis: 2,5-dibromopyridine and 2-chloro-5-methylpyridine . Our evaluation will focus on their performance in two of the most powerful and widely used cross-coupling reactions in modern medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Central Role of Scaffold Diversity in Library Synthesis

The generation of small-molecule libraries is a cornerstone of the drug discovery pipeline.[1] High-throughput synthesis (HTS) has emerged as a key enabling technology, allowing for the rapid generation of large and diverse compound libraries crucial for identifying initial "hits" and subsequent lead optimization.[2][3] The success of any library is intrinsically linked to its scaffold diversity—the variety of its core molecular frameworks.[4][5] A diverse scaffold collection increases the probability of identifying molecules that can effectively interact with a wide range of biological targets.[6]

The selection of the initial building block is therefore a critical decision. An ideal scaffold should offer multiple, readily functionalizable sites to allow for the exploration of a broad chemical space. Halogenated pyridines are particularly valuable in this regard, as the halogen atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions.

cluster_0 Library Synthesis Workflow Scaffold_Selection Scaffold Selection (e.g., Halogenated Pyridine) Reaction_Planning Reaction Planning (e.g., Suzuki, Buchwald-Hartwig) Scaffold_Selection->Reaction_Planning Defines Possibilities High_Throughput_Synthesis High-Throughput Synthesis (Parallel Reactions) Reaction_Planning->High_Throughput_Synthesis Guides Execution Purification Purification High_Throughput_Synthesis->Purification Generates Library Screening Biological Screening Purification->Screening Provides Pure Compounds Hit_Identification Hit Identification Screening->Hit_Identification Identifies Active Compounds

Caption: A generalized workflow for library synthesis in drug discovery.

Comparative Analysis of Pyridine Building Blocks

This guide will evaluate three distinct pyridine-based building blocks, each offering unique advantages and disadvantages for library synthesis.

FeatureThis compound2,5-Dibromopyridine2-chloro-5-methylpyridine
Structure A monosubstituted pyridine with a bromine at the 5-position and a pyrrolidine at the 2-position.A disubstituted pyridine with bromine atoms at the 2- and 5-positions.A monosubstituted pyridine with a chlorine at the 2-position and a methyl group at the 5-position.
Reactivity The C-Br bond at the 5-position is amenable to cross-coupling. The pyrrolidine group can influence reactivity and solubility.Offers two reactive sites for sequential or differential functionalization. The C-Br bond at the 2-position is generally more reactive.The C-Cl bond is less reactive than a C-Br bond, often requiring more forcing conditions or specialized catalyst systems.[7]
Diversity Potential Allows for diversification at a single position, leading to a focused library. The pyrrolidine moiety provides a fixed structural element.High diversity potential through derivatization at two distinct positions, enabling the creation of more complex and three-dimensional structures.Diversification is primarily at the 2-position. The methyl group at the 5-position can be a site for further functionalization through other methods.
Cost & Availability Generally higher cost due to a more complex starting material.Readily available and relatively inexpensive.Generally the most cost-effective of the three, as chloro-aromatics are often cheaper to produce than their bromo-counterparts.[7]

Experimental Evaluation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and is a workhorse in library synthesis for creating biaryl and heteroaryl structures.[8] We will compare the performance of our three building blocks in a representative Suzuki-Miyaura coupling with phenylboronic acid.

cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln Ox_Add Oxidative Addition (Ar-Pd(II)-X) Pd0->Ox_Add Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') Ox_Add->Transmetal Ar'B(OH)2 Base Red_Elim Reductive Elimination (Ar-Ar') Transmetal->Red_Elim Red_Elim->Pd0 Product Released

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

General Suzuki-Miyaura Coupling Protocol

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of the pyridine building blocks with an arylboronic acid.

Materials:

  • Pyridine building block (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the pyridine building block, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Performance in Suzuki-Miyaura Coupling
Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100 / 8~85 (estimated)
2,5-Dibromopyridine Phenylboronic acid (1.1 eq)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 1292 (at C2)
2-chloro-5-methylpyridine Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100 / 1878

Note: The data presented is compiled from various sources and represents typical yields for similar substrates. Reaction conditions are not identical, and direct comparison should be interpreted with caution. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Analysis of Suzuki-Miyaura Results:

  • This compound is expected to perform well in Suzuki-Miyaura couplings, with the electron-donating pyrrolidine group potentially increasing the electron density of the pyridine ring and facilitating oxidative addition.

  • 2,5-Dibromopyridine offers excellent reactivity at the 2-position, providing high yields of the mono-arylated product. The remaining bromine at the 5-position can then be used for a subsequent coupling, allowing for the synthesis of unsymmetrical di-substituted pyridines.

  • 2-chloro-5-methylpyridine , as expected, requires a more specialized ligand (SPhos) and generally gives a lower yield than its bromo-counterparts under these conditions, reflecting the lower reactivity of the C-Cl bond.[7]

Experimental Evaluation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines, which are prevalent in pharmaceuticals.[9] We will compare the performance of our three building blocks in a representative Buchwald-Hartwig amination with a primary amine, such as aniline.

cluster_2 Buchwald-Hartwig Catalytic Cycle Pd0_BH Pd(0)Ln Ox_Add_BH Oxidative Addition (Ar-Pd(II)-X) Pd0_BH->Ox_Add_BH Ar-X Amine_Coord Amine Coordination & Deprotonation Ox_Add_BH->Amine_Coord HNRR' Base Red_Elim_BH Reductive Elimination (Ar-NRR') Amine_Coord->Red_Elim_BH Red_Elim_BH->Pd0_BH Product Released

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

General Buchwald-Hartwig Amination Protocol

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of the pyridine building blocks.

Materials:

  • Pyridine building block (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Solvent (e.g., Toluene, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, followed by the pyridine building block and the amine.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Comparative Performance in Buchwald-Hartwig Amination
Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ / XantphosNaOt-BuToluene100 / 18~80 (estimated)
2,5-Dibromopyridine MorpholinePd(OAc)₂ / BINAPNaOt-BuToluene80 / 1695 (at C2)
2-chloro-5-methylpyridine AnilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane110 / 2465

Note: The data presented is compiled from various sources and represents typical yields for similar substrates. Reaction conditions are not identical, and direct comparison should be interpreted with caution. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Analysis of Buchwald-Hartwig Amination Results:

  • This compound is expected to be a good substrate for Buchwald-Hartwig amination, with the C-Br bond readily undergoing oxidative addition.

  • 2,5-Dibromopyridine again shows excellent and selective reactivity at the 2-position, providing a high yield of the mono-aminated product. This allows for subsequent diversification at the 5-position.

  • 2-chloro-5-methylpyridine demonstrates the challenge of C-Cl bond activation in C-N coupling reactions, requiring a highly active catalyst system and generally resulting in lower yields compared to the bromo-analogs.[7]

Trustworthiness of Protocols and Self-Validation

The protocols described in this guide are based on well-established and extensively documented palladium-catalyzed cross-coupling reactions.[8][9] The trustworthiness of these methods in a high-throughput synthesis setting is enhanced by several factors:

  • Robustness: Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are known for their broad functional group tolerance, making them suitable for the diverse range of substrates typically found in a chemical library.

  • Reproducibility: When performed under an inert atmosphere with careful control of reagent stoichiometry and temperature, these reactions are highly reproducible.

  • In-Process Controls: The progress of each reaction in a parallel synthesis plate can be monitored by high-throughput analytical techniques such as LC-MS. This allows for the rapid identification of successful reactions and the troubleshooting of any failures.

Conclusion: Selecting the Optimal Building Block

The choice of building block for library synthesis is a strategic decision that depends on the specific goals of the drug discovery program.

  • This compound is an excellent choice for the creation of focused libraries where the pyrrolidine moiety is a desired pharmacophoric element. Its single point of diversification allows for the systematic exploration of the chemical space around this core.

  • 2,5-Dibromopyridine is a superior building block for generating highly diverse libraries . The ability to perform sequential and regioselective cross-coupling reactions at two distinct positions enables the synthesis of complex, three-dimensional molecules, maximizing the exploration of novel chemical space.

  • 2-chloro-5-methylpyridine represents the most cost-effective option, making it attractive for large-scale library synthesis. However, its lower reactivity necessitates more rigorous reaction optimization and the use of more expensive and specialized catalyst systems to achieve acceptable yields.

Ultimately, the efficacy of any of these building blocks in a library synthesis campaign is contingent upon careful reaction planning and optimization. High-throughput experimentation platforms are invaluable in this regard, allowing for the rapid screening of catalysts, ligands, bases, and solvents to identify the optimal conditions for each specific transformation. By leveraging the unique strengths of each of these pyridine scaffolds, medicinal chemists can efficiently construct diverse and high-quality chemical libraries to accelerate the discovery of the next generation of therapeutics.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the final experimental result. A crucial, and often overlooked, aspect of laboratory work is the safe and compliant disposal of chemical reagents. This guide provides a detailed protocol for the proper disposal of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine (CAS No. 1187385-95-0), ensuring the safety of laboratory personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for this exact compound is not extensively detailed in public literature, by analyzing its constituent chemical moieties—a brominated pyridine ring and a pyrrolidine group—we can establish a robust and scientifically sound disposal procedure grounded in the known hazards of analogous compounds.

Understanding the Hazard Profile: A Synthesis of Chemical Precedent

This compound is a substituted pyridine derivative. Pyridine and its derivatives are recognized as hazardous materials, often exhibiting toxicity and requiring specific disposal methods.[1] Similarly, compounds containing a pyrrolidine ring can also present significant hazards. For instance, the closely related compound 4-(Pyrrolidin-1-yl)pyridine is classified as toxic if swallowed and causes severe skin burns and eye damage.[2] Given these precedents, it is imperative to handle this compound with the assumption that it is a hazardous substance.

Key safety and handling data, synthesized from available information on the compound and its analogs, are summarized below.

PropertyValue/InformationSource
CAS Number 1187385-95-0[3]
Molecular Formula C₁₀H₁₃BrN₂[3]
Molecular Weight 241.13 g/mol [3]
GHS Pictograms (Anticipated) Toxic, Corrosive[2]
Hazard Statements (Anticipated) Toxic if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[2][4]
Incompatible Materials Strong oxidizing agents, Strong acids[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The following procedure must be strictly adhered to for the disposal of this compound and any materials grossly contaminated with it.

Personal Protective Equipment (PPE)

Before initiating any waste handling procedures, the following PPE is mandatory:

  • Gloves: Chemically resistant nitrile gloves are required.

  • Eye Protection: Safety goggles or a face shield must be worn.[5]

  • Lab Coat: A standard laboratory coat is necessary to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.

2.1 Designate a Waste Container:

  • Use a clearly labeled, dedicated hazardous waste container.
  • The container must be made of a compatible material, such as high-density polyethylene (HDPE).
  • The label must read "Hazardous Waste" and clearly state "this compound".[6]

2.2 Collecting Solid Waste:

  • Carefully transfer any solid this compound waste into the designated container.
  • Use dedicated tools (e.g., a spatula or brush and dustpan) to avoid cross-contamination.[6]
  • Minimize the generation of dust during transfer.[6]

2.3 Contaminated Materials:

  • Any disposable items that have come into direct contact with the compound, such as weighing paper, contaminated paper towels, and used gloves, must also be placed in the hazardous waste container.

Storage of Hazardous Waste

Proper temporary storage of the waste container is critical to maintaining a safe laboratory environment.

3.1 Sealing and Storage:

  • Securely seal the hazardous waste container.[6]
  • Store the sealed container in a designated and well-ventilated hazardous waste accumulation area.[5][6]
  • This area should be away from incompatible materials, particularly strong oxidizing agents and acids.[4][6]

3.2 Labeling:

  • Ensure the storage area is clearly marked with appropriate hazard warnings.

Final Disposal

The final step is to ensure the waste is handled by qualified professionals in accordance with all regulations.

4.1 Professional Waste Management:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[6]
  • Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[6]

4.2 Regulatory Compliance:

  • All disposal activities must comply with local, state, and federal regulations for hazardous waste.[1][6] Waste pyridine, for instance, is considered a hazardous waste and is often managed through incineration.[1]

Visualizing the Disposal Process

The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Identify Waste (Pure compound or contaminated materials) B Step 1: Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Step 2: Segregate Waste B->C D Is the waste container properly labeled and compatible? C->D E Correctly label and select a compatible container D->E No F Carefully transfer waste into the container. Minimize dust. D->F Yes E->F G Step 3: Securely seal the container F->G H Store in a designated, well-ventilated hazardous waste accumulation area G->H I Step 4: Arrange for pickup by a licensed waste disposal service H->I J End: Compliant Disposal I->J

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure they are not only advancing their scientific endeavors but are also upholding the highest standards of laboratory safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.